molecular formula C3H10NO3P B111619 3-Aminopropylphosphonic acid CAS No. 13138-33-5

3-Aminopropylphosphonic acid

Katalognummer: B111619
CAS-Nummer: 13138-33-5
Molekulargewicht: 139.09 g/mol
InChI-Schlüssel: GSZQTIFGANBTNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-aminopropyl)phosphonic acid is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 3-aminopropyl group. It is a partial agonist of GABAB receptors. It has a role as a GABAB receptor agonist. It is a primary amino compound and a member of phosphonic acids. It is functionally related to a phosphonic acid. It is a tautomer of a (3-aminopropyl)phosphonic acid zwitterion.
RN given refers to parent cpd;  structure

Eigenschaften

IUPAC Name

3-aminopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZQTIFGANBTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157018
Record name Aminopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-33-5
Record name 3-Aminopropylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13138-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminopropyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOPROPYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-aminopropylphosphonic acid, a molecule of significant interest in neuroscience and drug development as a GABA receptor agonist. This document details the molecule's structural characteristics, including quantitative data on bond lengths and angles, derived from computational models in the absence of a publicly available crystal structure. Furthermore, it outlines detailed experimental protocols for the structural elucidation of this compound and similar small molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.

Introduction

This compound (3-APPA) is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties and biological activities, most notably its function as a selective agonist at GABAB receptors.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic profiles, and for quality control in its synthesis and application.

This guide presents a detailed examination of the molecular architecture of this compound, summarizing its key structural and physicochemical properties. It also provides standardized experimental protocols for its characterization, aiming to facilitate reproducible research in the field.

Molecular Structure and Properties

This compound is a relatively small and flexible molecule with the chemical formula C₃H₁₀NO₃P.[3] Its structure consists of a three-carbon propyl chain, with an amino group at one terminus and a phosphonic acid group at the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The molecule is a solid at room temperature with a high melting point, indicating strong intermolecular interactions in the solid state, likely due to hydrogen bonding and its zwitterionic character in the crystal lattice. It is soluble in water, a property crucial for its biological activity.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₁₀NO₃P[3]
Molecular Weight 139.09 g/mol [3]
CAS Number 13138-33-5[5]
Appearance Off-white to faintly greenish powder[4]
Melting Point 294 °C (with decomposition)[5]
Water Solubility Soluble[4]
Predicted pKa 2.11 ± 0.10[4]
Zwitterionic Form

In the solid state and in aqueous solution at physiological pH, this compound exists predominantly as a zwitterion.[6] The acidic protons of the phosphonic acid group are donated to the basic amino group, resulting in a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged phosphonate (B1237965) group (-PO₃H⁻). This zwitterionic nature is a key determinant of its solubility and interaction with biological targets.

Quantitative Molecular Geometry

While a specific, publicly available crystal structure with detailed bond lengths and angles for this compound could not be located in the Cambridge Structural Database (CSD) during the literature search, representative data for similar organophosphorus compounds and computationally predicted values provide a reliable model of its molecular geometry. The following tables summarize these expected values.

Table 2: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
P=O1.48 - 1.52
P-O1.54 - 1.58
P-C1.78 - 1.82
C-C1.52 - 1.55
C-N1.47 - 1.50
N-H1.01 - 1.03
O-H0.96 - 0.98

Table 3: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
O=P-O110 - 114
O=P-C110 - 114
O-P-C105 - 109
P-C-C110 - 114
C-C-C110 - 114
C-C-N110 - 114
H-N-H107 - 111
P-O-H105 - 109

Experimental Protocols for Structural Elucidation

The following sections provide detailed methodologies for the characterization of the molecular structure of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth:

    • Dissolve this compound in a minimal amount of a suitable solvent system (e.g., water/ethanol, water/isopropanol).

    • Slowly evaporate the solvent at room temperature or by controlled cooling to promote the formation of single crystals of suitable size and quality for diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (typically 100 K) by rotating the crystal and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure in solution.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Protocol:

  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy. An external standard of 85% H₃PO₄ in a sealed capillary can be used for chemical shift referencing.

  • Data Acquisition:

    • Acquire the ³¹P NMR spectrum on a multinuclear NMR spectrometer.

    • Proton decoupling is typically used to simplify the spectrum to a single peak.[7]

    • A sufficient relaxation delay (e.g., 5-10 seconds) is important for quantitative analysis due to the potentially long T₁ relaxation times of phosphorus nuclei.

  • Data Analysis:

    • The chemical shift of the ³¹P signal provides information about the electronic environment of the phosphorus atom.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its structural determination.

Caption: Ball-and-stick representation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_output Structural Information synthesis Synthesis of 3-APPA purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ³¹P) purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd Crystal Growth nmr_data NMR Spectral Analysis nmr->nmr_data xrd_data Structure Solution & Refinement xrd->xrd_data structure 3D Molecular Structure (Bond Lengths, Angles) nmr_data->structure xrd_data->structure

Caption: Experimental workflow for the structural determination of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a compound of significant interest to the scientific and drug development communities. While a definitive crystal structure remains to be publicly deposited, this guide offers a robust model of its molecular geometry based on established chemical principles and provides comprehensive, actionable protocols for its experimental determination. The information and methodologies presented herein are intended to support and advance further research into the structure-activity relationships of this compound and its analogues.

References

3-Aminopropylphosphonic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Due to its structural similarity to GABA, 3-APPA interacts with GABA receptors, exhibiting a distinct pharmacological profile that makes it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the mechanism of action of 3-APPA, focusing on its interactions with GABA receptor subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: A Dual Role at GABA Receptors

The primary mechanism of action of this compound lies in its differential activity at two major subtypes of GABA receptors: GABA-B and GABA-C receptors. It functions as an agonist at GABA-B receptors and an antagonist at GABA-C receptors.

GABA-B Receptor Agonism

3-APPA acts as an agonist at GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs). Activation of GABA-B receptors by 3-APPA leads to the dissociation of the associated heterodimeric G-protein into its Gα and Gβγ subunits. The Gα subunit, typically of the Gi/o type, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and hyperpolarization of the neuronal membrane. This hyperpolarization leads to a slow and prolonged inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.

GABA-C Receptor Antagonism

In contrast to its agonist activity at GABA-B receptors, 3-APPA acts as an antagonist at GABA-C receptors.[1] GABA-C receptors, also known as GABA-A-rho receptors, are ionotropic receptors that form chloride ion channels. When activated by GABA, these channels open, allowing an influx of chloride ions, which hyperpolarizes the neuron and mediates fast synaptic inhibition. As an antagonist, 3-APPA binds to the GABA-C receptor but does not activate it, thereby preventing GABA from binding and opening the chloride channel. This blockade of GABA-induced chloride currents inhibits the fast inhibitory neurotransmission mediated by GABA-C receptors.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data describing the interaction of this compound with its primary molecular targets.

TargetActionParameterValueSpecies/TissueReference
GABA-B ReceptorAgonistIC50 (inhibition of [³H]-baclofen binding)1.5 µMRat cerebellar membranes[2]
Presynaptic GABA-B ReceptorAgonistEC50 (inhibition of electrically evoked ileal twitch)0.8 µMGuinea-pig isolated ileum[3]
GABA-C ReceptorAntagonistIC50 (of a close structural analog, 3-aminopropyl-n-butyl-phosphinic acid)62 µMHuman retinal rho1 mRNA expressed in Xenopus oocytes[4]

Signaling Pathways

The dual action of 3-APPA on GABA-B and GABA-C receptors results in the modulation of distinct downstream signaling pathways.

GABA-B Receptor Agonist Signaling Pathway

As an agonist, 3-APPA initiates the canonical GABA-B receptor signaling cascade, leading to neuronal inhibition.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_out K+ GIRK->K_out K+ Efflux APPA 3-APPA APPA->GABAB_R ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_out->Hyperpolarization K_in K+ GABAC_Antagonism cluster_membrane Cell Membrane GABAC_R GABA-C Receptor (Ligand-gated Cl- channel) Cl_out Cl- No_Hyperpolarization No Hyperpolarization (Inhibition of fast IPSP) GABAC_R->No_Hyperpolarization GABA GABA GABA->GABAC_R Activates APPA 3-APPA APPA->GABAC_R Blocks Cl_in Cl- Cl_in->GABAC_R Influx Blocked Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization start Start: Novel GABA Analog (e.g., 3-APPA) binding_assay Primary Screening: Radioligand Binding Assays start->binding_assay gaba_a GABA-A Receptor Binding binding_assay->gaba_a gaba_b GABA-B Receptor Binding binding_assay->gaba_b gaba_c GABA-C Receptor Binding binding_assay->gaba_c functional_assay Secondary Screening: Functional Assays (Electrophysiology) tevc Two-Electrode Voltage Clamp (Xenopus Oocytes) functional_assay->tevc patch_clamp Patch-Clamp Electrophysiology (Cultured Neurons) functional_assay->patch_clamp data_analysis Data Analysis: Determine Affinity (Ki) and Potency (IC50/EC50) pathway_analysis Mechanism Elucidation: Signaling Pathway Analysis data_analysis->pathway_analysis in_vivo In Vivo Studies: Animal Models of Disease pathway_analysis->in_vivo conclusion Conclusion: Characterize Pharmacological Profile in_vivo->conclusion gaba_a->functional_assay gaba_b->functional_assay gaba_c->functional_assay tevc->data_analysis patch_clamp->data_analysis

References

3-Aminopropylphosphonic Acid: A Technical Guide to its Function as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropylphosphonic acid (3-APPA) is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This phosphonic acid derivative exhibits a dual pharmacological profile, acting as an agonist at metabotropic GABAB receptors and an antagonist at ionotropic GABAC receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacological actions, and the underlying signaling pathways associated with 3-APPA. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts centered on this versatile GABA analogue.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through three main classes of receptors: the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors.[1][2] The development of selective ligands for these receptors is paramount for dissecting their physiological roles and for the therapeutic intervention in neurological and psychiatric disorders.

This compound (3-APPA), a phosphonic acid analogue of GABA, has emerged as a valuable pharmacological tool due to its distinct activity profile at different GABA receptor subtypes.[3] It serves as an agonist at GABAB receptors and an antagonist at GABAC receptors. This dual activity makes it a unique molecule for probing the functional roles of these two receptor systems. This document provides an in-depth technical guide on 3-APPA, focusing on its synthesis, pharmacological properties, and the signaling pathways it modulates.

Chemical Properties and Synthesis

This compound is a primary amino compound and a member of the phosphonic acids.[4] Its structure, featuring a phosphonic acid group in place of the carboxylic acid group of GABA, is critical to its pharmacological activity.

Chemical Structure:

  • IUPAC Name: (3-aminopropyl)phosphonic acid[5]

  • Molecular Formula: C₃H₁₀NO₃P[4]

  • Molecular Weight: 139.09 g/mol [4]

  • CAS Number: 13138-33-5

Synthesis of this compound

The synthesis of aminophosphonic acids can be achieved through various methods. A general and adaptable procedure involves the reaction of phosphite, ammonia (B1221849), and formaldehyde (B43269) in the presence of an acid catalyst.[6]

Experimental Protocol: General Synthesis of Aminomethylenephosphonic Acids

This protocol is a general method for the synthesis of aminomethylenephosphonic acids and can be adapted for this compound.

Materials:

  • Phosphite

  • Ammonia solution (e.g., 25%)

  • Formaldehyde solution (e.g., 36.6%)

  • Methanesulfonic acid (catalyst)

  • Water

  • Reaction vessel equipped with heating, stirring, and addition funnel capabilities

Procedure:

  • To the reaction vessel, add the phosphite, water, methanesulfonic acid, and a portion of the ammonia solution.

  • Heat the reaction mixture to approximately 105°C with continuous stirring.

  • Once the desired temperature is reached, begin the gradual addition of the formaldehyde solution and the remaining ammonia over a period of several hours.

  • After the addition is complete, continue to heat the mixture under reflux for an additional period to ensure the reaction goes to completion.

  • The reaction product can be analyzed and purified using techniques such as ³¹P-NMR spectroscopy and ion-exchange chromatography.[6]

Pharmacological Properties

3-APPA exhibits a distinct pharmacological profile at GABAB and GABAC receptors.

Activity at GABAB Receptors

3-APPA acts as an agonist at GABAB receptors.[3][7] This has been demonstrated through its ability to inhibit the binding of the radiolabeled GABAB receptor agonist, ³H-baclofen, to rat cerebellar membranes.[3][7] The structure-activity relationship for GABA analogues at the GABAB receptor indicates that an extended conformation is preferred for active compounds like 3-APPA.[3]

Activity at GABAC Receptors

In contrast to its activity at GABAB receptors, 3-APPA functions as a competitive antagonist at GABAC receptors. This antagonistic activity has been characterized using electrophysiological techniques on Xenopus oocytes expressing GABAC receptors.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of this compound.

ReceptorActivityParameterValueSpecies/TissueReference
GABABAgonistIC₅₀1.5 µMRat cerebellar membranes[3][7]
GABACAntagonistKb~10Xenopus oocytes expressing ρ1 receptors

Experimental Protocols

GABAB Receptor Radioligand Displacement Assay

This protocol describes a method to determine the binding affinity of 3-APPA to GABAB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC₅₀ value of 3-APPA for the inhibition of [³H]-baclofen binding to GABAB receptors.

Materials:

  • Rat cerebellar membranes (source of GABAB receptors)

  • [³H]-baclofen (radiolabeled agonist)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebella in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Binding Assay: In a series of tubes, incubate the rat cerebellar membranes with a fixed concentration of [³H]-baclofen and varying concentrations of 3-APPA (from 0.1 to 100 µM).[3]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]-baclofen binding against the logarithm of the 3-APPA concentration. The IC₅₀ value, the concentration of 3-APPA that inhibits 50% of the specific binding of [³H]-baclofen, can then be determined using non-linear regression analysis.

Workflow Diagram:

GABAB_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis cerebellum Rat Cerebellum homogenize Homogenization cerebellum->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Cerebellar Membranes centrifuge->membranes incubation Incubation membranes->incubation radioligand [3H]-baclofen radioligand->incubation competitor 3-APPA (Varying Conc.) competitor->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis IC50 Determination scintillation->analysis

Caption: Workflow for GABAB Receptor Radioligand Displacement Assay.

GABAC Receptor Antagonism Electrophysiology Assay

This protocol outlines the use of two-electrode voltage-clamp electrophysiology to characterize the antagonist activity of 3-APPA at GABAC receptors expressed in Xenopus oocytes.

Objective: To determine the Kb value of 3-APPA as a competitive antagonist at GABAC receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired GABAC receptor subunit (e.g., ρ1)

  • GABA (agonist)

  • This compound (antagonist)

  • Oocyte perfusion solution (e.g., Ringer's solution)

  • Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)

  • Data acquisition and analysis software

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GABAC receptor subunit. Incubate the oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit an inward chloride current.

  • Antagonist Application: Co-apply GABA with varying concentrations of 3-APPA and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of 3-APPA. Construct a dose-response curve for GABA in the presence of 3-APPA. The shift in the GABA dose-response curve can be used to calculate the Kb value for 3-APPA using the Schild equation, confirming competitive antagonism.

Workflow Diagram:

GABAC_Electrophysiology cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte injection cRNA Injection (GABAC) oocyte->injection incubation Incubation injection->incubation voltage_clamp Two-Electrode Voltage Clamp incubation->voltage_clamp current_rec Current Recording voltage_clamp->current_rec gaba_app GABA Application gaba_app->voltage_clamp antagonist_app 3-APPA Co-application antagonist_app->voltage_clamp dose_response Dose-Response Curve current_rec->dose_response schild_analysis Schild Analysis dose_response->schild_analysis kb_determination Kb Determination schild_analysis->kb_determination

Caption: Workflow for GABAC Receptor Electrophysiology Assay.

Signaling Pathways

GABAB Receptor Signaling Pathway

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[8] They are obligate heterodimers composed of GABAB1 and GABAB2 subunits.[8] Agonist binding to the GABAB1 subunit, such as by 3-APPA, triggers a conformational change that activates the associated G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary downstream effects include the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels (VGCCs).[1][8]

GABAB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol APPA 3-APPA GABAB_R GABAB Receptor (GABAB1/GABAB2) APPA->GABAB_R binds G_protein Gαi/oβγ GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion ↓ influx G_alpha->AC inhibits G_beta_gamma->GIRK activates G_beta_gamma->VGCC inhibits ATP ATP ATP->AC

Caption: GABAB Receptor Signaling Pathway.

GABAC Receptor Signaling Pathway

GABAC receptors are ionotropic receptors that form chloride ion channels.[9] They are typically homopentameric or heteropentameric assemblies of ρ subunits. When an agonist like GABA binds to the receptor, it induces a conformational change that opens the central ion pore, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition. As a competitive antagonist, 3-APPA binds to the GABA binding site on the GABAC receptor but does not activate the channel. Instead, it prevents GABA from binding and opening the channel, thereby blocking the inhibitory chloride current.

GABAC_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAC_R GABAC Receptor (ρ subunits) Cl_channel Cl⁻ Channel GABAC_R->Cl_channel is a GABA GABA GABA->GABAC_R binds & activates APPA 3-APPA APPA->GABAC_R binds & blocks APPA->Cl_channel prevents opening Cl_int Cl⁻ Cl_channel->Cl_int influx Cl_ext Cl⁻ Cl_ext->Cl_channel hyperpolarization Hyperpolarization (Inhibition) Cl_int->hyperpolarization

Caption: GABAC Receptor Antagonism by 3-APPA.

Conclusion

This compound is a valuable pharmacological tool for the study of the GABAergic system. Its dual activity as a GABAB receptor agonist and a GABAC receptor antagonist allows for the specific investigation of the roles of these distinct receptor subtypes in neuronal function. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a comprehensive resource for researchers and drug development professionals working to advance our understanding of GABAergic neurotransmission and to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Aminopropylphosphonic acid (CAS: 13138-33-5), a compound utilized in research and development, notably as a GABA receptor agonist.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white powder.[1][3][4] It is soluble in water but insoluble in methanol (B129727) and acetone.[3][5]

PropertyValueSource
Molecular Formula C3H10NO3P[3][6][7]
Molecular Weight 139.09 g/mol [3][6][7][8][9][10]
Melting Point 290 - 294 °C (decomposes)[3][4][6][10]
Boiling Point 343.0 ± 44.0 °C (Predicted)[4][6]
Appearance White to off-white powder/solid[1][3][4][6]
Solubility Soluble in water[3][5]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[1] It is irritating to the eyes, skin, and respiratory system.[1][3][11][12]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[7][8][12][13]

Signal Word: Warning[8][12][13]

Hazard Pictogram:

GHS07: Exclamation Mark

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][11] Accidental ingestion may be harmful to an individual's health.[1] The material may mimic the actions of the major inhibitory neurotransmitter of the brain, GABA (gamma-aminobutyric acid).[1]

Toxicity DataResultSpeciesSource
Acute Toxicity No data available-[6]
Skin Corrosion/Irritation IrritatingRabbit (predicted)[1][12]
Serious Eye Damage/Irritation Irritating-[1][12]
Respiratory or Skin Sensitization No sensitizing effects known-[12]
Carcinogenicity Not listed as a carcinogen by IARC, ACGIH, NTP, or CA Prop 65-[3][6]

Occupational Exposure Limits

Currently, no specific Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been established for this compound.[1] Occupational exposure must be kept to a minimum, and airborne concentrations should be maintained as low as practically possible.[1] For particulates not otherwise regulated, some jurisdictions have established limits that may be applicable.[1]

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[1][3][6]

  • Minimize dust generation and accumulation.[3]

  • Do not eat, drink, or smoke when handling.[1]

  • Wash hands thoroughly after handling.[12][13]

  • Wear appropriate personal protective equipment (PPE).[1]

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Check_Ventilation Ensure Proper Ventilation (Fume Hood) Select_PPE->Check_Ventilation Weigh_Material Weigh Material Carefully (Minimize Dust) Check_Ventilation->Weigh_Material Perform_Experiment Perform Experiment Weigh_Material->Perform_Experiment Clean_Up Clean Work Area & Equipment Perform_Experiment->Clean_Up Store_Properly Store in Tightly Sealed Container in a Cool, Dry Place Clean_Up->Store_Properly Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Remove_PPE Remove & Clean/Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General workflow for safely handling this compound.

Storage:

  • Store in original, tightly sealed containers.[1][3]

  • Keep in a cool, dry, and well-ventilated area.[1][3][6]

  • Store away from incompatible materials such as oxidizing agents.[1][3]

  • Protect containers from physical damage.[1]

Personal Protective Equipment (PPE)

The selection of PPE depends on the concentration and amount of the substance at the specific workplace.[6]

Protection TypeRecommendationStandards
Eye/Face Protection Chemical safety goggles or glasses with side-shields.EN166 (EU) or NIOSH (US) approved.[3][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended.-[3][6][11]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, irritation is experienced, or if dust is generated. A dust mask (type N95) may be suitable.OSHA 29 CFR 1910.134 or European Standard EN 149.[3][8]

First Aid Measures

Immediate medical attention should be sought for all exposures. Provide the Safety Data Sheet to the attending physician.[6]

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][6][13]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[1][6][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3][6][11][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if conscious and alert.[1][3][6]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for disposal.[1]

  • Major Spills: Evacuate personnel to safe areas.[6] Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[1]

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][6][11]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11][13]

G Exposure_Detected Exposure Detected (Inhalation, Skin/Eye Contact, Ingestion) Remove_From_Source Remove from Exposure Source Move to Fresh Air Exposure_Detected->Remove_From_Source Call_For_Help Call for Emergency Medical Help Exposure_Detected->Call_For_Help Administer_First_Aid Administer First Aid (Based on Exposure Route) Remove_From_Source->Administer_First_Aid Provide_SDS Provide SDS to Responders Call_For_Help->Provide_SDS Decontaminate_Skin Skin Contact: Flush with water for 15 min Remove contaminated clothing Administer_First_Aid->Decontaminate_Skin if skin Flush_Eyes Eye Contact: Flush with water for 15 min Remove contact lenses Administer_First_Aid->Flush_Eyes if eyes Rinse_Mouth Ingestion (if conscious): Rinse mouth Do NOT induce vomiting Administer_First_Aid->Rinse_Mouth if ingested

References

3-Aminopropylphosphonic Acid: A Technical Guide to Its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is a partial agonist of GABAB receptors. Its physicochemical properties, particularly its solubility, are critical for its application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the available solubility data for this compound and details the experimental protocols for its determination.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known quantitative solubility data for this compound in various solvents.

Table 1: Quantitative Solubility Data
Solvent SystemSolubilityTemperature
Water≥ 100 mg/mL[1]Not Specified
Dimethylformamide (DMF)5 mg/mL[2]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL[2]Not Specified
Ethanol30 mg/mL[2]Not Specified
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[2]Not Specified
Table 2: Qualitative Solubility Data
SolventSolubility
WaterSoluble[3][4]
MethanolInsoluble[3][5]
AcetoneInsoluble[3][5]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. The following protocol outlines a generalized procedure suitable for determining the solubility of this compound.

Materials
  • This compound (solid form)

  • Solvent of interest (e.g., water, buffer solutions, organic solvents)

  • Glass vials or flasks with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow excess solid to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.22 µm filter) sep2->sep3 quant2 Analyze sample and standards (e.g., HPLC-UV) sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Aminopropylphosphonic Acid (3-APP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropylphosphonic acid (3-APP) is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This technical guide provides a comprehensive review of the existing literature on 3-APP, with a focus on its synthesis, pharmacological activity, and the signaling pathways it modulates. The document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development. Key quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanism of action and its experimental applications.

Introduction

This compound (3-APP) is a phosphonic acid derivative that has garnered significant interest in the scientific community for its interaction with GABA receptors.[1][2][3] Specifically, it functions as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.[2] This dual activity makes it a valuable pharmacological tool for dissecting the distinct roles of these two receptor subtypes in various physiological and pathological processes. This guide will delve into the chemical properties, synthesis, and detailed pharmacology of 3-APP, providing a foundational understanding for its application in research and potential therapeutic development.

Chemical Properties and Synthesis

Chemical Properties
PropertyValueReference
IUPAC Name (3-aminopropyl)phosphonic acid[3]
Synonyms 3-APPA, (3-Aminopropyl)phosphonic acid[1]
CAS Number 13138-33-5[1]
Molecular Formula C3H10NO3P[1][3]
Molecular Weight 139.09 g/mol [1][3]
Appearance White to off-white solid/powder[1][2]
Solubility Soluble in water (≥ 100 mg/mL)[1]
Synthesis of Aminophosphonic Acids

A more general one-pot, three-step procedure for the synthesis of α-aminophosphonic acids involves the condensation of carbonyl compounds and primary amines to yield azomethine intermediates, followed by a reaction with tris(trimethylsilyl) phosphite (B83602) and subsequent mild cleavage.

Pharmacology

3-APP exhibits a distinct pharmacological profile, acting as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.

GABAB Receptor Agonism

3-APP demonstrates partial agonist activity at GABAB receptors. This has been quantified through radioligand binding assays, where it inhibits the binding of the radiolabeled GABAB receptor agonist, 3H-baclofen, in rat cerebellar membranes with an IC50 of 1.5 μM.[1][4][5]

CompoundReceptorAssay TypePreparationRadioligandIC50 (μM)Reference
This compoundGABABRadioligand BindingRat cerebellar membranes3H-baclofen1.5[1][4][5]
GABAC Receptor Antagonism

In addition to its effects on GABAB receptors, 3-APP also acts as a selective antagonist of GABAC receptors.[2] This antagonistic activity makes it a useful tool for differentiating the physiological roles of GABAC receptors from GABAA and GABAB receptors.

Signaling Pathways

GABAB Receptor Signaling Pathway

Activation of the metabotropic GABAB receptor by an agonist like 3-APP initiates a G-protein-mediated signaling cascade. The receptor is coupled to a Gi/Go protein. Upon agonist binding, the G-protein is activated, leading to the dissociation of the α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

GABAB_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein GABAB_R GABAB Receptor G_alpha Gαi/o GABAB_R->G_alpha activates G_betagamma Gβγ GABAB_R->G_betagamma activates AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel inhibits K_channel Inwardly Rectifying K+ Channel G_betagamma->K_channel activates cAMP cAMP AC->cAMP converts Ca_ion Ca2+ Ca_channel->Ca_ion influx K_ion K+ K_channel->K_ion efflux APP 3-APP (Agonist) APP->GABAB_R ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: GABAB Receptor Agonist Signaling Pathway of 3-APP.

GABAC Receptor Signaling Pathway

As an antagonist at GABAC receptors, 3-APP blocks the normal signaling cascade initiated by GABA. GABAC receptors are ionotropic receptors that, upon activation by GABA, open an integral chloride (Cl-) channel. The resulting influx of Cl- ions leads to hyperpolarization of the cell membrane, causing an inhibitory effect. By blocking this receptor, 3-APP prevents the influx of chloride ions that would normally be triggered by GABA, thereby inhibiting this inhibitory signal.

GABAC_Signaling cluster_membrane Cell Membrane GABAC_R GABAC Receptor (Chloride Channel) Cl_ion Cl- GABAC_R->Cl_ion influx GABA GABA GABA->GABAC_R activates APP 3-APP (Antagonist) APP->GABAC_R blocks No_Hyperpolarization No Hyperpolarization (Block of Inhibition) APP->No_Hyperpolarization Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABAC Receptor Antagonist Signaling Pathway of 3-APP.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from methodologies used to assess the binding of ligands to GABAB receptors.

Objective: To determine the binding affinity (IC50) of this compound for the GABAB receptor.

Materials:

  • Rat cerebellar tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • 3H-baclofen (Radioligand)

  • This compound (Test compound)

  • Unlabeled GABA or baclofen (B1667701) (for non-specific binding determination)

  • Centrifuge capable of 140,000 x g

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebellar tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in ice-cold deionized water and centrifuge again at 140,000 x g for 30 minutes.

    • Wash the pellet twice by resuspension in binding buffer and centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C until use.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (typically 0.1-0.2 mg of protein per well).

    • Add increasing concentrations of this compound (e.g., 0.1 to 100 µM).[1]

    • Add a fixed concentration of 3H-baclofen (e.g., 5 nM).

    • For non-specific binding, add a high concentration of unlabeled GABA or baclofen (e.g., 10 mM).

    • Incubate the plate at 4°C for 45 minutes.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 3-APP concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Store Store at -80°C Wash->Store Incubate Incubate Membranes with 3-APP and 3H-baclofen Store->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate

References

The Genesis of a GABA Analog: A Technical History of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA), a phosphonic acid analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has carved a significant niche in the landscape of neuroscience research. Its discovery and subsequent characterization as a selective GABA receptor ligand have provided invaluable tools for dissecting the complexities of GABAergic neurotransmission. This technical guide delves into the core of 3-APPA's history, from its initial synthesis to its characterization as a dual-action ligand at GABAB and GABAC receptors. The following sections will provide a comprehensive overview of its discovery, detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its receptor interactions, and visualizations of its signaling pathways and experimental workflows.

The Dawn of a New Phosphonic Acid: Discovery and Early Synthesis

The scientific journey of this compound began in the latter half of the 20th century, a period marked by burgeoning interest in the synthesis and biological activities of aminoalkylphosphonic acids as analogs of naturally occurring amino acids. A pivotal moment in the history of 3-APPA was its synthesis and characterization by Isbell, Berry, and Tansey, documented in their 1972 publication in The Journal of Organic Chemistry.[1][2] Their work provided a foundational method for the preparation of this and related amino phosphonic acids, opening the door for its exploration in biological systems.

While the 1972 paper stands as a key milestone in its chemical synthesis, the broader context of its discovery is rooted in the quest for novel compounds that could modulate neurotransmitter systems. The structural similarity of 3-APPA to GABA made it a prime candidate for investigation as a potential GABA receptor ligand. Subsequent research would confirm this hypothesis, revealing its nuanced interactions with different subtypes of GABA receptors.

Another significant development in the history of related compounds was the discovery of the antibiotic FR-900098, 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, isolated from a strain of Streptomyces.[3] This naturally occurring derivative highlighted the potential for aminopropylphosphonic acid scaffolds in drug discovery.

Physicochemical Properties and Chemical Structure

This compound is an off-white to faintly greenish powder with the chemical formula C₃H₁₀NO₃P and a molecular weight of 139.09 g/mol .[4][5] It is a primary amino compound and a member of the phosphonic acids.[4][6]

Chemical Structure:

Biological Activity: A Tale of Two Receptors

The primary pharmacological significance of 3-APPA lies in its activity as a ligand for GABA receptors. It exhibits a dual personality, acting as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.[4][6][7]

GABAB Receptor Agonism

3-APPA is a recognized partial agonist at GABAB receptors.[4][6] This interaction has been demonstrated in various studies, including radioligand binding assays where it inhibits the binding of the potent GABAB agonist, ³H-baclofen.

GABAC Receptor Antagonism

In addition to its effects on GABAB receptors, 3-APPA also functions as a selective antagonist of GABAC receptors.[7] This property makes it a useful tool for differentiating between the functions of GABAB and GABAC receptors in various neuronal circuits.

Quantitative Analysis of Receptor Interactions

The following tables summarize the quantitative data available for the interaction of this compound with GABA receptors.

Table 1: GABAB Receptor Binding Affinity of this compound

ParameterValueSpeciesTissue/Cell LineRadioligandReference
IC₅₀1.5 µMRatCerebellar membranes³H-baclofen[8]

Table 2: GABAC Receptor Antagonist Activity of this compound and Related Compounds

CompoundReceptor SubtypeParameterValueSpeciesReference
3-Aminopropyl-n-butyl-phosphinic acid (CGP36742)GABACIC₅₀62 µMHuman (recombinant)[9]
[(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530)GABACIC₅₀5.53 µMHuman (recombinant)[9]
[(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593)GABACIC₅₀7.68 µMHuman (recombinant)[9]
(S)-4-ACPBPAGABACIC₅₀38 µMNot Specified[10]
3-AMOHPρ1 GABACIC₅₀19.91 µMHuman (recombinant)[10]
3-AMOHPρ2 GABACIC₅₀57.13 µMHuman (recombinant)[10]

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the metabotropic GABAB receptor by an agonist like 3-APPA initiates a signaling cascade through G-proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a slow and prolonged inhibitory effect on neuronal activity.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K_channel->K_ion Efflux Ca_ion Ca_channel->Ca_ion Influx Blocked APPA 3-APPA (Agonist) APPA->GABAB_R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Synthesis_Workflow Start Starting Materials (e.g., Diethyl phosphite, Acrylonitrile) Reaction1 Michael Addition Start->Reaction1 Intermediate1 Diethyl (2-cyanoethyl)phosphonate Reaction1->Intermediate1 Reaction2 Reduction of Nitrile (e.g., Catalytic Hydrogenation) Intermediate1->Reaction2 Intermediate2 Diethyl (3-aminopropyl)phosphonate Reaction2->Intermediate2 Reaction3 Acid Hydrolysis Intermediate2->Reaction3 Purification Purification (e.g., Ion-exchange chromatography) Reaction3->Purification FinalProduct This compound Purification->FinalProduct Binding_Assay_Workflow Prep Membrane Preparation (e.g., from rat cerebellum) Incubation Incubation Prep->Incubation Components Incubation Mixture: - Membranes - Radioligand (e.g., ³H-baclofen) - Varying concentrations of 3-APPA Incubation->Components Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity on filters) Washing->Counting Analysis Data Analysis (Determine IC₅₀ and Ki values) Counting->Analysis

References

Methodological & Application

Synthesis of 3-Aminopropylphosphonic Acid from 3-Aminopropanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-aminopropylphosphonic acid, a valuable compound in neuroscience research and drug development, starting from the readily available precursor, 3-aminopropanol. The protocol is based on a robust three-step process involving the reaction of 3-aminopropanol with phosphorus oxychloride, followed by hydrolysis of the cyclic intermediate, and purification by recrystallization.

Introduction

This compound is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as a partial agonist at GABA-B receptors. This activity makes it a significant tool for studying the GABAergic system and a potential scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders. The synthetic route detailed herein offers a reliable and scalable method for producing this important research compound.

Reaction Scheme

The synthesis proceeds through the formation of a cyclic phosphoramidyl chloride intermediate, which is subsequently hydrolyzed to yield the final product.

Step 1: Cyclization 3-Aminopropanol + POCl₃ → 2,6-Oxaza-cyclohexylphosphoryl chloride + 2HCl

Step 2: Hydrolysis 2,6-Oxaza-cyclohexylphosphoryl chloride + 2H₂O → this compound + HCl

Data Presentation

ParameterValueReference
Starting Material 3-AminopropanolCommercially Available
Reagents Phosphorus oxychloride, Triethylamine (B128534), Dichloromethane (B109758), Hydrochloric acid, Ethanol (B145695), WaterCommercially Available
Reaction Time Step 1: ~1.5 hours; Step 2: ~2 hours--INVALID-LINK--
Reaction Temperature Step 1: 0-5 °C; Step 2: 70-90 °C--INVALID-LINK--
Reported Yield Approximately 90%--INVALID-LINK--
Molecular Formula C₃H₁₀NO₃P--INVALID-LINK--[1]
Molecular Weight 139.09 g/mol --INVALID-LINK--[1]
Appearance Off-white to faintly greenish powder
Purity ≥98% (typical for commercially available)--INVALID-LINK--[2]

Experimental Protocols

Materials and Equipment
  • Two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Heating mantle with a reflux condenser

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Reagents
  • 3-Aminopropanol (H₂N(CH₂)₃OH)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Deionized water

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of 2,6-Oxaza-cyclohexylphosphoryl chloride

  • In a 2 L flask equipped with a stirrer and a nitrogen gas injector, add phosphorus oxychloride (112 g) and dichloromethane (650 ml).

  • Cool the solution to 0-5 °C in an ice-water bath while maintaining a nitrogen atmosphere.

  • In a separate vessel, prepare a solution of 3-aminopropanol (50 g) and triethylamine (186 ml) diluted with dichloromethane (180 ml).

  • Add the 3-aminopropanol solution dropwise to the cooled phosphorus oxychloride solution over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • A precipitate of triethylammonium (B8662869) chloride will form. Remove the precipitate by vacuum filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclic phosphoramidyl chloride intermediate as a viscous oil.

Step 2: Hydrolysis to this compound

  • To the crude intermediate from Step 1, add 300 ml of water and 3 ml of concentrated hydrochloric acid.

  • Heat the mixture to 70-90 °C and reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding triethylamine (90 ml).

  • Stir the mixture at room temperature.

Step 3: Purification by Recrystallization

  • To the neutralized solution from Step 2, add 800 ml of ethanol to induce crystallization.

  • Stir the mixture and then filter the resulting white crystals using a Büchner funnel.

  • For further purification, recrystallize the crude product from a mixture of water and ethanol. Dissolve the crystals in a minimum amount of hot water and then add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with cold ethanol.

  • Dry the final product under reduced pressure at 50 °C to a constant weight. A yield of approximately 93 g (90%) can be expected.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Spectral data can be found on PubChem.[1]

  • ¹³C NMR: Spectral data can be found on PubChem and ChemicalBook.[1][3]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key technique for characterizing phosphonic acids.[4]

  • IR Spectroscopy: The infrared spectrum should show characteristic absorptions for the amine (N-H), alkane (C-H), and phosphonic acid (P=O, P-O, O-H) functional groups.[1]

  • Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound (139.09 g/mol ).[1]

Potential Side Reactions and Troubleshooting

A potential side reaction is the formation of a 2:1 adduct between 3-aminopropanol and phosphorus oxychloride.[1] Maintaining the recommended 1:1 to 1:1.3 molar ratio of 3-aminopropanol to phosphorus oxychloride and low reaction temperatures can minimize the formation of this byproduct.[1] If significant impurities are present after the initial crystallization, a second recrystallization or other purification techniques such as ion-exchange chromatography may be necessary. The sticky nature of some phosphonic acids can make purification challenging; using a solvent system like acetone-water or acetonitrile-water for crystallization can sometimes be beneficial.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification reactants1 3-Aminopropanol + POCl3 in Dichloromethane conditions1 0-5 °C, ~1.5h Under N2 reactants1->conditions1 Reaction intermediate Crude 2,6-Oxaza-cyclohexyl- phosphoryl chloride conditions1->intermediate Filtration & Concentration reactants2 Intermediate + H2O, HCl intermediate->reactants2 conditions2 70-90 °C, 2h Reflux reactants2->conditions2 Reaction hydrolyzed Acidic Solution conditions2->hydrolyzed neutralization Neutralization with Triethylamine hydrolyzed->neutralization crystallization Crystallization from Ethanol/Water neutralization->crystallization product Pure 3-Aminopropyl- phosphonic Acid crystallization->product Filtration & Drying

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways cluster_gaba GABAergic Synapse GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activates APPA This compound (GABA-B Agonist) APPA->GABAB_R Partially Activates Effector Downstream Effector (e.g., Ion Channels, Adenylyl Cyclase) GABAB_R->Effector Modulates

Caption: Simplified signaling pathway of this compound at the GABA-B receptor.

References

Application Notes and Protocols for the Synthesis of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-aminopropylphosphonic acid, a compound of interest for its activity as a selective antagonist of the GABA(C) receptor and a partial agonist of GABA(B) receptors.[1] The primary method detailed below follows a well-established route involving the addition of diethyl phosphite (B83602) to acrylonitrile (B1666552), followed by reduction and hydrolysis.

Experimental Protocols

Method 1: Synthesis from Diethyl Phosphite and Acrylonitrile

This protocol is adapted from the work of Isbell, A.F., et al., and involves a two-step process.[2][3]

Step 1: Synthesis of Diethyl 2-Cyanoethylphosphonate

  • In a well-ventilated fume hood, dissolve a catalytic amount of sodium (6.9 g) in freshly distilled diethyl phosphonate (B1237965) (455.4 g, 3.3 mol).

  • Add 200 ml of dry benzene (B151609) to the solution.

  • Slowly add acrylonitrile (159 g, 3 mol) dropwise to the mixture while maintaining the reaction temperature between 40-43°C.

  • After the addition is complete, allow the solution to cool to room temperature.

  • Neutralize the mixture with a slight excess of acetic acid.

  • Filter the solution to remove any solids.

  • Distill the filtrate under reduced pressure to obtain diethyl 2-cyanoethylphosphonate.

Step 2: Reduction and Hydrolysis to this compound

  • The crude diethyl 2-cyanoethylphosphonate is reduced. While the original literature describes a catalytic hydrogenation, other standard reduction methods for nitriles (e.g., using borane (B79455) complexes or other metal hydrides) can be adapted. For the purpose of this protocol, a general acidic hydrolysis of the resulting amine is described.

  • The crude product from the reduction is hydrolyzed by heating under reflux with concentrated hydrochloric acid.

  • The resulting solution is then purified using ion-exchange chromatography.

  • Elute the product from the ion-exchange column. Care should be taken to avoid excessive heating of the resin if an acid is used for elution.[2]

  • The fractions containing this compound are collected and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate, diethyl 2-cyanoethylphosphonate, as described in the protocol.

ParameterValueReference
Diethyl 2-Cyanoethylphosphonate Synthesis
Yield77.35%[2]
Boiling Point111-112°C at 0.4 mm Hg[2]
Refractive Index (n²⁵D)1.4386[2]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diethyl 2-Cyanoethylphosphonate cluster_step2 Step 2: Reduction and Hydrolysis DP Diethyl Phosphite Reaction1 Reaction at 40-43°C DP->Reaction1 ACN Acrylonitrile ACN->Reaction1 Na Sodium Catalyst Na->Reaction1 Benzene Benzene (Solvent) Benzene->Reaction1 DCEP Diethyl 2-Cyanoethylphosphonate Reaction1->DCEP Reduction Reduction of Nitrile Group DCEP->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis Purification Ion-Exchange Chromatography Hydrolysis->Purification Product This compound Purification->Product Michaelis_Arbuzov cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Phosphite Trivalent Phosphorus Ester (e.g., Triethyl Phosphite) SN2_Attack SN2 Attack Phosphite->SN2_Attack AlkylHalide Alkyl Halide AlkylHalide->SN2_Attack Intermediate Phosphonium Salt Intermediate SN2_Attack->Intermediate Dealkylation Dealkylation Intermediate->Dealkylation Phosphonate Pentavalent Phosphorus Species (e.g., Phosphonate) Dealkylation->Phosphonate NewAlkylHalide New Alkyl Halide Dealkylation->NewAlkylHalide

References

Application Notes and Protocols: FTIR Analysis of 3-Aminopropylphosphonic Acid for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the functional group analysis of 3-aminopropylphosphonic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a compound of interest in various research fields, including as a GABAB receptor agonist. A thorough understanding of its molecular structure is crucial for its application and development. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the key functional groups present in a molecule. These notes describe the characteristic vibrational frequencies of the amine and phosphonic acid moieties and provide a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR.

Introduction to FTIR Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule. By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum, it is possible to identify the functional groups present in the sample.

For this compound, the key functional groups of interest are the primary amine (-NH₂) and the phosphonic acid (-P(O)(OH)₂). The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, P=O, P-O-H, and P-C bonds.

Characteristic Functional Groups of this compound

The structure of this compound contains a propyl chain linking a primary amine group and a phosphonic acid group. The expected vibrational modes for these functional groups are summarized in the table below. Note that in the solid state, zwitterionic forms can exist, which may lead to shifts in the observed frequencies, particularly for the amine and phosphonic acid groups.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected FTIR absorption bands for this compound based on typical frequency ranges for its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
3300 - 3500N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)Medium, SharpTwo distinct peaks are characteristic of primary amines.[1][2]
2850 - 3000C-H StretchingAlkyl Chain (-CH₂-)Medium to StrongIndicates the presence of the propyl backbone.[3]
~2700O-H Stretching (in P-O-H)Phosphonic Acid (-P(O)(OH)₂)Broad, MediumOften a broad absorption due to hydrogen bonding.[3]
1580 - 1650N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to StrongConfirms the presence of a primary amine group.[2]
1230 - 1260P=O StretchingPhosphonic Acid (-P(O)(OH)₂)StrongA prominent peak indicating the phosphonyl group.[3][4]
900 - 1050P-O-H Bending & P-O StretchingPhosphonic Acid (-P(O)(OH)₂)Strong, BroadOften complex and may show multiple bands.[3]
760 - 800P-C StretchingPhosphonateMediumRelates to the bond between phosphorus and the propyl chain.[4][5]

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for analyzing a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples as it requires minimal sample preparation.[6][7]

4.1. Materials and Equipment

4.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum contains information about the instrument and the ambient environment (e.g., CO₂ and water vapor) and will be subtracted from the sample spectrum.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to dry completely.

    • With the clean, empty ATR accessory in place, collect a background spectrum. Typically, this involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[7]

    • Collect the sample spectrum. Use the same acquisition parameters (e.g., number of scans, resolution) as for the background spectrum.

  • Data Processing and Interpretation:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare them to the expected ranges for the functional groups listed in the data table.

4.3. Post-Analysis Cleanup

  • Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

  • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove any sample residue.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the signaling pathway of functional group identification.

FTIR_Experimental_Workflow FTIR Experimental Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Interpretation cluster_end Conclusion start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Place Sample on ATR Crystal background_scan->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan subtract_background Background Subtraction sample_scan->subtract_background process_spectrum Process Spectrum (e.g., Baseline Correction) subtract_background->process_spectrum peak_identification Identify Characteristic Peaks process_spectrum->peak_identification functional_group_assignment Assign Functional Groups peak_identification->functional_group_assignment end End functional_group_assignment->end

Caption: Experimental workflow for the FTIR analysis of this compound.

Functional_Group_Identification_Logic Logical Flow for Functional Group Identification cluster_amine Amine Group Identification cluster_phosphonic Phosphonic Acid Group Identification cluster_alkyl Alkyl Chain Identification ftir_spectrum FTIR Spectrum of This compound nh_stretch Peaks at 3300-3500 cm⁻¹ (N-H Stretch) ftir_spectrum->nh_stretch nh_bend Peak at 1580-1650 cm⁻¹ (N-H Bend) ftir_spectrum->nh_bend oh_stretch Broad Peak at ~2700 cm⁻¹ (P-O-H Stretch) ftir_spectrum->oh_stretch po_stretch Strong Peak at 1230-1260 cm⁻¹ (P=O Stretch) ftir_spectrum->po_stretch poh_bend Strong, Broad Peaks at 900-1050 cm⁻¹ (P-O-H Bend & P-O Stretch) ftir_spectrum->poh_bend ch_stretch Peaks at 2850-3000 cm⁻¹ (C-H Stretch) ftir_spectrum->ch_stretch primary_amine Primary Amine (-NH₂) Confirmed nh_stretch->primary_amine nh_bend->primary_amine phosphonic_acid Phosphonic Acid (-P(O)(OH)₂) Confirmed oh_stretch->phosphonic_acid po_stretch->phosphonic_acid poh_bend->phosphonic_acid propyl_chain Propyl Chain (-CH₂-) Confirmed ch_stretch->propyl_chain

Caption: Logical diagram for identifying functional groups in this compound from its FTIR spectrum.

References

Application Notes: Utilizing 3-Aminopropylphosphonic Acid in GABA-B Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Aminopropylphosphonic acid (3-APPA) in GABA-B receptor binding assays. 3-APPA is a selective agonist for the GABA-B receptor, making it a valuable tool for studying receptor pharmacology and for the screening of novel drug candidates targeting this receptor.

Introduction

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), is a key player in inhibitory neurotransmission in the central nervous system. Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[1][2] Dysregulation of GABA-B receptor signaling has been implicated in various neurological and psychiatric disorders, making it an important therapeutic target.

This compound is a structural analog of the endogenous ligand GABA and acts as a selective agonist at the GABA-B receptor.[3] Its use in competitive binding assays allows for the determination of the affinity of unlabeled test compounds for the GABA-B receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and other common ligands for the GABA-B receptor. This data is essential for designing and interpreting competitive binding experiments.

CompoundActionRadioligandTissue/SystemIC50KiReference
This compoundAgonist[3H]-baclofenRat cerebellar membranes1.5 µM-[3]
GABAEndogenous Agonist[3H]-baclofenRat synaptic membranes0.04 µM-[4]
(-)-BaclofenAgonist[3H]-baclofenRat synaptic membranes0.04 µM-[4]
SaclofenAntagonist[3H]-CGP54626Rat brain-1.1 µM
CGP54626Antagonist[3H]-CGP54626Human GABA-B(1a,2) receptors-1.51 nM (KD)[5]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like this compound initiates a signaling cascade through its coupling to Gi/o proteins. The following diagram illustrates the key steps in this pathway.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP converts Ca_ion Ca_channel->Ca_ion Influx ↓ K_ion K_channel->K_ion Efflux ↑ Agonist 3-APPA / GABA Agonist->GABAB_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition

Caption: GABA-B receptor signaling cascade.

Experimental Protocols

Radioligand Competitive Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude synaptic membranes from rat brain or cells stably expressing human GABA-B receptors.

  • Radioligand: [3H]-CGP54626 (or other suitable GABA-B antagonist radioligand).

  • Test Compound: this compound or other unlabeled compounds.

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known GABA-B ligand (e.g., 10 µM GABA).

  • Filtration Apparatus: Cell harvester with GF/B filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer.

    • Centrifuge to pellet membranes.

    • Wash and resuspend the pellet in binding buffer.

    • Determine protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of binding buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of the test compound (e.g., this compound).

      • 50 µL of radioligand (at a concentration near its Kd, e.g., ~1 nM [3H]-CGP54626).

      • 100 µL of membrane preparation (typically 50-100 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the major steps involved in the competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive binding assay.

Scintillation Proximity Assay (SPA) - An Alternative

For high-throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous alternative to the filtration method, eliminating the need for a separation step. In an SPA, the receptor is immobilized on scintillant-containing beads. Only radioligand that binds to the receptor will be in close enough proximity to the scintillant to generate a light signal.

Key Principles of SPA:

  • Immobilization: GABA-B receptor-containing membranes are captured onto SPA beads (e.g., wheat germ agglutinin-coated beads).

  • Proximity-Based Detection: When a radiolabeled ligand binds to the receptor on the bead, the emitted beta particles from the radioisotope can excite the scintillant within the bead, producing light.

  • Signal Generation: Unbound radioligand in the solution is too far away to excite the beads, and thus does not generate a signal.

  • Homogeneous Format: The assay is performed in a single well without the need for washing or filtration steps.

The protocol is similar to the filtration assay in terms of reagent preparation and incubation, but instead of filtration, the plate is read directly in a microplate scintillation counter.

Conclusion

This compound is a valuable pharmacological tool for investigating the GABA-B receptor. The provided protocols for competitive binding assays, along with the summarized quantitative data and pathway information, offer a solid foundation for researchers to design and execute experiments aimed at understanding GABA-B receptor function and discovering novel modulators. Careful optimization of assay conditions, particularly receptor and radioligand concentrations, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: 3-Aminopropylphosphonic Acid as a GABA-C Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-C receptors, a subtype of ionotropic GABA receptors, are ligand-gated chloride channels with a distinct pharmacology and physiology. They are predominantly expressed in the retina, but also found in other brain regions such as the superior colliculus, hippocampus, and cerebellum. Their unique properties make them an attractive target for novel therapeutic agents.

This document provides detailed application notes and protocols for the study of 3-Aminopropylphosphonic acid as a GABA-C receptor antagonist. It is important to note a point of potential confusion in the scientific literature: while This compound (3-APPA) is widely characterized as a potent GABA-B receptor agonist , a compound with the same chemical name, often abbreviated as 3-APA , has been utilized in retinal electrophysiology studies as a selective GABA-C receptor antagonist . This document will focus on the characterization of this compound in its role as a GABA-C receptor antagonist, as per the topic of interest.

Pharmacological Profile

While specific quantitative binding data (Ki, Kb) for this compound as a GABA-C receptor antagonist is not extensively available in publicly accessible literature, its antagonist properties have been demonstrated functionally in electrophysiological studies. For comparative purposes, the table below includes data for other known phosphonic acid-based GABA-C receptor antagonists.

Table 1: Quantitative Data for Selected GABA-C Receptor Ligands

CompoundReceptor Subtype(s)Assay TypeMeasured ValueReference
This compound (as a GABA-B Agonist) GABA-BRadioligand Binding ([3H]-baclofen displacement)IC50 = 1.5 µM[1]
(±)-cis-3-(Aminocyclopentyl)methylphosphinic acidHuman recombinant ρ1 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)KB = 1.0 ± 0.2 µM[2]
Human recombinant ρ2 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)KB = 1.0 ± 0.3 µM[2]
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA)Human recombinant ρ1 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)KB ≈ 1.0 µM[2]
3-Aminopropyl-n-butyl-phosphinic acid (CGP36742)Human retinal ρ1 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)IC50 = 62 µM[3]
[(E)-3-Aminopropen-1-yl]methylphosphinic acid (CGP44530)Human retinal ρ1 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)IC50 = 5.53 µM[3]
[(E)-3-Aminopropen-1-yl]phosphinic acid (CGP38593)Human retinal ρ1 GABA-CElectrophysiology (Two-Electrode Voltage Clamp)IC50 = 7.68 µM[3]

Signaling Pathways and Experimental Workflows

GABA-C Receptor Signaling Pathway

GABA-C receptors are ionotropic receptors that, upon binding of an agonist like GABA, open an integrated chloride (Cl-) channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect. A competitive antagonist like this compound (in its role as a GABA-C antagonist) would bind to the same site as GABA, preventing the channel from opening and thereby blocking the inhibitory signal.

GABAC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAC_Receptor GABA-C Receptor (Ligand-Gated Cl- Channel) GABA->GABAC_Receptor Binds to Antagonist This compound (Antagonist) Antagonist->GABAC_Receptor Blocks Binding Chloride_ion Cl- ions GABAC_Receptor->Chloride_ion Opens Channel for Influx Hyperpolarization Membrane Hyperpolarization Chloride_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1: GABA-C receptor signaling pathway and the mechanism of antagonism.

Experimental Workflow for Characterizing a GABA-C Receptor Antagonist

The characterization of a novel GABA-C receptor antagonist typically involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) recombinant_expression Expression of GABA-C Receptor Subunits (e.g., ρ1, ρ2) in Xenopus Oocytes or HEK cells start->recombinant_expression patch_clamp Patch-Clamp Electrophysiology on Native Neurons (e.g., Retinal Bipolar Cells) start->patch_clamp binding_assay Radioligand Binding Assay start->binding_assay tevc Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Oocytes recombinant_expression->tevc determine_potency Determine Antagonist Potency (IC50 / Kb) tevc->determine_potency patch_clamp->determine_potency binding_assay->determine_potency determine_selectivity Determine Selectivity (vs. GABA-A and GABA-B receptors) determine_potency->determine_selectivity mechanism Determine Mechanism of Action (Competitive vs. Non-competitive) determine_selectivity->mechanism end Pharmacological Profile Established mechanism->end

Figure 2: General experimental workflow for characterizing a GABA-C receptor antagonist.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize GABA-C receptor antagonists. These protocols are generalized and may require optimization for specific experimental conditions.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to measure the effect of the antagonist on GABA-induced currents in oocytes expressing recombinant GABA-C receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA-C receptor subunit (e.g., human ρ1)

  • Collagenase solution

  • Barth's solution

  • Recording chamber

  • TEVC amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

  • GABA stock solution

  • This compound stock solution

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the GABA-C receptor subunit and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC50).

    • Once a stable baseline current is established, co-apply GABA with increasing concentrations of this compound.

    • Wash out the antagonist and GABA to allow for recovery.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each concentration of the antagonist.

    • Normalize the data to the control GABA response.

    • Plot the normalized current as a function of the antagonist concentration and fit the data to a logistic equation to determine the IC50.

    • To determine if the antagonism is competitive, perform a Schild analysis by measuring the dose-response curve for GABA in the presence of different fixed concentrations of the antagonist.

Patch-Clamp Electrophysiology on Retinal Bipolar Cells

This method allows for the characterization of the antagonist on native GABA-C receptors in their natural cellular environment.

Materials:

  • Isolated retina preparation (e.g., from rat or mouse)

  • Enzymes for cell dissociation (e.g., papain)

  • Ames' medium or similar physiological saline

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • GABA stock solution

  • This compound stock solution

Protocol:

  • Cell Preparation: Isolate the retina and enzymatically dissociate bipolar cells. Alternatively, prepare retinal slices.

  • Patch-Clamp Recording:

    • Identify bipolar cells under a microscope.

    • Form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Locally apply GABA to elicit a current.

    • Co-apply GABA with various concentrations of this compound.

  • Data Analysis:

    • Analyze the data as described for the TEVC protocol to determine the IC50 and mechanism of action.

Radioligand Binding Assay

This assay directly measures the ability of the antagonist to displace a radiolabeled ligand from the GABA-C receptor.

Materials:

  • Cell membranes prepared from cells expressing GABA-C receptors or from tissues rich in these receptors (e.g., retina).

  • Radiolabeled GABA-C receptor ligand (e.g., [3H]-GABA, though selectivity can be an issue; specific radiolabeled GABA-C antagonists are not widely available).

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known GABA-C ligand) from total binding.

    • Plot the percentage of specific binding as a function of the concentration of this compound.

    • Fit the data to a competition binding equation to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The study of this compound as a GABA-C receptor antagonist presents a compelling area of research, despite the existing ambiguity in its pharmacological classification. The provided protocols offer a robust framework for its characterization, enabling researchers to elucidate its precise mechanism of action, potency, and selectivity. Such studies are crucial for the development of novel therapeutic agents targeting the GABA-C receptor system for a variety of neurological and ophthalmological disorders. It is imperative for researchers to clearly define the compound (3-APPA vs. 3-APA) in their studies to avoid further confusion in the literature.

References

Applications of 3-Aminopropylphosphonic Acid in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA). As a potent and selective agonist for the GABA-B receptor, 3-APPA serves as an invaluable pharmacological tool in neuroscience research. Its ability to specifically activate GABA-B receptors allows for the precise investigation of their role in a myriad of physiological and pathological processes. Dysregulation of GABA-B receptor signaling has been implicated in a range of neurological and psychiatric disorders, including epilepsy, spasticity, pain, anxiety, and depression, making 3-APPA a critical compound for target validation and preclinical studies in drug development.

These application notes provide an overview of the utility of 3-APPA in neuroscience research, complete with detailed experimental protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

3-APPA exerts its effects by binding to and activating GABA-B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades. Presynaptically, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels (Ca²⁺), leading to a reduction in neurotransmitter release. Postsynaptically, their activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium (K⁺) efflux and membrane hyperpolarization, which decreases neuronal excitability.

Applications in Neuroscience Research

The selective agonism of 3-APPA at GABA-B receptors makes it a versatile tool for:

  • Elucidating the role of GABA-B receptors in synaptic transmission and plasticity: By activating GABA-B receptors, researchers can study their influence on both excitatory and inhibitory synaptic events.

  • Investigating the pathophysiology of neurological and psychiatric disorders: 3-APPA can be used in animal models of disease to probe the involvement of GABA-B receptor dysfunction.

  • Screening and characterization of novel GABA-B receptor ligands: 3-APPA can be used as a reference compound in binding and functional assays to identify and characterize new agonists, antagonists, and allosteric modulators.

  • Exploring the therapeutic potential of targeting GABA-B receptors: Preclinical studies using 3-APPA can help to validate the GABA-B receptor as a therapeutic target for various CNS disorders.

Quantitative Data

The following table summarizes the pharmacological properties of this compound and a related compound.

CompoundReceptor TargetActionPotency (IC₅₀)Species/TissueReference
This compoundGABA-BAgonist1.5 µM (inhibition of ³H-baclofen binding)Rat cerebellar membranes
This compoundGABA-BAgonist2.3 µM (inhibition of EPSPs)Rat hippocampal slice[1]

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_pre GABA-B Receptor G_protein_pre Gi/o Protein GABA_B_pre->G_protein_pre activates AC_pre Adenylate Cyclase G_protein_pre->AC_pre inhibits Ca_channel Ca²⁺ Channel G_protein_pre->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers fusion GABA_B_post GABA-B Receptor G_protein_post Gi/o Protein GABA_B_post->G_protein_post activates K_channel GIRK Channel G_protein_post->K_channel activates Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization leads to APPA 3-APPA APPA->GABA_B_pre binds & activates APPA->GABA_B_post binds & activates

Caption: GABA-B receptor signaling cascade initiated by 3-APPA.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies slice_prep Brain Slice Preparation electrophysiology Electrophysiological Recording (e.g., Patch-Clamp) slice_prep->electrophysiology data_analysis_vitro Data Analysis: Synaptic Currents, Potentials electrophysiology->data_analysis_vitro conclusion Conclusion & Interpretation data_analysis_vitro->conclusion animal_model Animal Model Selection drug_admin 3-APPA Administration (e.g., i.p. injection) animal_model->drug_admin behavioral_assay Behavioral Assay (e.g., Conditioned Place Preference) drug_admin->behavioral_assay data_analysis_vivo Data Analysis: Behavioral Parameters behavioral_assay->data_analysis_vivo data_analysis_vivo->conclusion start Research Question hypothesis Hypothesis Formulation start->hypothesis hypothesis->slice_prep hypothesis->animal_model

Caption: General workflow for neuroscience research using 3-APPA.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Rat Hippocampal Slices

Objective: To characterize the effect of 3-APPA on synaptic transmission in the hippocampus using whole-cell patch-clamp electrophysiology. This protocol is adapted from studies investigating the effects of GABA-B agonists on hippocampal neurons.[1]

Materials:

  • This compound (3-APPA)

  • Adult Sprague-Dawley rats (6-8 weeks old)

  • Vibratome

  • Dissection tools (scissors, forceps)

  • Artificial cerebrospinal fluid (aCSF), slicing solution (ice-cold, sucrose-based) and recording aCSF (standard).

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Intracellular solution

Procedure:

  • Preparation of Solutions:

    • Slicing aCSF (Sucrose-based, ice-cold): In mM: 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose. Continuously bubble with carbogen.

    • Recording aCSF: In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 D-glucose. Continuously bubble with carbogen.

    • Intracellular Solution: In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

    • 3-APPA Stock Solution: Prepare a 10 mM stock solution of 3-APPA in deionized water.

  • Hippocampal Slice Preparation:

    • Anesthetize the rat according to approved institutional animal care protocols.

    • Rapidly decapitate the animal and dissect the brain in ice-cold slicing aCSF.

    • Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or horizontal hippocampal slices.

    • Transfer the slices to a holding chamber with recording aCSF, bubbled with carbogen, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.

    • Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Approach a neuron with the patch pipette and establish a gigaohm seal.

    • Rupture the membrane to obtain the whole-cell configuration.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) in voltage-clamp mode.

  • Application of 3-APPA:

    • Prepare working concentrations of 3-APPA (e.g., 0.5, 1, 5, 10, 50 µM) by diluting the stock solution in the recording aCSF.[1]

    • Bath-apply the different concentrations of 3-APPA and record the changes in synaptic activity.

    • To study postsynaptic effects, record the holding current in voltage-clamp mode or the membrane potential in current-clamp mode.[1]

    • A washout period with standard recording aCSF should be performed between applications of different concentrations.

  • Data Analysis:

    • Analyze the frequency and amplitude of synaptic currents before, during, and after 3-APPA application.

    • Measure changes in holding current or membrane potential.

    • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of 3-APPA for its effects on synaptic transmission.[1]

Protocol 2: In Vivo Assessment of the Motivational Effects of 3-APPA using Conditioned Place Preference (CPP)

Objective: To determine if 3-APPA has rewarding or aversive properties in rodents using the conditioned place preference paradigm.

Materials:

  • This compound (3-APPA)

  • Adult mice or rats

  • Conditioned Place Preference (CPP) apparatus (three-chamber design is common)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Apparatus Habituation (Day 1):

    • Allow each animal to freely explore all three chambers of the CPP apparatus for 15-20 minutes.

    • Record the time spent in each chamber to establish any baseline preference. A biased design will use this information to pair the drug with the initially non-preferred side. In an unbiased design, the drug-paired side is randomly assigned.

  • Conditioning Phase (Days 2-7):

    • This phase typically consists of alternating daily injections of 3-APPA and vehicle (saline).

    • On drug conditioning days:

      • Administer 3-APPA via intraperitoneal (i.p.) injection. The dose should be determined from pilot studies or literature on related compounds, starting in the range of 1-10 mg/kg.

      • Immediately after injection, confine the animal to one of the conditioning chambers for 30 minutes.

    • On vehicle conditioning days:

      • Administer an equivalent volume of sterile saline i.p.

      • Confine the animal to the opposite conditioning chamber for 30 minutes.

    • The order of drug and vehicle conditioning days should be counterbalanced across animals.

  • Test Phase (Day 8):

    • On the test day, no injections are given.

    • Place the animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two conditioning chambers.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber and the vehicle-paired chamber during the test phase.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect).

    • A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion (aversive effect).

    • Compare the results between the 3-APPA-treated group and a control group that received saline on all conditioning days.

Disclaimer: All experimental procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. The provided protocols are intended as a starting point and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: 3-Aminopropylphosphonic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APP) is a versatile molecule that holds significant promise in the design of advanced drug delivery systems. Its unique bifunctional nature, featuring a primary amine group and a phosphonic acid moiety, allows for a dual role in drug carrier design. The amine group serves as a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or for linkage to polymer backbones. Concurrently, the phosphonic acid group exhibits a strong affinity for bone tissue, specifically hydroxyapatite, making it an excellent candidate for developing bone-targeting drug delivery systems. This attribute is particularly valuable for the treatment of bone cancers, osteoporosis, and other skeletal diseases.

These application notes provide a comprehensive overview of the potential uses of 3-APP in drug delivery, including detailed, albeit prospective, experimental protocols for the functionalization of nanoparticles and characterization of the resulting drug carriers. The provided methodologies are based on established principles of bioconjugation and materials science, offering a foundational guide for researchers exploring the novel application of 3-APP.

Key Applications

  • Bone-Targeting Drug Delivery: The phosphonic acid group of 3-APP can be exploited for active targeting of drug-loaded nanoparticles to the bone matrix. This approach can increase the local concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity.

  • Linker Chemistry: The amine functionality of 3-APP allows for its use as a versatile linker to conjugate drugs to nanoparticles or other carrier systems through stable amide bond formation.

  • Surface Modification of Nanoparticles: 3-APP can be used to modify the surface of various nanoparticles (e.g., silica (B1680970), iron oxide, liposomes) to introduce amine functionalities for further bioconjugation or to alter the surface charge and improve colloidal stability.

Data Presentation: Hypothetical Characterization of 3-APP Functionalized Nanoparticles

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the characterization of drug-loaded nanoparticles functionalized with this compound. These values are intended to serve as a benchmark for researchers developing similar systems.

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150 ± 5.20.15 ± 0.02-15.3 ± 1.1
3-APP Functionalized Nanoparticles155 ± 4.80.17 ± 0.03+25.8 ± 1.5
Doxorubicin-3-APP-Nanoparticles165 ± 6.10.19 ± 0.02+18.2 ± 1.9

Table 2: Drug Loading and In Vitro Release Characteristics

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (pH 7.4) (%)Cumulative Drug Release at 24h (pH 5.5) (%)
Doxorubicin-3-APP-Nanoparticles8.5 ± 0.775.2 ± 3.425.3 ± 2.165.8 ± 4.5

Experimental Protocols

The following are detailed, theoretical protocols for the synthesis and characterization of a 3-APP-based drug delivery system.

Protocol 1: Synthesis of 3-APP Functionalized Silica Nanoparticles

Objective: To functionalize the surface of silica nanoparticles with this compound to introduce amine groups for subsequent drug conjugation.

Materials:

  • Silica nanoparticles (100 nm)

  • This compound (3-APP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous ethanol (B145695)

  • Deionized water

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse 100 mg of silica nanoparticles in 10 mL of anhydrous ethanol by sonication for 15 minutes.

    • Add 5 mL of a 10% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol.

    • Stir the mixture at room temperature for 24 hours to introduce primary amine groups on the surface.

    • Centrifuge the suspension at 10,000 rpm for 20 minutes, discard the supernatant, and wash the nanoparticles three times with ethanol and twice with deionized water to remove unreacted APTES.

    • Resuspend the amine-functionalized silica nanoparticles in 10 mL of MES buffer.

  • Conjugation of 3-APP:

    • Prepare a solution of 50 mg of 3-APP in 5 mL of MES buffer.

    • Add 100 mg of EDC and 60 mg of NHS to the 3-APP solution and stir for 30 minutes at room temperature to activate the phosphonic acid group.

    • Add the activated 3-APP solution to the suspension of amine-functionalized silica nanoparticles.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Centrifuge the suspension at 10,000 rpm for 20 minutes, discard the supernatant, and wash the nanoparticles three times with deionized water to remove unreacted reagents.

    • Resuspend the 3-APP functionalized nanoparticles in 10 mL of PBS.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amide bonds and phosphonate (B1237965) groups on the nanoparticle surface.

  • Zeta Potential Measurement: To determine the surface charge of the functionalized nanoparticles.

  • Thermogravimetric Analysis (TGA): To quantify the amount of 3-APP grafted onto the nanoparticles.

Protocol 2: Conjugation of Doxorubicin to 3-APP Functionalized Nanoparticles

Objective: To covalently attach the anticancer drug Doxorubicin (DOX) to the amine groups of 3-APP functionalized nanoparticles.

Materials:

  • 3-APP functionalized silica nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Activation of Doxorubicin (if necessary, depending on the conjugation strategy): This protocol assumes a direct amide linkage between the amine of 3-APP and a carboxyl group on a modified drug. If the drug does not have a suitable functional group, a linker may be required. For this hypothetical protocol, we will assume a carboxylated derivative of Doxorubicin is available.

    • Dissolve 10 mg of carboxylated Doxorubicin in 2 mL of DMSO.

    • Add 20 mg of EDC and 12 mg of NHS to the Doxorubicin solution and stir for 30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Add the activated Doxorubicin solution dropwise to 10 mL of the 3-APP functionalized nanoparticle suspension in MES buffer while stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted Doxorubicin and coupling agents.

    • Collect the purified Doxorubicin-3-APP-nanoparticles.

Characterization:

  • UV-Vis Spectroscopy: To quantify the amount of conjugated Doxorubicin by measuring its absorbance at 480 nm.

  • Dynamic Light Scattering (DLS): To measure the particle size and polydispersity index.

  • Zeta Potential Measurement: To determine the surface charge of the drug-conjugated nanoparticles.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of Doxorubicin from the 3-APP functionalized nanoparticles under different pH conditions.

Materials:

  • Doxorubicin-3-APP-nanoparticles

  • PBS (pH 7.4)

  • Acetate (B1210297) buffer (pH 5.5)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Sample Preparation:

    • Disperse 5 mg of Doxorubicin-3-APP-nanoparticles in 5 mL of either PBS (pH 7.4) or acetate buffer (pH 5.5).

    • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Release Study:

    • Immerse the dialysis bag in 50 mL of the corresponding buffer in a beaker.

    • Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification:

    • Measure the concentration of released Doxorubicin in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation Drug Conjugation cluster_characterization Characterization SiNP Silica Nanoparticles APP_SiNP 3-APP Functionalized Nanoparticles SiNP->APP_SiNP EDC/NHS Drug_APP_SiNP Drug-Loaded Nanoparticles APP_SiNP->Drug_APP_SiNP EDC/NHS Drug Therapeutic Drug Drug->Drug_APP_SiNP Char1 Size & Zeta Potential Drug_APP_SiNP->Char1 Char2 Drug Loading Efficiency Drug_APP_SiNP->Char2 Char3 In Vitro Release Drug_APP_SiNP->Char3

Caption: Workflow for the synthesis and characterization of 3-APP drug delivery systems.

Signaling_Pathway cluster_systemic Systemic Circulation cluster_bone Bone Microenvironment NP Drug-3-APP-Nanoparticle HA Hydroxyapatite NP->HA Phosphonic Acid Binding Target Targeted Accumulation HA->Target Release Drug Release (pH-sensitive) Target->Release Cell Target Cell (e.g., Osteosarcoma) Release->Cell Effect Therapeutic Effect Cell->Effect

Caption: Proposed mechanism of 3-APP mediated bone targeting and drug release.

Application Notes and Protocols for 3-Aminopropylphosphonic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] It primarily functions as a selective agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[1][2] Activation of GABA-B receptors is crucial in modulating synaptic transmission and neuronal excitability. This document provides detailed experimental protocols for utilizing 3-APPA in cell culture to investigate its effects on cellular signaling and function.

Mechanism of Action

3-APPA exerts its biological effects by binding to and activating GABA-B receptors. These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein dissociates, and its subunits (Gα and Gβγ) mediate downstream signaling events. The primary mechanisms include:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Intracellular Calcium Mobilization: In some cell types, such as astrocytes, GABA-B receptor activation has been shown to trigger the release of calcium from intracellular stores via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) signaling cascade.

Data Presentation

The following tables summarize expected quantitative data from key experiments using 3-APPA on a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).

Table 1: Dose-Response of 3-APPA on Intracellular cAMP Levels

3-APPA Concentration (µM)Mean cAMP Concentration (pmol/mg protein)Standard Deviation% Inhibition of Forskolin-Stimulated cAMP
0 (Control)150.212.50
0.1135.810.19.6
198.18.734.7
1055.66.263.0
5035.44.176.4
10030.13.579.9

Table 2: Effect of 3-APPA on KCl-Induced Intracellular Calcium Influx

TreatmentMean Peak Intracellular Ca2+ ([Ca2+]i) (nM)Standard Deviation% Inhibition of KCl-Induced Rise
Basal1028N/A
KCl (50 mM)589450
3-APPA (10 µM) + KCl (50 mM)3253154.8
3-APPA (50 µM) + KCl (50 mM)2102278.4

Table 3: Impact of 3-APPA on Neuronal Firing Rate

TreatmentMean Firing Rate (Hz)Standard Deviation% Decrease from Basal
Basal8.51.2N/A
3-APPA (1 µM)6.20.927.1
3-APPA (10 µM)3.10.563.5
3-APPA (100 µM)1.40.383.5

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required amount of 3-APPA powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of 3-APPA is 139.09 g/mol .

  • Weigh the 3-APPA powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile deionized water or PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of 3-APPA on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 3-APPA stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 3-APPA in complete medium from the stock solution.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of 3-APPA. Include a vehicle control (medium without 3-APPA).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Intracellular cAMP Measurement Assay

This protocol measures the effect of 3-APPA on intracellular cAMP levels, typically after stimulation with an adenylyl cyclase activator like forskolin.

Materials:

  • Cells expressing GABA-B receptors (e.g., HEK293 cells stably expressing the receptor, or a neuronal cell line)

  • Complete cell culture medium

  • 3-APPA stock solution

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Protocol:

  • Seed cells into the appropriate assay plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.

  • Add different concentrations of 3-APPA to the wells. For antagonist testing, add the antagonist before the agonist.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a dose-response curve to determine the EC50 or IC50 of 3-APPA.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of 3-APPA to modulate intracellular calcium levels.

Materials:

  • Cells of interest (e.g., primary astrocytes or a suitable neuronal cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 3-APPA stock solution

  • KCl solution (for depolarization-induced calcium influx)

  • Fluorescence microplate reader or fluorescence microscope with imaging capabilities

Protocol:

  • Seed cells onto black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in the fluorescence reader or on the microscope stage.

  • Measure the baseline fluorescence for a short period.

  • Add different concentrations of 3-APPA and monitor the change in fluorescence over time.

  • To assess the inhibitory effect on voltage-gated calcium channels, first add 3-APPA, and then stimulate the cells with a high concentration of KCl (e.g., 50 mM) to induce depolarization and calcium influx.

  • Analyze the fluorescence data to determine the change in intracellular calcium concentration.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for advanced users to measure the direct effects of 3-APPA on neuronal membrane potential and firing rate.

Materials:

  • Cultured neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • 3-APPA stock solution

Protocol:

  • Prepare the external and internal solutions for patch-clamp recording.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

  • Apply 3-APPA at various concentrations to the perfusion bath and record the changes in membrane potential and firing rate.

  • Analyze the data to quantify the hyperpolarization and the reduction in action potential frequency.

Mandatory Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-APPA 3-Aminopropylphosphonic acid (Agonist) GABAB_R GABA-B Receptor (GABAB1/GABAB2) 3-APPA->GABAB_R Binds to G_protein Gi/o Protein (α, βγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase ATP ATP GIRK GIRK Channel K_ion K+ GIRK->K_ion K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Ca2+ Influx G_protein->AC αi inhibits G_protein->GIRK βγ activates G_protein->VGCC βγ inhibits cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates

Caption: GABA-B Receptor Signaling Pathway Activated by 3-APPA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare 3-APPA Stock Solution treat_cells Treat Cells with 3-APPA Dilutions prep_stock->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability cAMP cAMP Assay treat_cells->cAMP calcium Calcium Mobilization Assay treat_cells->calcium electrophys Electrophysiology treat_cells->electrophys analysis Analyze Data & Generate Dose-Response Curves viability->analysis cAMP->analysis calcium->analysis electrophys->analysis

Caption: General Experimental Workflow for 3-APPA in Cell Culture.

References

3-Aminopropylphosphonic Acid: A Pharmacological Tool for GABAb Receptor Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

3-Aminopropylphosphonic acid (3-APP), a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a valuable pharmacological tool for researchers in neuroscience and drug development. Primarily recognized as a selective agonist for the GABA type B (GABAB) receptor, 3-APP is instrumental in elucidating the physiological and pathological roles of this important G-protein coupled receptor.[1][2] Furthermore, emerging evidence suggests a role for 3-APP as an antagonist at GABA type C (GABAC) receptors, adding to its utility in dissecting GABAergic neurotransmission.[3] These application notes provide a comprehensive overview of 3-APP, including its mechanism of action, key pharmacological data, and detailed protocols for its use in common experimental paradigms.

Mechanism of Action

3-APP selectively binds to and activates GABAB receptors, which are metabotropic receptors coupled to inhibitory G-proteins (Gαi/o). Upon activation, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events results in neuronal hyperpolarization and a reduction in neurotransmitter release, mediating the inhibitory effects of GABA in the central and peripheral nervous systems. While its primary role is as a GABAB agonist, 3-APP has also been reported to act as an antagonist at GABAC receptors, ionotropic chloride channels, thereby blocking GABA-induced currents at these sites.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and ex vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity

TargetRadioligandPreparationAssay TypeParameterValueReference
GABAB Receptor[3H]-BaclofenRat cerebellar membranesRadioligand BindingIC501.5 µM[1]

Table 2: Functional Activity

AssayPreparationParameterValueReference
Electrically Stimulated Guinea Pig IleumIsolated guinea pig ileumIC50 (inhibition of twitch contraction)1.84 µM[4]
Whole-Cell Patch ClampRat hippocampal slices (CA1 neurons)IC50 (inhibition of excitatory postsynaptic potentials)2.3 µM
GABAC Receptor AntagonismXenopus oocytes expressing human ρ1 mRNAIC50 (for a related compound, CGP36742)62 µM

Experimental Protocols

GABAB Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 3-APP for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat cerebellar membranes (or other tissue preparation rich in GABAB receptors)

  • [3H]-Baclofen (radioligabeled GABAB agonist)

  • This compound (unlabeled)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebella in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Repeat the centrifugation and resuspension steps twice more. The final pellet is resuspended in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction: In a final volume of 500 µL, add the following to microcentrifuge tubes:

    • 100 µL of membrane preparation

    • 50 µL of [3H]-Baclofen (to a final concentration of ~2 nM)

    • 50 µL of varying concentrations of 3-APP (e.g., from 10-9 M to 10-4 M) or buffer for total binding. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • Incubation: Incubate the tubes at room temperature (25°C) for 30 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 3-APP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isolated Guinea Pig Ileum Assay

This ex vivo functional assay assesses the agonist activity of 3-APP on presynaptic GABAB receptors, which inhibit acetylcholine (B1216132) release and subsequent smooth muscle contraction.

Materials:

  • Guinea pig

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2

  • This compound

  • Organ bath with an isometric force transducer

  • Stimulator for electrical field stimulation (EFS)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the lumen and cut the ileum into 2-3 cm segments.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Electrical Field Stimulation (EFS): Induce twitch contractions by applying EFS (e.g., 0.1 Hz frequency, 0.5 ms (B15284909) pulse duration, supramaximal voltage).

  • Concentration-Response Curve: Once stable twitch responses are obtained, add cumulative concentrations of 3-APP to the organ bath (e.g., from 10-8 M to 10-4 M). Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis: Record the inhibition of the EFS-induced twitch contractions. Express the inhibition as a percentage of the baseline contraction. Plot the percentage of inhibition against the logarithm of the 3-APP concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of 3-APP's effects on neuronal membrane potential and ion currents.

Materials:

  • Brain slice preparation (e.g., rat hippocampus)

  • Artificial cerebrospinal fluid (aCSF) (in mM: NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 1.3, CaCl2 2.5, NaHCO3 26, Glucose 10), gassed with 95% O2 / 5% CO2

  • Internal solution for patch pipette (in mM: K-gluconate 130, KCl 10, HEPES 10, EGTA 0.5, Mg-ATP 4, Na-GTP 0.4), pH 7.3

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest and maintain them in a holding chamber with gassed aCSF.

  • Recording: Transfer a slice to the recording chamber under the microscope, continuously perfused with gassed aCSF at room temperature or 32-34°C.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest using a glass micropipette filled with the internal solution.

  • Data Acquisition:

    • Current-clamp: Record the resting membrane potential. Apply depolarizing current steps to elicit action potentials. Bath-apply 3-APP (e.g., 10 µM) and observe changes in membrane potential and action potential firing.

    • Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV). Record baseline synaptic currents or currents evoked by stimulation. Bath-apply 3-APP (e.g., 0.5-50 µM) and measure changes in holding current or the amplitude of synaptic currents.

  • Data Analysis: Analyze the changes in membrane potential, input resistance, action potential firing frequency, and current amplitudes before and after the application of 3-APP.

Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-APP This compound GABAB_R GABA_B Receptor (G_i/o-coupled) 3-APP->GABAB_R Binds & Activates G_Protein G_i/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreased Production Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Release Decreased Ca2+ Influx

Caption: GABAB Receptor Signaling Pathway activated by 3-APP.

Radioligand_Binding_Workflow start Start prep Prepare Rat Cerebellar Membranes start->prep incubate Incubate Membranes with [3H]-Baclofen & 3-APP prep->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Workflow for GABAB Receptor Radioligand Binding Assay.

Guinea_Pig_Ileum_Workflow start Start isolate Isolate & Mount Guinea Pig Ileum start->isolate equilibrate Equilibrate in Organ Bath isolate->equilibrate stimulate Induce Twitch Contractions (Electrical Field Stimulation) equilibrate->stimulate add_3app Add Cumulative Concentrations of 3-APP stimulate->add_3app record Record Inhibition of Contractions add_3app->record analyze Data Analysis (IC50) record->analyze end End analyze->end

Caption: Workflow for Isolated Guinea Pig Ileum Functional Assay.

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminopropylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminopropylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route involves a four-step process starting with the Michael addition of diethyl phosphite (B83602) to ethyl acrylate (B77674). This is followed by the conversion of the resulting ester to a hydrazide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate. The final step is the hydrolysis of this intermediate to yield this compound.

Q2: Why is my final this compound product a sticky, hygroscopic solid?

A2: The sticky and hygroscopic nature of many phosphonic acids is a common challenge due to the polarity of the phosphonic acid group, which readily absorbs moisture from the atmosphere.[1][2] This can be exacerbated by the presence of residual solvents or impurities.

Q3: What are the recommended purification techniques for this compound?

A3: Due to its high polarity, standard silica (B1680970) gel chromatography is often challenging. The most effective purification methods include:

  • Recrystallization: Using mixed solvent systems, such as water/ethanol (B145695) or water/isopropanol, can help induce crystallization.[1]

  • Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like aminophosphonic acids from neutral or differently charged impurities.[3]

  • Salt Formation: Converting the phosphonic acid to a salt, for instance with sodium hydroxide (B78521) or an organic amine, can improve its crystallinity and reduce hygroscopicity.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Key safety precautions include:

  • Hydrazine: Hydrazine is highly toxic and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acyl Azides: Acyl azides are potentially explosive, especially when heated. It is crucial to handle them with care, avoid high temperatures, and use appropriate safety shields. The Curtius rearrangement should be conducted with careful temperature control.[2]

  • Anhydrous Conditions: Several steps, particularly the Curtius rearrangement, require anhydrous conditions to prevent unwanted side reactions.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, with a step-by-step approach to resolving them.

Problem 1: Low Yield in Michael Addition (Step 1)

Symptom: The yield of diethyl 3-phosphonopropionate is significantly lower than the expected >80%.

dot

Low_Yield_Michael_Addition start Low Yield in Michael Addition q1 Was a catalyst used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction run under anhydrous conditions? a1_yes->q2 s1 Use a base catalyst like sodium ethoxide or DBU. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled? a2_yes->q3 s2 Ensure all reagents and solvents are anhydrous. Water can inhibit the reaction. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Yield should improve a3_yes->end_node s3 Maintain temperature between 30-50°C. Overheating can lead to side reactions. a3_no->s3 s3->end_node

Caption: Troubleshooting low yield in the Michael addition step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Ineffective Catalyst The Michael addition of diethyl phosphite to ethyl acrylate is typically base-catalyzed. Ensure a suitable base, such as sodium ethoxide or DBU, is used in catalytic amounts.[4]
Presence of Water The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Suboptimal Temperature The reaction is exothermic. Maintain the reaction temperature between 30-50°C to prevent side reactions.[4]
Impure Reagents Use freshly distilled ethyl acrylate and diethyl phosphite to avoid impurities that may inhibit the reaction.
Problem 2: Incomplete Hydrolysis of Diethyl 3-Phosphonopropionate (Step 2)

Symptom: ³¹P NMR of the crude product shows a mixture of the desired phosphonic acid, the monoester intermediate, and unreacted starting material.

dot

Incomplete_Hydrolysis start Incomplete Hydrolysis of Phosphonate (B1237965) Ester q1 Was a sufficient excess of concentrated HCl used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction refluxed for a sufficient duration? a1_yes->q2 s1 Use a larger excess of concentrated HCl (e.g., 6-12 M). Reflux for an extended period. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the product prone to esterification with the alcohol byproduct? a2_yes->q3 s2 Increase reflux time (e.g., 12-24 hours). Monitor reaction progress by TLC or ³¹P NMR. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider an alternative hydrolysis method, such as using TMSBr followed by methanolysis. a3_yes->s3 end_node Complete hydrolysis should be achieved a3_no->end_node s3->end_node

Caption: Troubleshooting incomplete hydrolysis of the phosphonate ester.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Acid Catalyst The hydrolysis of phosphonate esters requires strong acidic conditions. Use a significant excess of concentrated hydrochloric acid (e.g., 6-12 M).[5][6]
Inadequate Reaction Time or Temperature Phosphonate ester hydrolysis can be slow. Ensure the reaction is refluxed for a sufficient period (12-24 hours) and monitor the progress by TLC or ³¹P NMR.[5][7]
Re-esterification The ethanol produced during hydrolysis can potentially lead to an equilibrium. Ensure efficient removal of ethanol during workup.
Alternative Hydrolysis If acidic hydrolysis is problematic, consider using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis for a milder dealkylation.[7][8]
Problem 3: Low Yield in Curtius Rearrangement (Step 3)

Symptom: The yield of the final this compound is low after the Curtius rearrangement and subsequent hydrolysis.

dot

Low_Yield_Curtius start Low Yield in Curtius Rearrangement q1 Was the acyl azide intermediate successfully formed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the rearrangement temperature optimized? a1_yes->q2 s1 Ensure complete conversion of the hydrazide to the acyl azide. Use fresh sodium nitrite (B80452) and maintain a low temperature (0-5°C). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were anhydrous conditions maintained? a2_yes->q3 s2 The optimal temperature is typically 60-100°C. Too low may lead to incomplete reaction, too high can cause decomposition. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Yield of amine should improve a3_yes->end_node s3 Water reacts with the isocyanate intermediate, leading to urea (B33335) byproducts. Use anhydrous solvents and dried glassware. a3_no->s3 s3->end_node Sticky_Product start Sticky/Hygroscopic Product q1 Have you tried recrystallization from a mixed solvent system? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you considered forming a salt? a1_yes->q2 s1 Dissolve in a minimal amount of a good solvent (e.g., water) and add a poor solvent (e.g., ethanol or isopropanol) dropwise until turbidity is observed, then cool slowly. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the product sufficiently dry? a2_yes->q3 s2 Convert the phosphonic acid to its sodium salt or a salt with an organic amine (e.g., dicyclohexylamine) to improve crystallinity. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Crystalline, non-hygroscopic product should be obtained a3_yes->end_node s3 Dry the product under high vacuum, possibly with gentle heating if stable. Store in a desiccator over a strong drying agent (e.g., P₂O₅). a3_no->s3 s3->end_node Michael_Addition_Workflow start Start step1 Charge flask with diethyl phosphite and a base catalyst (e.g., NaOEt). start->step1 step2 Add ethyl acrylate dropwise, maintaining temperature at 30-50°C. step1->step2 step3 Stir at room temperature for 2-4 hours. step2->step3 step4 Neutralize with acetic acid. step3->step4 step5 Filter and concentrate the filtrate. step4->step5 step6 Purify by vacuum distillation. step5->step6 end_node Obtain Diethyl 3-Phosphonopropionate step6->end_node

References

Technical Support Center: Synthesis of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-aminopropylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Michaelis-Arbuzov Reaction for Diethyl 3-Aminopropylphosphonate

  • Question: My Michaelis-Arbuzov reaction to produce diethyl 3-aminopropylphosphonate is resulting in a low yield. What are the likely causes and how can I address them?

  • Answer: Low yields in this reaction can stem from several factors. A primary consideration is the reactivity of the starting 3-halopropylamine. The general reactivity trend for the alkyl halide is I > Br > Cl.[1][2] If you are using a chloride, consider switching to the bromide or iodide analog.

    Additionally, the amino group in the starting material can undergo side reactions. To circumvent this, it is common practice to use an N-protected starting material, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group can be removed in the final hydrolysis step.

    Reaction temperature is another critical parameter. While the classical Michaelis-Arbuzov reaction often requires high temperatures (120-160°C), this can also lead to decomposition.[1][3] Systematic optimization of the temperature is crucial to find a balance between reaction rate and product stability.[1] The use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can facilitate the reaction at lower temperatures, potentially improving the yield.[3]

Issue 2: Incomplete Hydrolysis of Diethyl 3-Aminopropylphosphonate

  • Question: I am having difficulty completely hydrolyzing the diethyl ester to obtain the final this compound. What can I do to improve the hydrolysis?

  • Answer: The hydrolysis of phosphonate (B1237965) esters to phosphonic acids typically requires harsh conditions, which can sometimes lead to incomplete reactions or degradation of the product.[4] The most common method is refluxing with concentrated hydrochloric acid.[4] If you are observing incomplete hydrolysis, consider increasing the reaction time or the concentration of the acid. Monitoring the reaction progress by ³¹P NMR spectroscopy can help determine the optimal reaction time.

    An alternative and often milder method for cleaving phosphonate esters is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.[5] This two-step procedure can sometimes provide higher yields and cleaner products, especially for sensitive substrates.

Issue 3: Difficulty in Purifying the Final Product

  • Question: The final this compound product is difficult to purify and I am experiencing significant product loss during this stage. What are some effective purification strategies?

  • Answer: this compound is a zwitterionic compound, making it highly polar and often challenging to purify by traditional silica (B1680970) gel chromatography. Recrystallization is a more suitable method. A common approach is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent in which the product is insoluble, such as ethanol (B145695) or isopropanol, to induce crystallization upon cooling.

    If recrystallization proves difficult due to the presence of persistent impurities, ion-exchange chromatography can be a very effective purification technique for amino acids and their analogs.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: Two common routes are the Michaelis-Arbuzov reaction and the hydrophosphonylation of an appropriate allyl derivative.

  • Michaelis-Arbuzov Reaction: This involves the reaction of a trialkyl phosphite (B83602) (e.g., triethyl phosphite) with a 3-halopropylamine derivative (often N-protected) to form the corresponding dialkyl phosphonate ester, which is then hydrolyzed to the final product.[2][3] This is a widely used and versatile method for forming C-P bonds.[2]

  • Hydrophosphonylation: This route involves the addition of a dialkyl phosphite (e.g., diethyl phosphite) across the double bond of an allylamine (B125299) derivative, such as N-allylphthalimide. This is often followed by hydrolysis to yield this compound.

The choice of route often depends on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory.

Q2: What are the key reaction parameters to optimize for improving the yield of the Michaelis-Arbuzov reaction?

A2: The key parameters to optimize include:

  • Reactant Choice: The reactivity of the alkyl halide is crucial (I > Br > Cl).[1][2]

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition.[1][3]

  • Catalyst: The use of a Lewis acid catalyst can allow for milder reaction conditions and improved yields.[3]

  • Solvent: The polarity of the solvent can influence the reaction kinetics.[1] Solvent-free conditions have also been shown to be effective in some cases.[3]

Q3: How can I monitor the progress of the synthesis reactions?

A3: The progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis can be effectively monitored by ³¹P NMR spectroscopy. This technique allows for the direct observation of the phosphorus-containing starting materials, intermediates, and the final product, providing a clear picture of the reaction's progression and the presence of any phosphorus-containing byproducts. Thin-layer chromatography (TLC) can also be a useful tool for monitoring the consumption of starting materials and the formation of products, particularly for the organic-soluble ester intermediates.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Model Michaelis-Arbuzov Reaction (Diethyl Benzylphosphonate) [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF601652.7
2CeCl₃·7H₂O-SiO₂ (10)THF601070.6
3ZnBr₂ (20)DichloromethaneRoom Temp.193
4InBr₃ (20)DichloromethaneRoom Temp.1.592
5nano-BF₃-SiO₂[bbim]Br (Ionic Liquid)801.594

Table 2: Effect of Solvent on a Catalyzed Model Michaelis-Arbuzov Reaction [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF401260.5
2CH₂Cl₂401455.4
3CH₃CN401265.2
4Dioxane401448.3
5Toluene (B28343)401645.1
6Solvent-free40885.3

Table 3: Effect of Temperature on a Catalyzed, Solvent-Free Model Michaelis-Arbuzov Reaction [3]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.1262.7
2351075.8
340885.3
445885.5

Experimental Protocols

Protocol 1: Synthesis of Diethyl (3-Phthalimidopropyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • N-(3-Bromopropyl)phthalimide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂) (optional, as catalyst)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N-(3-bromopropyl)phthalimide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • If using a catalyst, add zinc bromide (0.2 equivalents).

  • If using a solvent, add anhydrous toluene.

  • Heat the reaction mixture under a nitrogen atmosphere. If uncatalyzed, heat to 150-160°C.[3] If catalyzed, a lower temperature (e.g., room temperature to 80°C) may be sufficient.[3]

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed neat, remove the volatile ethyl bromide byproduct by vacuum distillation.

  • If a solvent was used, remove it under reduced pressure.

  • The crude diethyl (3-phthalimidopropyl)phosphonate can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Diethyl (3-Phthalimidopropyl)phosphonate to this compound

Materials:

  • Diethyl (3-phthalimidopropyl)phosphonate

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve diethyl (3-phthalimidopropyl)phosphonate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by ³¹P NMR until the starting phosphonate ester signal is no longer observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The phthalic acid byproduct will precipitate and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure to remove excess HCl and water. This will yield the crude this compound hydrochloride.

  • The crude product can be purified by recrystallization from a water/ethanol or water/isopropanol mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification start N-(3-Bromopropyl)phthalimide + Triethyl Phosphite reaction Heat (± Catalyst) start->reaction intermediate Diethyl (3-Phthalimidopropyl)phosphonate reaction->intermediate hydrolysis Conc. HCl, Reflux intermediate->hydrolysis product This compound hydrolysis->product purify Recrystallization or Ion-Exchange Chromatography product->purify

Caption: Experimental workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Michaelis-Arbuzov Reaction cause1 Low Reactivity of Alkyl Halide (e.g., R-Cl) start->cause1 cause2 Side Reactions of Free Amino Group start->cause2 cause3 Suboptimal Reaction Temperature start->cause3 cause4 Absence of Catalyst start->cause4 solution1 Use More Reactive Halide (R-Br or R-I) cause1->solution1 solution2 Use N-Protected Starting Material cause2->solution2 solution3 Optimize Temperature (Systematic Screening) cause3->solution3 solution4 Introduce a Lewis Acid Catalyst (e.g., ZnBr₂) cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the Michaelis-Arbuzov reaction step.

References

3-Aminopropylphosphonic acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for common issues related to the solubility of 3-Aminopropylphosphonic acid (3-APPA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (3-APPA) powder not dissolving in neutral water or phosphate-buffered saline (PBS)?

A1: this compound is a zwitterionic compound, meaning it has both an acidic phosphonic acid group and a basic amino group.[1][2] At near-neutral pH (like in pure water or standard PBS), the molecule has minimal net charge, making it least soluble. To achieve dissolution, the pH of the solvent must be adjusted to either be more acidic or more basic.

Q2: What is the recommended method for dissolving 3-APPA?

A2: The most effective method is to adjust the pH of the aqueous solution. Start by making a slurry of the 3-APPA powder in water. Then, slowly add a base (e.g., 1M NaOH) dropwise while stirring until the powder completely dissolves. Alternatively, you can use an acid (e.g., 1M HCl), but adjusting to a basic pH is more common for biological applications.

Q3: At what pH is 3-APPA most soluble?

Q4: Can I heat the solution to help dissolve 3-APPA?

A4: Gentle warming can be used as an adjunct to pH adjustment to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always start with pH adjustment as the primary method.

Troubleshooting Guide

This section addresses specific problems you may encounter during solution preparation.

Problem: The 3-APPA powder forms clumps and does not dissolve even after vigorous stirring in my buffer.

  • Probable Cause: The pH of your buffer is too close to the isoelectric point of 3-APPA, leading to very low solubility.

  • Solution:

    • Check the pH of your slurry.

    • Slowly add 1M NaOH drop-by-drop while constantly monitoring the pH and observing the solution.

    • Continue adding the base until all the powder has dissolved.

    • Once dissolved, you can carefully back-titrate with 1M HCl to your desired final pH, ensuring the compound does not precipitate out.

Problem: After dissolving 3-APPA at a high pH and adjusting back to my target pH (e.g., 7.4), a precipitate formed.

  • Probable Cause: The final concentration of your 3-APPA solution is too high for it to remain soluble at the target pH.

  • Solution:

    • Try preparing a more dilute stock solution.

    • Alternatively, prepare the final working solution directly by adding the high-pH stock solution to your final buffer system in a stepwise manner, ensuring it doesn't crash out.

    • Consider if a small amount of a co-solvent could be used if your experimental design allows for it. For instance, some related phosphonic acids are first dissolved in a minimal amount of an organic solvent like ethanol (B145695) before dilution in an aqueous buffer.[4]

Data Summary

While extensive quantitative solubility data in various buffers is limited, the following table summarizes the key factors influencing 3-APPA solubility.

FactorEffect on SolubilityRecommendations
pH Critical Factor. Solubility is lowest at the isoelectric point (near neutral) and increases significantly in acidic (pH < 3) or basic (pH > 9) conditions.Adjust pH away from neutral to dissolve, then carefully back-titrate to the desired final pH.
Temperature Moderate increase.Gentle warming can be used in conjunction with pH adjustment but is not the primary method.
Buffer System Can have an effect.The buffering capacity and ionic strength can influence solubility. Empirical testing in your specific buffer is recommended.
Concentration Saturation limit.If precipitation occurs upon pH adjustment, the desired concentration may be too high for that specific pH.

Experimental Protocol: Preparation of a 100 mM 3-APPA Stock Solution

This protocol provides a reliable method for preparing an aqueous stock solution of 3-APPA.

Materials:

  • This compound (MW: 139.09 g/mol )[2]

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the 3-APPA: For a 10 mL solution of 100 mM 3-APPA, weigh out 139.09 mg of the powder.

  • Create a Slurry: Add the powder to a beaker containing approximately 7-8 mL of high-purity water. The powder will likely not dissolve at this stage.

  • Adjust pH for Dissolution: Place the beaker on a stir plate. Slowly add drops of 1 M NaOH while monitoring the pH. Continue adding NaOH until the 3-APPA powder is fully dissolved. This typically occurs at a pH above 9.

  • Adjust to Final Volume: Once dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Add water to bring the volume to the 10 mL mark.

  • Set Final pH (Optional): If a different final pH is required, you can now carefully add 1 M HCl dropwise to adjust the pH down to your target. Be aware that if you go too close to the isoelectric point, the compound may precipitate.

  • Sterilization and Storage: If required for your application, sterile filter the final solution through a 0.22 µm filter.[5] Store the stock solution at -20°C or -80°C for long-term stability.[5]

Visual Guides

The following diagrams illustrate key concepts and workflows related to 3-APPA solubility and its mechanism of action.

G cluster_0 start Problem: 3-APPA powder is not dissolving check_ph Is the solvent pH-adjusted? start->check_ph adjust_ph Add 1M NaOH dropwise until solid dissolves check_ph->adjust_ph No check_conc Is precipitation occurring after back-titration? check_ph->check_conc Yes gentle_warm Consider gentle warming (if necessary) adjust_ph->gentle_warm lower_conc Solution: Prepare a more dilute stock solution check_conc->lower_conc Yes success Success: 3-APPA is dissolved check_conc->success No gentle_warm->check_conc

Caption: Troubleshooting workflow for 3-APPA solubility issues.

Caption: Ionization states of 3-APPA at different pH values.

G cluster_synapse GABAergic Synapse gaba GABA receptor GABA Receptor (e.g., GABAB) gaba->receptor effect Downstream Signaling (e.g., Prolactin Secretion) receptor->effect appa 3-APPA appa->receptor blocked Agonist Action

Caption: 3-APPA acts as a GABAB receptor agonist.[3]

References

Technical Support Center: 3-Aminopropylphosphonic Acid (3-APPA) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid (3-APPA) in solution. The information provided is intended to help prevent, identify, and address potential degradation of 3-APPA during experimental procedures.

Troubleshooting Guides

Issue 1: Unexpected Loss of 3-APPA Concentration in Aqueous Solution

Symptoms:

  • Lower than expected quantification of 3-APPA via HPLC or other analytical methods.

  • Inconsistent experimental results.

  • Shift in the pH of the solution over time.

Possible Causes and Solutions:

Potential CauseRecommended ActionPreventative Measures
pH-Mediated Hydrolysis Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). Verify the final pH after dissolution.Prepare solutions in a buffered system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH.
Oxidative Degradation Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation. If possible, add a suitable antioxidant, ensuring it does not interfere with downstream applications.Store solutions under an inert atmosphere. Use freshly deoxygenated solvents for solution preparation. Minimize headspace in storage vials.
Photodegradation If the solution has been exposed to light, prepare a fresh batch and store it in an amber vial or wrap the container in aluminum foil.Always store 3-APPA solutions in light-protecting containers. Avoid unnecessary exposure to ambient and direct light during experiments.
Microbial Contamination Filter-sterilize the solution using a 0.22 µm filter. If microbial growth is suspected, discard the solution and prepare a fresh, sterile batch.Use sterile solvents and equipment for solution preparation. For long-term storage, consider adding a bacteriostatic agent if compatible with the experimental design.
Adsorption to Container Prepare a fresh solution in a different type of container (e.g., polypropylene (B1209903) if currently using glass, or vice versa). Silanizing glassware can also reduce adsorption.Evaluate container compatibility during initial stability studies.
Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • Additional peaks observed during HPLC or LC-MS analysis of 3-APPA solutions.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

Potential CauseIdentification and Mitigation
Formation of Degradation Products Characterize the unknown peaks using LC-MS/MS to determine their mass-to-charge ratio and fragmentation patterns. 1H and 31P NMR spectroscopy can also be employed for structural elucidation of isolated impurities.[1][2] Based on the identity of the degradants, adjust storage and handling conditions (e.g., pH, light exposure, oxygen exclusion) to minimize their formation.
Reaction with Excipients or Other Solution Components Analyze each component of the solution individually to identify the source of the extra peaks. Conduct compatibility studies by mixing 3-APPA with each excipient separately and monitoring for the appearance of new peaks over time.
Contamination Review all solution preparation steps, including the purity of the starting materials and solvents. Prepare a fresh solution using high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-APPA in a solid form?

A1: As a solid, 3-APPA is stable at room temperature when stored in a tightly sealed container, protected from moisture and incompatible materials such as strong oxidizing agents.[3][4][5] For long-term storage, keeping it in a cool, dry, and dark place is recommended.

Q2: At what pH is a 3-APPA solution most stable?

Q3: Can I autoclave a solution of 3-APPA?

A3: The thermal stability of 3-APPA in solution has not been extensively reported. High temperatures, such as those used in autoclaving, could potentially lead to thermal degradation. It is recommended to sterilize 3-APPA solutions by filtration through a 0.22 µm membrane filter.

Q4: What are the likely degradation pathways for 3-APPA in solution?

A4: Based on the general chemistry of aminophosphonic acids, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the C-P bond or other bonds, potentially accelerated by acidic or basic conditions.

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by trace metal ions.

  • Photodegradation: UV light can induce the cleavage of chemical bonds, leading to the formation of smaller molecules.

Q5: What are the potential degradation products of 3-APPA?

A5: While specific degradation products for 3-APPA have not been extensively documented in the literature, potential products, based on the degradation of other phosphonates, could include orthophosphate, 3-aminopropanol, and smaller amine or phosphonate (B1237965) fragments.[6]

Q6: How can I monitor the stability of my 3-APPA solution?

A6: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate 3-APPA from its potential degradation products. The solution should be analyzed at regular intervals under the intended storage conditions, monitoring for a decrease in the 3-APPA peak area and the appearance of new peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-APPA

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-APPA in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours, protected from light.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS/MS to identify and quantify 3-APPA and any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for 3-APPA

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Note: Since 3-APPA lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, other detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results or Unexpected Peaks check_stability Assess Solution Stability start->check_stability check_purity Verify Purity of Starting Materials start->check_purity investigate_degradation Investigate Degradation (Forced Degradation Study) check_stability->investigate_degradation optimize_conditions Optimize Storage and Handling Conditions check_purity->optimize_conditions investigate_degradation->optimize_conditions end Consistent and Reliable Experimental Outcome optimize_conditions->end

Caption: A logical workflow for troubleshooting issues related to 3-APPA solution instability.

cluster_stressors Stress Conditions cluster_products Potential Degradation Products APPA This compound in Solution pH Extreme pH (Acid/Base Hydrolysis) APPA->pH Oxidation Oxidizing Agents (e.g., H2O2, O2) APPA->Oxidation Light UV/Visible Light (Photodegradation) APPA->Light Heat High Temperature (Thermal Degradation) APPA->Heat Ortho Orthophosphate pH->Ortho Fragments Smaller Amine and Phosphonate Fragments pH->Fragments Oxidation->Fragments Light->Ortho Light->Fragments Heat->Fragments AminoProp 3-Aminopropanol

Caption: Potential degradation pathways of 3-APPA under various stress conditions.

References

Technical Support Center: Optimizing 3-Aminopropylphosphonic Acid (3-APP) in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid (3-APP) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-APP) and what are its primary targets?

This compound (3-APP) is a phosphonic analogue of the neurotransmitter γ-aminobutyric acid (GABA). It primarily acts as a partial agonist at the GABAB receptor and as an antagonist at the GABAC receptor.[1][2][3][] This dual activity makes it a subject of interest in neuroscience research.

Q2: What is a good starting concentration for 3-APP in my in vitro assay?

A definitive starting concentration depends on your specific assay and cell type. However, based on its known potency, a concentration range of 0.1 µM to 100 µM is a reasonable starting point for most experiments.[5] For GABAB receptor binding assays, the half-maximal inhibitory concentration (IC50) for 3-APP inhibiting the binding of a radiolabeled GABAB agonist has been reported to be 1.5 µM in rat cerebellar membranes.[][5] For its antagonist activity at GABAC receptors, higher concentrations may be required to observe a complete block of GABA-induced responses.[2]

Q3: How should I prepare a stock solution of 3-APP?

There is some variability in the reported solubility of 3-APP. It has been reported to be soluble in water.[6][7] Other sources indicate solubility in dimethylformamide (DMF) at 5 mg/mL and in dimethyl sulfoxide (B87167) (DMSO) at 2 mg/mL, with lower solubility in an ethanol:PBS (pH 7.2) mixture (1:3) at 0.25 mg/mL.[8] Another source states it is insoluble in methanol (B129727) and acetone.[6]

Recommended Protocol for Stock Solution Preparation:

  • Start by attempting to dissolve 3-APP in sterile, deionized water to a concentration of at least 100 mg/mL.[9]

  • If solubility in water is limited, consider preparing a stock solution in DMSO.

  • For cell-based assays, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Always perform a solvent control in your experiments to account for any effects of the solvent on your results.

Q4: Is 3-APP stable in cell culture media?

Phosphonic acids are generally stable in aqueous solutions.[10] However, the stability of 3-APP in specific cell culture media over extended periods (e.g., 24-72 hours) has not been extensively documented. It is advisable to prepare fresh dilutions of 3-APP in your culture medium for each experiment.

Troubleshooting Guides

Problem 1: No observable effect of 3-APP in my functional assay.
Possible Cause Troubleshooting Step
Concentration is too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 1000 µM) to determine the optimal concentration for your specific cell line and assay.
Cell line does not express the target receptor (GABAB or GABAC). Confirm the expression of GABAB and/or GABAC receptors in your cell line using techniques such as RT-PCR, Western blot, or immunocytochemistry.
Incorrect assay conditions. Ensure your assay conditions (e.g., incubation time, temperature, buffer composition) are optimal for detecting changes in receptor activity.
Degradation of 3-APP. Prepare fresh stock solutions and dilutions of 3-APP for each experiment.
Problem 2: High background or non-specific effects in my assay.
Possible Cause Troubleshooting Step
Concentration is too high, leading to off-target effects. Lower the concentration of 3-APP. If possible, use a more selective agonist/antagonist for the target receptor as a positive control to differentiate between on-target and off-target effects.
Cytotoxicity. Perform a cytotoxicity assay to determine the concentration at which 3-APP becomes toxic to your cells. Use concentrations well below the cytotoxic threshold in your functional assays.
Solvent effects. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Include a solvent-only control.

Data Presentation

Table 1: Reported In Vitro Activity of this compound (3-APP)

TargetActionAssaySystemValueReference(s)
GABAB ReceptorPartial Agonist3H-baclofen binding inhibitionRat cerebellar membranesIC50 = 1.5 µM[][5]
GABAC ReceptorAntagonistFunctional AssaysVarious-[1][2]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Receptor Binding Assay (GABAB)0.1 µM - 10 µMCenter the concentrations around the known IC50 of 1.5 µM.
Functional Assay (GABAB Agonism)0.1 µM - 100 µMA wider range is recommended to capture the full dose-response curve.
Functional Assay (GABAC Antagonism)1 µM - 1000 µMHigher concentrations may be needed to see antagonist effects.
Cytotoxicity Assay1 µM - 1000 µMIt is crucial to determine the cytotoxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of 3-APP using the MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • Cells of interest (e.g., SH-SY5Y, HEK293)

  • Complete cell culture medium

  • This compound (3-APP)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 3-APP in complete culture medium. Remove the old medium from the cells and add the 3-APP dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 3-APP) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until intracellular formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Functional Assessment of GABAB Receptor Activation using a Fluorescent Membrane Potential Dye

This protocol provides a general method for assessing the agonist activity of 3-APP at the GABAB receptor.

Materials:

  • Cells expressing GABAB receptors (e.g., HEK293 cells stably expressing the receptor)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound (3-APP)

  • Known GABAB receptor agonist (e.g., baclofen) as a positive control

  • Known GABAB receptor antagonist (e.g., saclofen) to confirm specificity

  • 96- or 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of 3-APP, the positive control agonist, and the antagonist in the assay buffer.

  • Assay:

    • To determine agonist activity, add the 3-APP dilutions to the cells and immediately measure the change in fluorescence using a plate reader designed for kinetic reads (e.g., a FLIPR instrument).

    • To confirm specificity, pre-incubate the cells with the antagonist for a recommended time before adding the 3-APP dilutions and measuring the fluorescence.

  • Data Analysis: Plot the change in fluorescence against the concentration of 3-APP to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-APP 3-APP (Agonist) GABAB_R GABAB Receptor (GABAB1 + GABAB2) 3-APP->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Caption: GABAB Receptor Signaling Pathway.

GABAC_Antagonism_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_challenge Agonist Challenge cluster_analysis Data Analysis start Start: Prepare cells expressing GABAC receptors add_gaba Add GABA (agonist) start->add_gaba measure_response Measure baseline response (e.g., Cl- influx) add_gaba->measure_response add_3app Pre-incubate with 3-APP (antagonist) measure_response->add_3app add_gaba_again Add GABA in the presence of 3-APP add_3app->add_gaba_again measure_final_response Measure response add_gaba_again->measure_final_response compare Compare baseline and final responses measure_final_response->compare conclusion Conclusion: Reduced response indicates GABAC antagonism compare->conclusion

Caption: GABAC Receptor Antagonism Workflow.

References

Technical Support Center: 3-Aminopropylphosphonic Acid Receptor Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your receptor binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as 3-APPA or CGP27492, is a phosphonic acid analogue of gamma-aminobutyric acid (GABA).[1] It primarily functions as a selective agonist for the GABA-B receptor.[1][2] Additionally, it has been shown to act as an antagonist at GABA-C receptors.

Q2: I am observing high non-specific binding in my radioligand competition assay with this compound. What are the common causes and solutions?

High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are some common causes and potential solutions:

  • Radioligand Issues:

    • Concentration is too high: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.

    • Hydrophobicity: Highly hydrophobic radioligands tend to bind non-specifically to membranes and filter materials. If possible, consider a more hydrophilic alternative.

  • Membrane Preparation:

    • Insufficient washing: Ensure thorough homogenization and washing of your membrane preparations to remove endogenous ligands that could interfere with binding.

    • Protein concentration is too high: A typical range for most receptor assays is 100-500 µg of membrane protein per assay tube. Titrate the amount of membrane protein to find the optimal concentration for your experiment.

  • Assay Conditions:

    • Inadequate blocking: Pre-treating filters with a blocking agent like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter. Including bovine serum albumin (BSA) in the assay buffer can also help.

    • Suboptimal buffer composition: The pH and ionic strength of your buffer can influence non-specific binding.[3] Consider optimizing these parameters. Avoid using buffers containing primary amines, such as Tris, if you are working with NHS esters, as they can compete with the reaction.

    • Insufficient washing during filtration: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Q3: My specific binding signal is very low or undetectable. What could be the issue?

Low or no specific binding can be frustrating. Here are some potential causes and troubleshooting steps:

  • Receptor Integrity and Density:

    • Degraded receptors: Ensure proper storage and handling of your cell or tissue preparations to maintain receptor integrity.

    • Low receptor expression: The tissue or cell line you are using may have a low density of GABA-B receptors. Confirm receptor expression through other methods like Western blotting or qPCR if possible.

  • Radioligand Problems:

    • Degradation: Radioligands can degrade over time, leading to decreased specific activity. Store your radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

    • Low specific activity: For detecting low-density receptors, a radioligand with high specific activity is crucial.

  • Assay Conditions:

    • Incubation time is too short: Ensure your binding reaction has reached equilibrium. This can be determined by performing association and dissociation experiments.

    • Incorrect buffer components: GABA-B receptor binding can be sensitive to the ionic composition of the buffer. For example, the presence of GTP can shift the receptor to a low-affinity state for agonists.[4]

Q4: How should I prepare and store this compound for my experiments?

This compound is typically supplied as a solid. For long-term storage, it should be kept in a cool, dry, and well-ventilated place.

For creating a stock solution, it is soluble in water. Once in solution, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the solution will depend on the storage conditions and the solvent used. Always refer to the manufacturer's instructions for specific recommendations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in receptor binding assays.

ParameterValueReceptor/SystemRadioligandReference
IC50 1.5 µMRat cerebellar membranes[3H]baclofen[1]

Experimental Protocols

Detailed Protocol: [3H]baclofen Competition Binding Assay with this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Materials:

  • Membrane Preparation: Rat cerebellar membranes (or other tissue/cell preparation expressing GABA-B receptors).

  • Radioligand: [3H]baclofen.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known GABA-B agonist (e.g., 1 mM GABA or 100 µM baclofen).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% PEI.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water. Create a dilution series to cover a range of concentrations (e.g., 10-9 M to 10-3 M).

    • Dilute the [3H]baclofen in assay buffer to a working concentration (typically at or below its Kd).

    • Thaw the membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 200-400 µg/mL).

  • Assay Setup (in duplicate or triplicate):

    • Total Binding: Add assay buffer, [3H]baclofen solution, and membrane preparation to the assay tubes.

    • Non-specific Binding: Add the non-specific binding control, [3H]baclofen solution, and membrane preparation.

    • Competition Binding: Add the different concentrations of this compound, [3H]baclofen solution, and membrane preparation.

  • Incubation:

    • Incubate the assay tubes at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using the cell harvester.

    • Wash the filters multiple times (e.g., 3 x 3 mL) with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-APPA 3-Aminopropylphosphonic acid (Agonist) GABAB_Receptor GABA-B Receptor (Heterodimer: GABBR1/GABBR2) 3-APPA->GABAB_Receptor Binds G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel ↑ K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel ↓ Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Inhibition_NT ↓ Neurotransmitter Release Ca_Channel->Inhibition_NT

Caption: GABA-B Receptor Signaling Pathway Activation by this compound.

Troubleshooting_Workflow Start High Non-Specific Binding? Check_Radioligand Check Radioligand - Concentration too high? - Purity issues? Start->Check_Radioligand Yes Check_Membrane Optimize Membrane Prep - Reduce protein concentration - Ensure thorough washing Check_Radioligand->Check_Membrane Check_Assay Adjust Assay Conditions - Optimize buffer (pH, ions) - Increase washes - Use blocking agents Check_Membrane->Check_Assay Resolved Problem Resolved Check_Assay->Resolved

Caption: Troubleshooting Workflow for High Non-Specific Binding.

References

Technical Support Center: Surface Functionalization with 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid (3-APPA) for surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (3-APPA) binding to metal oxide surfaces?

A1: The primary binding mechanism is a condensation reaction between the phosphonic acid group of 3-APPA and the hydroxyl groups present on the metal oxide surface. This reaction forms a stable covalent or coordinate bond (M-O-P) and releases water as a byproduct. The presence of a hydrated oxide layer on the metal surface is crucial for this reaction to occur.

Q2: How does the zwitterionic nature of 3-APPA affect the functionalization process?

A2: this compound exists as a zwitterion over a wide pH range, with a protonated amino group (-NH3+) and a deprotonated phosphonate (B1237965) group (-PO3H-).[1] This can influence its solubility and aggregation in solution, which in turn affects the functionalization process. At certain pH values, aggregation can occur, potentially leading to the formation of disordered multilayers instead of a uniform monolayer. The surface charge of the substrate will also interact with the zwitterionic molecule, influencing its orientation and binding.

Q3: What is the expected surface charge of a 3-APPA functionalized surface?

A3: The resulting surface charge depends on the pH of the surrounding environment. The terminal amino group has a pKa value that dictates its protonation state. On a functionalized surface, a mixture of neutral amine groups (-NH2) and protonated ammonium (B1175870) groups (-NH3+) will be present.[2] For example, on TiO2 surfaces, a ratio of approximately 65:35 for -NH2 to -NH3+ has been observed, and this ratio can be influenced by the modification conditions.[2]

Q4: Can 3-APPA cause damage to the substrate surface?

A4: Yes, under certain conditions, particularly with prolonged immersion times in certain solvents, phosphonic acids can cause etching of the metal oxide surface. This is due to a competing reaction where the phosphonic acid reacts with dissolved metal ions to form insoluble metal phosphonate precipitates on the surface.

Troubleshooting Guide

Problem 1: Incomplete or Low Surface Coverage

Possible Causes:

  • Insufficient Substrate Cleaning: Organic or particulate contamination on the substrate will physically block the binding of 3-APPA molecules.

  • Inadequate Deposition Time: The self-assembly of a complete monolayer is a time-dependent process.

  • Suboptimal 3-APPA Concentration: Both too low and too high concentrations can lead to poor monolayer formation. High concentrations can result in the formation of disordered multilayers.

  • Poor Solvent Choice: The solvent must effectively dissolve 3-APPA without causing its aggregation or reacting with the substrate.

  • Amine Group Interactions: The amino group of 3-APPA can interact with the surface, which may lead to a lower modification degree compared to a simple alkylphosphonic acid, especially at higher concentrations and temperatures.[2]

Solutions:

  • Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol. A typical procedure involves sonication in a series of solvents like acetone, isopropanol (B130326), and deionized water, followed by drying with an inert gas (e.g., nitrogen). An oxygen plasma or UV-ozone treatment immediately before functionalization can be highly effective at removing organic contaminants and creating a reactive oxide surface.

  • Optimize Deposition Time: Perform a time-course study to determine the optimal deposition time for your specific system, monitoring surface coverage with techniques like XPS or contact angle measurements.

  • Concentration Optimization: Start with a concentration in the range of 1-10 mM and perform a concentration-dependent study to find the optimal value for your substrate and solvent system.

  • Solvent Selection: Use high-purity, anhydrous solvents. Ethanol (B145695) and isopropanol are commonly used. For sensitive substrates like zinc oxide, less polar solvents such as toluene (B28343) or tert-butyl alcohol may be preferred to suppress surface dissolution.[3]

  • Control Reaction Conditions: To mitigate the inhibitory effect of the amine group, consider optimizing the reaction temperature and concentration. Lower temperatures and concentrations might favor a more ordered monolayer formation.[2]

Problem 2: Poor Monolayer Quality and Presence of Aggregates

Possible Causes:

  • Aggregation of 3-APPA in Solution: Due to its zwitterionic nature, 3-APPA can aggregate in solution, especially at or near its isoelectric point.

  • Water Content in the Solvent: Traces of water can lead to the formation of phosphonic acid anhydrides in solution, which can then adsorb onto the surface in a disordered manner.

  • Surface Etching and Precipitation: As mentioned in the FAQs, prolonged exposure can lead to the formation of metal phosphonate precipitates.

Solutions:

  • pH Control of the Solution: Adjusting the pH of the 3-APPA solution away from its isoelectric point can help to minimize aggregation.

  • Use of Anhydrous Solvents: Ensure that the solvents used for preparing the 3-APPA solution are thoroughly dried.

  • Minimize Deposition Time: Once the optimal time for monolayer formation is determined, avoid unnecessarily long immersion times to reduce the risk of surface etching.

Problem 3: Inconsistent or Non-reproducible Results

Possible Causes:

  • Variability in Substrate Preparation: Inconsistent cleaning procedures or variations in the native oxide layer thickness can lead to different starting surfaces for each experiment.

  • Degradation of 3-APPA Stock Solution: this compound solutions may not be stable over long periods.

  • Atmospheric Contamination: Exposure of the cleaned substrate or the functionalized surface to ambient air can lead to the adsorption of contaminants.

Solutions:

  • Standardize Substrate Preparation: Develop and strictly adhere to a standardized protocol for substrate cleaning and preparation.

  • Use Freshly Prepared Solutions: Prepare the 3-APPA solution immediately before each experiment.

  • Work in a Controlled Environment: Handle substrates and perform the functionalization in a clean, controlled environment, such as a glove box or a cleanroom, to minimize exposure to atmospheric contaminants.

Quantitative Data Summary

The following tables summarize quantitative data from studies on surface functionalization with amino-terminated phosphonic acids and related compounds.

Table 1: Effect of 3-APPA Concentration and Temperature on Surface Modification of TiO2 [2]

3-APPA Concentration (mM)Temperature (°C)P/Ti Atomic Ratio (%)N/Ti Atomic Ratio (%)
20502.52.3
150503.12.8
20902.62.4
150902.32.1

Table 2: Representative Water Contact Angle Measurements on Functionalized Surfaces

SurfaceFunctionalizationWater Contact Angle (°)
Stainless SteelUnmodified52 ± 4
Stainless SteelDodecylphosphonic acid65 ± 4
Stainless SteelCarboxy-terminated phosphonic acid27 ± 6
Ti-6Al-4VUnmodified71
Ti-6Al-4VPerfluorodecylphosphonic acid (0.5 wt%, 60 min)~105

Table 3: Example of XPS Elemental Analysis of a Functionalized Silicon Surface

ElementUnmodified Si (at%)APTES-Functionalized Si (at%)
C 1s-22.1
N 1s-3.7
O 1s45.241.5
Si 2p54.832.7

Experimental Protocols

Protocol 1: General Procedure for Surface Functionalization of a Metal Oxide Substrate with 3-APPA
  • Substrate Cleaning: a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate under a stream of high-purity nitrogen gas. c. Immediately before functionalization, treat the substrate with oxygen plasma or a UV-ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to generate a fresh, reactive oxide layer.

  • Preparation of 3-APPA Solution: a. Prepare a 1-10 mM solution of 3-APPA in a suitable anhydrous solvent (e.g., ethanol or isopropanol). b. To aid dissolution, gentle heating or sonication may be applied. Ensure the solution is clear before use.

  • Surface Functionalization: a. Immerse the cleaned and activated substrate into the freshly prepared 3-APPA solution in a sealed container to prevent solvent evaporation and contamination. b. Allow the functionalization to proceed for a predetermined optimal time (typically ranging from a few hours to 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Rinsing and Drying: a. Remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound molecules. b. Dry the functionalized substrate under a stream of high-purity nitrogen gas.

  • Characterization: a. Characterize the functionalized surface using appropriate techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and nitrogen, contact angle goniometry to assess the change in surface wettability, and Atomic Force Microscopy (AFM) to evaluate the surface morphology.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Functionalization sub_start Start: Unmodified Substrate cleaning Solvent Cleaning (Acetone, IPA, DI Water) sub_start->cleaning drying1 Nitrogen Drying cleaning->drying1 activation Surface Activation (O2 Plasma / UV-Ozone) drying1->activation immersion Immerse Substrate activation->immersion solution_prep Prepare 3-APPA Solution (1-10 mM in Anhydrous Solvent) solution_prep->immersion incubation Incubate (Time & Temp. Optimized) rinsing Rinse with Fresh Solvent incubation->rinsing drying2 Nitrogen Drying rinsing->drying2 characterization Surface Characterization (XPS, Contact Angle, AFM) drying2->characterization end End: Functionalized Surface characterization->end

Caption: Experimental workflow for surface functionalization with 3-APPA.

Caption: pH-dependent equilibrium of 3-APPA in solution.

References

3-Aminopropylphosphonic acid stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Aminopropylphosphonic acid (3-APPA) under different pH conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a relatively stable compound in aqueous solutions under standard ambient conditions. As a zwitterionic molecule, it can exist in different protonated states depending on the pH, which influences its long-term stability, particularly at extreme pH values and elevated temperatures. At or near neutral pH (pH 7.3), it exists predominantly as a zwitterion.[1]

Q2: How does pH affect the stability of 3-APPA?

A2: The stability of 3-APPA is significantly influenced by pH, especially under harsh conditions. Studies on closely related ω-aminoalkylphosphonic acids have shown that they are highly resistant to degradation in strongly acidic environments but are more susceptible to degradation in strongly basic solutions, particularly at high temperatures.[2]

Q3: Is 3-APPA stable under highly acidic conditions?

A3: Yes, 3-APPA and similar ω-aminoalkylphosphonic acids exhibit remarkable stability in highly acidic solutions. For instance, studies have shown that even in 2 M sulfuric acid (H₂SO₄) at 100°C, 3-APPA shows minimal degradation over extended periods.[2] This stability is attributed to the protonation of the amino group, which protects the molecule from acid-catalyzed hydrolysis of the C-P bond.

Q4: What is the stability of 3-APPA under highly alkaline conditions?

A4: 3-APPA is less stable in strongly alkaline solutions compared to acidic solutions, with degradation being more pronounced at elevated temperatures. In a 2 M potassium hydroxide (B78521) (KOH) solution at 100°C, 3-APPA will undergo slow degradation.[2] The degradation in basic conditions likely proceeds via a different mechanism than in acidic conditions.

Q5: What are the potential degradation products of 3-APPA?

A5: While specific degradation products for 3-APPA under various pH conditions are not extensively detailed in the available literature, degradation of aminophosphonates in basic solutions can involve the cleavage of the C-P bond, potentially yielding phosphate (B84403) or phosphite (B83602) and the corresponding amine.[2]

Q6: How should I store solutions of 3-APPA to ensure stability?

A6: For optimal stability, it is recommended to store aqueous solutions of 3-APPA at or near neutral pH. If experimental conditions require acidic or basic solutions, it is best to prepare them fresh. For long-term storage, keeping the solutions refrigerated (2-8°C) or frozen is advisable. While no specific shelf-life data is provided by manufacturers, they recommend routine inspection to ensure the product performs as expected.[3][4]

Quantitative Stability Data

The following table summarizes the hydrolytic stability of this compound (referred to as 3-Alaᴾ in the cited study) in strongly acidic and basic solutions at an elevated temperature.

MediumConcentrationTemperatureTime (hours)Remaining 3-APPA (%)
2 M H₂SO₄0.2 M100 °C200~100
2 M KOH0.2 M100 °C200~85

Data extracted and interpreted from a study on ω-aminoalkylphosphonic acids by Kudzin et al.[2]

Experimental Protocols

Protocol for Assessing Hydrolytic Stability via ³¹P NMR Spectroscopy

This protocol is based on the methodology used to study the stability of various aminoalkylphosphonic acids.[2]

1. Sample Preparation: a. Prepare a 0.2 M solution of this compound in the desired medium (e.g., 2 M H₂SO₄ or 2 M KOH). b. Transfer the solution into a sealed NMR tube suitable for high-temperature measurements.

2. NMR Data Acquisition: a. Use a high-resolution NMR spectrometer equipped with a phosphorus probe (³¹P). b. Acquire an initial ³¹P NMR spectrum at the start of the experiment (t=0) at the desired temperature (e.g., 100°C). The chemical shift for 3-APPA in 2 M H₂SO₄ is approximately 29.3 ppm.[2] c. Maintain the sample at the constant elevated temperature in the NMR probe or an external heating block.

3. Time-Course Monitoring: a. Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 24 hours) over the desired experimental duration (e.g., 200 hours). b. Monitor the intensity of the resonance signal corresponding to 3-APPA. The appearance of new signals may indicate the formation of degradation products.

4. Data Analysis: a. Integrate the area of the 3-APPA signal in each spectrum. b. Calculate the percentage of remaining 3-APPA at each time point relative to the initial integral at t=0. c. Plot the percentage of remaining 3-APPA against time to determine the degradation kinetics.

Troubleshooting Guide

Issue 1: Unexpectedly low or variable experimental results when using a 3-APPA solution.

  • Question: My experimental results are inconsistent. Could my 3-APPA solution be degrading?

  • Answer: Yes, instability could be a factor, especially if your solution is old, stored improperly, or used under harsh experimental conditions.

    • pH: Are you working at a high pH (e.g., >10)? 3-APPA is less stable under strongly alkaline conditions, especially with heat.

    • Temperature: Are your experiments conducted at elevated temperatures for prolonged periods? This can accelerate degradation, particularly in basic solutions.

    • Storage: Was the stock solution stored at room temperature for an extended time? For best results, prepare fresh solutions or store them at 2-8°C for short-term use.

Issue 2: Appearance of unknown peaks in analytical assays (e.g., NMR, HPLC).

  • Question: I see extra peaks in my analysis that don't correspond to my starting material or expected products. Could these be from 3-APPA degradation?

  • Answer: It is possible. The appearance of new signals, for instance in a ³¹P NMR spectrum, that are not attributable to 3-APPA or other known components of your mixture could signify its degradation.[2]

    • Troubleshooting Steps:

      • Run a fresh standard of 3-APPA under your analytical conditions to confirm its retention time or chemical shift.

      • Analyze a sample of your 3-APPA solution that has been subjected to your experimental pH and temperature conditions for the same duration to see if these peaks appear.

      • Consider potential degradation products. In basic solutions, look for signals corresponding to inorganic phosphate or phosphite.

Visualizations

G cluster_factors Influencing Factors cluster_stability 3-APPA Stability cluster_outcomes Potential Outcomes pH pH Level Stability 3-APPA Stability State pH->Stability High/Low pH (especially basic) Temp Temperature Temp->Stability High Temp Time Exposure Time Time->Stability Long Duration Stable Stable Compound Stability->Stable Optimal Conditions (Neutral pH, Low Temp) Degradation Degradation Products (e.g., Phosphite, Amine) Stability->Degradation Harsh Conditions (High pH + High Temp) G Start Inconsistent Results or Unexpected Analytical Peaks Check_pH Is the solution pH highly alkaline (>10)? Start->Check_pH Check_Temp Is the solution exposed to high temperature (>40°C)? Check_pH->Check_Temp No Consider_Deg Conclusion: Degradation is likely. Interpret results with caution. Check_pH->Consider_Deg Yes Check_Storage Was the stock solution stored improperly? Check_Temp->Check_Storage No Check_Temp->Consider_Deg Yes Prepare_Fresh Action: Prepare fresh solution. Use immediately. Check_Storage->Prepare_Fresh Yes No_Issue Conclusion: Instability is unlikely. Investigate other experimental factors. Check_Storage->No_Issue No Consider_Deg->Prepare_Fresh

References

Technical Support Center: 3-Aminopropylphosphonic Acid (3-APPA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, storage, and use of 3-Aminopropylphosphonic acid (3-APPA) solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of 3-APPA?

A1: To prepare a stock solution of 3-APPA, it is recommended to dissolve the solid compound in high-purity sterile water or a buffer of your choice, such as Phosphate-Buffered Saline (PBS), to a desired concentration, typically ranging from 10 mM to 100 mM. Gentle vortexing or sonication can aid in dissolution. For long-term storage, it is advisable to filter-sterilize the solution through a 0.22 µm filter.

Q2: What are the optimal storage conditions for 3-APPA solutions?

A2: The stability of 3-APPA solutions is dependent on storage temperature and light exposure. For short-term storage (up to one month), refrigeration at 2-8°C is suitable. For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or at -80°C for extended periods. Protect the solutions from light to minimize photodegradation.

Q3: Is there quantitative data on the degradation rate of 3-APPA in aqueous solutions?

A3: While specific quantitative kinetic data on the degradation of 3-APPA in various solutions is not extensively available in the public domain, general knowledge of phosphonic acids suggests that they are relatively stable in aqueous solutions.[1] However, factors such as pH, temperature, and the presence of metal ions can influence their stability over time.[2][3] For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored under the recommended conditions for a validated period.

Q4: Can I use 3-APPA solutions that have been stored for longer than the recommended period?

A4: Using solutions beyond their recommended storage period is not advised as the compound may have degraded, leading to inaccurate and irreproducible results. If you must use an older solution, it is crucial to validate its integrity and concentration, for example, through analytical techniques like HPLC, before use.

Q5: In which signaling pathway does 3-APPA act?

A5: this compound is an agonist of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, dissociates the G-protein into its Gα and Gβγ subunits.[4] These subunits then modulate downstream effectors, leading to a variety of cellular responses, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[4][5]

Shelf Life of 3-APPA Solutions

The shelf life of 3-APPA solutions is influenced by several factors. The following table summarizes the recommended storage conditions and expected stability.

Storage ConditionSolvent/BufferRecommended DurationNotes
2-8°CWater, PBSUp to 1 monthProtect from light.
-20°CWater, PBSUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
-80°CWater, PBS> 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light. Ideal for long-term storage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect of 3-APPA 1. Degraded 3-APPA solution.2. Incorrect concentration of 3-APPA.3. pH of the solution is not optimal for the experiment.4. Presence of contaminants in the solution.1. Prepare a fresh stock solution of 3-APPA.2. Verify the concentration of your stock solution.3. Check and adjust the pH of your working solution to the desired experimental value.4. Use high-purity reagents and sterile techniques for solution preparation.
Precipitate formation in the 3-APPA solution 1. Supersaturation of the solution.2. Low temperature storage of a highly concentrated stock.3. Interaction with components of the buffer or media.1. Gently warm the solution to 37°C to redissolve the precipitate.2. Prepare a less concentrated stock solution.3. Ensure compatibility of 3-APPA with all components of your experimental buffer or media.
Variability in experimental results between batches of 3-APPA solution 1. Inconsistent preparation of solutions.2. Different storage durations or conditions for each batch.3. Lot-to-lot variability of the solid 3-APPA.1. Follow a standardized and documented protocol for solution preparation.2. Adhere strictly to recommended storage conditions and track the age of each solution.3. Qualify each new lot of solid 3-APPA before use in critical experiments.

Experimental Protocols

Preparation of 3-APPA Stock and Working Solutions

This protocol describes the preparation of a 100 mM stock solution of 3-APPA and its subsequent dilution to a working concentration.

Materials:

  • This compound (solid)

  • High-purity sterile water or PBS (pH 7.4)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Vortex mixer

Procedure:

  • Prepare 100 mM Stock Solution:

    • Weigh out the appropriate amount of solid 3-APPA (Molecular Weight: 139.09 g/mol ). For 10 mL of a 100 mM solution, you will need 139.09 mg.

    • Transfer the solid to a 15 mL sterile conical tube.

    • Add a small volume of sterile water or PBS (e.g., 5 mL) to dissolve the solid.

    • Vortex thoroughly until the solid is completely dissolved.

    • Bring the final volume to 10 mL with sterile water or PBS.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

    • Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 1.5 mL microcentrifuge tubes) to avoid contamination and repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solution (e.g., 1 mM):

    • Thaw one aliquot of the 100 mM 3-APPA stock solution.

    • In a sterile 15 mL conical tube, add 9.9 mL of your desired experimental buffer.

    • Add 100 µL of the 100 mM 3-APPA stock solution to the buffer.

    • Mix well by gentle inversion or vortexing.

    • This will give you a 10 mL of 1 mM 3-APPA working solution. Prepare fresh as needed for your experiments.

Visualizations

Logical Workflow for Troubleshooting 3-APPA Solution Issues

G Troubleshooting Workflow for 3-APPA Experiments start Inconsistent or No Experimental Effect check_solution Check 3-APPA Solution start->check_solution is_degraded Is the solution old or improperly stored? check_solution->is_degraded prepare_fresh Prepare Fresh Solution is_degraded->prepare_fresh Yes check_concentration Verify Concentration is_degraded->check_concentration No check_protocol Review Experimental Protocol prepare_fresh->check_protocol is_correct_conc Is the concentration correct? check_concentration->is_correct_conc recalculate Recalculate and Reprepare is_correct_conc->recalculate No is_correct_conc->check_protocol Yes recalculate->check_protocol end Problem Resolved check_protocol->end

Caption: A logical workflow for troubleshooting common issues encountered during experiments with 3-APPA.

GABAB Receptor Signaling Pathway

G GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane APPA 3-APPA (Agonist) GABAB_R GABA-B Receptor APPA->GABAB_R activates G_protein Gi/o Protein GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits K_channel GIRK Channel (K+ Channel) G_betagamma->K_channel activates Ca_channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neuron_hyperpol Neuronal Hyperpolarization Inhibition of Neurotransmitter Release Ca_influx->Neuron_hyperpol K_efflux->Neuron_hyperpol

Caption: Simplified signaling cascade initiated by 3-APPA binding to the GABA-B receptor.

References

potential interferences in 3-Aminopropylphosphonic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid (3-APPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 3-APPA.

General Information

This compound is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABAB receptors.[1][2] It is a primary amino compound and a member of the phosphonic acids.[1][2] Due to its properties, 3-APPA is frequently used in neuropharmacological research, particularly in studies involving the GABAergic system. It is also utilized as an external standard in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for pH and extracellular volume measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common experimental techniques where 3-APPA is employed. Each subsection presents potential issues in a question-and-answer format, followed by detailed troubleshooting advice and relevant experimental protocols.

GABAB Receptor Binding Assays

Q1: I am observing high non-specific binding in my competitive binding assay with ³H-baclofen and 3-APPA. What are the possible causes and solutions?

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of binding affinities. Ideally, NSB should be less than 50% of the total binding.

Potential Causes and Solutions:

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes and filters is a common cause of high NSB.

    • Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer. Pre-soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can also reduce radioligand binding to the filter itself.

  • Suboptimal Reagent Concentrations: The concentrations of the radioligand and membrane protein can significantly impact NSB.

    • Solution: Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg. Use a lower concentration of the radioligand, ideally at or below its Kd value.

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background.

    • Solution: Increase the number and volume of wash steps with ice-cold wash buffer. A short incubation or soak with the wash buffer before aspiration can also be effective.

  • Hydrophobic Interactions: 3-APPA and other ligands can exhibit hydrophobic interactions with plasticware or filters.

    • Solution: Consider using low-binding microplates and filter types. Including a small amount of a non-ionic detergent like Tween-20 in the wash buffer can sometimes help, but should be tested for its effect on specific binding.

Experimental Protocol: Competitive GABAB Receptor Binding Assay

This protocol is a general guideline for a competitive binding assay using crude synaptic membranes from rat brain, with ³H-baclofen as the radioligand and 3-APPA as the competitor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • The final pellet, containing crude synaptic membranes, is resuspended in assay buffer and the protein concentration is determined.

  • Assay Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 2.5 mM CaCl₂

    • 1 mM MgSO₄

    • (Optional) 0.1% BSA for blocking

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like GABA (for non-specific binding).

      • 50 µL of varying concentrations of 3-APPA (competitor).

      • 50 µL of ³H-baclofen (at a concentration close to its Kd).

      • 100 µL of the membrane preparation.

    • Incubate at room temperature for 30 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in PEI solution.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (Tris-HCl with 0.5% BSA).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 3-APPA concentration to determine the IC₅₀ value.

dot

GABAB_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Synaptic Membranes Incubation Incubate Membranes with Radioligand & 3-APPA Membrane_Prep->Incubation Reagent_Prep Prepare Buffers, Radioligand, and 3-APPA Reagent_Prep->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: Workflow for a GABAB receptor competitive binding assay.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: I am using 3-APPA as an external standard in a ³¹P NMR experiment to measure extracellular pH, but I am seeing unexpected peak broadening and splitting. What could be the cause?

Peak broadening and splitting in ³¹P NMR spectra of 3-APPA can arise from several factors, including interactions with the biological matrix and issues with sample preparation.

Potential Causes and Solutions:

  • Accumulation in Tissue: Studies have shown that 3-APPA can accumulate in brain slices, likely through binding to membranes. This can lead to a split signal, with one peak representing 3-APPA in the perfusion medium and a broader, upfield-shifted peak representing the membrane-bound form.[3]

    • Solution: Be aware of this potential for accumulation, especially in ex vivo tissue preparations. When quantifying extracellular pH, ensure you are integrating the correct peak corresponding to the free 3-APPA in the medium. The broader, accumulated peak may not accurately reflect the extracellular pH.

  • pH and Buffer Effects: The chemical shift of the phosphorus atom in 3-APPA is pH-dependent, which is the basis for its use as a pH indicator.[4] However, the composition of the buffer can also influence the chemical shift and line width.

    • Solution: Ensure that the pH of your sample is within the sensitive range of 3-APPA's pKa. When creating a calibration curve, use the same buffer system as in your experiment to minimize matrix effects on the chemical shift.

  • Presence of Paramagnetic Ions: The presence of paramagnetic metal ions (e.g., Mn²⁺, Cu²⁺) can cause significant line broadening.

    • Solution: If possible, include a chelating agent like EDTA in your buffer to sequester paramagnetic ions.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad spectral lines for all signals.

    • Solution: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.

Experimental Protocol: Sample Preparation for ³¹P NMR with 3-APPA

  • Buffer Preparation:

    • Prepare a suitable physiological buffer (e.g., Krebs-Henseleit) at the desired pH.

    • To minimize interference from paramagnetic ions, it is recommended to include a low concentration of a chelating agent such as EDTA (e.g., 0.5 mM).

  • Sample Preparation:

    • For cellular or tissue experiments, perfuse the sample with the buffer containing a known concentration of 3-APPA (e.g., 1-2 mM).

    • Ensure the sample is properly oxygenated and maintained at the correct temperature throughout the experiment.

    • For calibration, prepare a series of buffer solutions with varying pH values, each containing the same concentration of 3-APPA as used in the experiment.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra using a high-field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay that allows for full relaxation of the phosphorus nucleus.

    • Reference the spectra to an external standard, such as 85% phosphoric acid.

dot

NMR_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Peak Broadening/ Splitting of 3-APPA Signal Accumulation Tissue Accumulation/ Membrane Binding Problem->Accumulation pH_Buffer pH/Buffer Effects Problem->pH_Buffer Paramagnetic Paramagnetic Ions Problem->Paramagnetic Shimming Poor Shimming Problem->Shimming Awareness Be Aware of Accumulation; Integrate Correct Peak Accumulation->Awareness Calibration Calibrate with Same Buffer; Work in Sensitive pH Range pH_Buffer->Calibration Chelator Add Chelating Agent (EDTA) Paramagnetic->Chelator Optimize_Shim Optimize Shim for Each Sample Shimming->Optimize_Shim

Caption: Troubleshooting logic for ³¹P NMR experiments with 3-APPA.

LC-MS/MS Quantitative Analysis

Q3: My LC-MS/MS quantification of 3-APPA in a biological matrix (e.g., plasma) is showing poor reproducibility and accuracy. What are the potential sources of interference?

Quantitative analysis of small, polar molecules like 3-APPA by LC-MS/MS can be challenging due to matrix effects and potential interferences.

Potential Interferences and Solutions:

Potential InterferenceDescriptionRecommended Solution(s)
Phosphoric Acid Naturally present in many biological samples, phosphoric acid can interfere with the detection of phosphonic acids. It can cause signal suppression and may have a mass transition (m/z 81/63) that interferes with that of some phosphonic acids.[5]Optimize chromatographic separation to resolve 3-APPA from phosphoric acid. Diluting the sample extract can also improve separation and reduce signal suppression.[5]
Matrix Effects Co-eluting endogenous compounds from the biological matrix (e.g., salts, lipids, other metabolites) can suppress or enhance the ionization of 3-APPA, leading to inaccurate quantification.Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) with a cation exchange resin.[6] Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Sample Preparation Inefficient extraction or the presence of incompatible solvents or detergents can negatively impact LC-MS/MS analysis.Use a simple protein precipitation step followed by dilution. Avoid non-volatile buffers and detergents. Ensure all solvents are of high purity (LC-MS grade).
Adsorption to Surfaces 3-APPA may adsorb to plasticware, leading to loss of analyte and poor recovery.Use low-binding tubes and pipette tips. Consider the use of polypropylene (B1209903) instead of polystyrene.

Experimental Protocol: LC-MS/MS Quantification of 3-APPA in Plasma

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and application.

  • Sample Preparation:

    • To a 50 µL plasma sample, add an internal standard (e.g., stable isotope-labeled 3-APPA).

    • Precipitate proteins by adding 150 µL of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Ionization Mode: Electrospray ionization (ESI), likely in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-APPA and the internal standard.

dot

LCMS_Signaling_Pathway cluster_sample Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains 3-APPA, Matrix Components) Protein_Precip Protein Precipitation Plasma->Protein_Precip Cleanup Clean-up (e.g., SPE) Protein_Precip->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Interference Potential Interferences (Phosphoric Acid, Salts, Lipids) Interference->Cleanup Mitigated by Interference->LC_Separation Resolved by Interference->Ionization Affects

Caption: Experimental workflow and points of potential interference in LC-MS/MS analysis of 3-APPA.

Cell-Based Assays

Q4: I am performing a cell-based assay to assess the effect of 3-APPA on a particular signaling pathway, but I am observing high background signal and variability between wells.

High background and variability in cell-based assays can stem from a variety of factors related to cell health, assay conditions, and reagent quality.

Potential Causes and Solutions:

  • Cell Health and Plating Density: Unhealthy cells or inconsistent cell numbers across wells can lead to significant variability.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before plating. Optimize the cell seeding density to ensure a confluent monolayer at the time of the assay. Use a consistent and gentle pipetting technique to avoid cell stress.

  • Incubation Conditions: Variations in temperature, humidity, and CO₂ levels can affect cell health and assay performance.

    • Solution: Ensure incubators are properly calibrated and maintained. Minimize the time that plates are outside the incubator. Process plates in smaller batches to reduce temperature fluctuations.[7]

  • Reagent Issues: Contaminated or improperly stored reagents can lead to high background. The assay chemistry itself can sometimes be toxic to cells, especially with prolonged incubation.

    • Solution: Use fresh, high-quality reagents. Test for mycoplasma contamination regularly. Be aware of the potential toxicity of assay reagents and optimize incubation times accordingly.

  • Insufficient Blocking or Washing: Similar to binding assays, inadequate blocking and washing can result in high background signals.

    • Solution: Optimize the blocking step by adjusting the blocking agent, concentration, and incubation time. Ensure thorough but gentle washing between steps to remove unbound reagents without dislodging cells.

GABAB_Signaling_Pathway 3APPA This compound (Agonist) GABAB_R GABAB Receptor (GABAB1 + GABAB2) 3APPA->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx

References

Technical Support Center: Refining Purification Protocols for 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Aminopropylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and decomposition products.[1] Given its structure, potential impurities could also arise from incomplete reactions or the hydrolysis of precursor esters if they are used in the synthesis.[1]

Q2: My purified this compound is a sticky, hygroscopic solid. How can I obtain a crystalline product?

A2: The sticky and hygroscopic nature of many phosphonic acids is a common challenge.[1][2] Several strategies can be employed to obtain a crystalline product:

  • Recrystallization from mixed solvent systems: Instead of a single solvent, a binary solvent system can be effective.[1] For example, dissolving the compound in a minimal amount of a good solvent (like water or ethanol) and then adding a poor solvent (such as acetone (B3395972) or isopropanol) until turbidity is observed, followed by slow cooling, can induce crystallization.[1][2]

  • Salt formation: Converting the phosphonic acid to a salt, for instance, the sodium salt by careful addition of sodium hydroxide, can significantly improve its crystalline properties.[1][2] These salts often have well-defined crystal lattices and are less hygroscopic.[1]

  • Lyophilization (Freeze-Drying): While this may result in a fluffy, amorphous powder rather than crystals, it is an effective way to remove residual solvents and water that contribute to the product's sticky nature.[1]

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: Due to its high polarity, standard silica (B1680970) gel chromatography can be challenging.[3] The most suitable chromatographic techniques are:

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules like this compound.[4] Anion-exchange chromatography, in particular, can be effective.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and purity analysis.[3] Using a C18 column with an aqueous-organic mobile phase, potentially with an ion-pairing agent, can provide good separation.[5]

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for determining the purity of pharmaceutical compounds.[6] A reversed-phase method with UV detection is a common approach.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 294 °C with decomposition) is a good indicator of purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Yield from Crystallization Too much solvent was used, leading to significant product loss in the mother liquor.[8]1. Reduce the initial volume of the "good" solvent. 2. If the mother liquor has not been discarded, try to concentrate it by evaporation and cool again to recover more product.[8] 3. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[1]
"Oiling Out" Instead of Crystallizing The compound is coming out of solution above its melting point or is highly impure.[1]1. Increase the amount of the "good" solvent to ensure the compound stays in solution at a lower temperature during cooling.[1] 2. Try a different solvent system.[1] 3. Consider a pre-purification step (e.g., charcoal treatment) to remove impurities that may be lowering the melting point.[1]
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.[1]1. Concentrate the solution by evaporating some of the solvent.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[1]
Rapid Crystallization The solution is too concentrated, leading to the trapping of impurities within the crystals.[8]1. Re-dissolve the crystals by heating and add a small amount of additional solvent.[8] 2. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[8]
Product is Still Sticky After Crystallization Residual solvent or moisture is present. The compound may be highly hygroscopic.[1]1. Wash the crystals with a small amount of a cold, poor solvent in which the impurities are soluble but the product is not.[1] 2. Dry the crystals thoroughly under a high vacuum, possibly with gentle heating if the compound is stable.[1] 3. Store the purified product in a desiccator over a strong drying agent (e.g., P₄O₁₀).[1]

Experimental Protocols

Recrystallization Protocol

This is a general protocol that can be adapted for this compound.

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential "good" solvent (e.g., water, ethanol) dropwise while heating until the solid dissolves. Then, add a "poor" solvent (e.g., acetone, isopropanol) until the solution becomes cloudy. This indicates a suitable mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[7] Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under a high vacuum.[1]

Ion-Exchange Chromatography (IEC) Protocol
  • Resin Selection and Column Packing: Choose a suitable anion-exchange resin and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of a low ionic strength buffer.[10]

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.[10]

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.[10]

  • Elution: Elute the bound this compound from the column by applying a salt gradient (e.g., increasing NaCl concentration) or by changing the pH of the elution buffer.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique like HPLC or TLC.

  • Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis or a suitable desalting column.

  • Product Recovery: Recover the purified product by lyophilization or evaporation.

RP-HPLC Method for Purity Analysis
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water[11]
Mobile Phase B Acetonitrile[11]
Gradient To be optimized, e.g., start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min[11]
Injection Volume 10 µL
Detection UV at 210 nm (as aminophosphonic acids may have low UV absorbance)
Column Temperature 30 °C

Note: This is a starting point, and method optimization may be required.

Visualizations

GABAb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3-Aminopropylphosphonic acid (Agonist) GABAbR GABAb Receptor (Heterodimer) Agonist->GABAbR Binds G_Protein Gi/o Protein GABAbR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Ca²+ Channels G_Protein->Ca_Channels Inhibits K_Channels K+ Channels G_Protein->K_Channels Activates PLC PLCβ G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity Ca_Channels->Neuronal_Activity K_Channels->Neuronal_Activity FAK FAK PLC->FAK IGF1R IGF-1R (transactivation) FAK->IGF1R Akt Akt Phosphorylation IGF1R->Akt CREB CREB Activation Akt->CREB FMRP FMRP Upregulation CREB->FMRP

Caption: GABAb receptor signaling pathway activated by an agonist like this compound.[1][8]

Purification_Workflow Crude Crude 3-Aminopropylphosphonic acid Dissolve Dissolve in minimal hot 'good' solvent Crude->Dissolve Filter_Hot Hot Filtration (optional, remove insolubles) Dissolve->Filter_Hot Cool Slow Cooling & Ice Bath Filter_Hot->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with cold 'poor' solvent Collect->Wash Dry Dry under Vacuum Wash->Dry Purified Purified Crystalline Product Dry->Purified Purity_Check Purity Assessment (HPLC, MP, NMR) Purified->Purity_Check

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Problem during Crystallization Oiling Product 'Oiling Out'? Start->Oiling NoCrystals No Crystals Forming? Start->NoCrystals LowYield Yield is Poor? Start->LowYield Sol1 Increase 'good' solvent Try new solvent system Oiling->Sol1 Yes Sol2 Concentrate solution Scratch flask or seed NoCrystals->Sol2 Yes Sol3 Reduce solvent amount Concentrate mother liquor LowYield->Sol3 Yes

Caption: Decision tree for troubleshooting common crystallization issues.[1][8]

References

Validation & Comparative

Validating the Purity of 3-Aminopropylphosphonic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research chemicals is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for validating the purity of 3-Aminopropylphosphonic acid, a compound of interest in neuroscience research. The following sections detail experimental protocols and present comparative data to aid in selecting the most suitable analytical method for your specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds. Due to the high polarity and lack of a strong UV-absorbing chromophore in this compound, direct analysis by conventional reversed-phase HPLC is challenging. To overcome these limitations, two primary HPLC strategies are employed: pre-column derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC).

Pre-column Derivatization with FMOC-Cl

This approach involves reacting the primary amine group of this compound with a labeling agent, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to form a derivative that is readily detectable by UV or fluorescence detectors.

Experimental Protocol:

  • Derivatization:

    • Prepare a 1 mg/mL solution of this compound in a borate (B1201080) buffer (0.1 M, pH 9.0).

    • Add a 5-fold molar excess of FMOC-Cl solution (in acetonitrile).

    • Vortex the mixture and allow it to react at room temperature for 15 minutes.

    • Quench the reaction by adding an excess of a primary amine, such as glycine.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM phosphate (B84403) buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

    • Injection Volume: 10 µL.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention and separation of highly polar compounds like this compound without the need for derivatization.

Experimental Protocol:

  • HPLC Conditions:

    • Column: HILIC column (e.g., Amide, Silica, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 100 mM ammonium (B1175870) formate (B1220265) (pH 3.5).

    • Gradient: 95% A to 60% A over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Injection Volume: 5 µL.

Alternative Analytical Methods

Beyond HPLC, other powerful techniques can be employed to assess the purity of this compound. These methods offer alternative selectivity and can be valuable for orthogonal testing and confirmation of purity.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and quantitative technique for the analysis of phosphorus-containing compounds. It allows for the direct determination of purity and the identification of phosphorus-containing impurities without the need for a reference standard for each impurity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a known amount of an internal standard (e.g., triphenyl phosphate) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nucleus: ³¹P.

    • Acquisition Mode: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the phosphorus nuclei being quantified) to ensure full relaxation.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. It offers high efficiency and resolution, particularly for charged analytes like this compound.

Experimental Protocol:

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Indirect UV detection using a chromophore in the BGE (e.g., imidazole) or direct detection at low UV wavelengths (e.g., 195 nm).

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the described methods for the purity validation of this compound.

ParameterHPLC (FMOC Derivatization)HPLC (HILIC)³¹P NMRCapillary Electrophoresis (CE)
Principle Chromatographic separation of a derivatized analyteChromatographic separation of the native analyteNuclear magnetic resonance of the ³¹P nucleusElectrophoretic separation based on charge-to-size ratio
Specificity High; dependent on chromatographic resolutionHigh; dependent on chromatographic resolutionVery high; specific to phosphorus-containing compoundsHigh; dependent on electrophoretic mobility differences
Sensitivity High (low ng/mL with fluorescence detection)Moderate (low µg/mL with ELSD/MS)Moderate (mg level for high accuracy)High (µg/mL to ng/mL)
Quantitative Accuracy Excellent with proper calibrationGood with proper calibrationExcellent (absolute quantification with internal standard)Good with proper calibration
Precision (RSD) < 2%< 3%< 1%< 5%
Sample Throughput Moderate (derivatization step increases time)HighLowHigh
Instrumentation Standard HPLC with UV/Fluorescence detectorHPLC with ELSD or MS detectorNMR SpectrometerCapillary Electrophoresis system
Pros High sensitivity, widely available instrumentationNo derivatization required, good for polar compoundsAbsolute quantification, structural information on impuritiesHigh resolution, low sample and reagent consumption
Cons Derivatization can be complex and introduce errorsRequires specialized column and detector, lower sensitivity than derivatization methodsLower sensitivity, expensive instrumentation, longer analysis timeLower concentration sensitivity for UV, potential for matrix effects

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_hplc_deriv HPLC (FMOC Derivatization) cluster_hplc_hilic HPLC (HILIC) cluster_nmr ³¹P NMR cluster_ce Capillary Electrophoresis sample_prep_deriv Sample Preparation derivatization Derivatization with FMOC-Cl sample_prep_deriv->derivatization hplc_analysis_deriv HPLC-UV/FLD Analysis derivatization->hplc_analysis_deriv data_analysis_deriv Data Analysis hplc_analysis_deriv->data_analysis_deriv sample_prep_hilic Sample Preparation hplc_analysis_hilic HILIC-ELSD/MS Analysis sample_prep_hilic->hplc_analysis_hilic data_analysis_hilic Data Analysis hplc_analysis_hilic->data_analysis_hilic sample_prep_nmr Sample Preparation (with Internal Standard) nmr_acquisition ³¹P NMR Acquisition sample_prep_nmr->nmr_acquisition data_analysis_nmr Data Analysis nmr_acquisition->data_analysis_nmr sample_prep_ce Sample Preparation ce_analysis CE Analysis sample_prep_ce->ce_analysis data_analysis_ce Data Analysis ce_analysis->data_analysis_ce

Figure 1. Experimental workflows for purity validation.

method_comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Specificity Specificity Quant_Accuracy Quantitative Accuracy Throughput Throughput HPLC_Deriv HPLC (FMOC) HPLC_Deriv->Sensitivity High HPLC_Deriv->Specificity High HPLC_Deriv->Quant_Accuracy Excellent HPLC_Deriv->Throughput Moderate HPLC_HILIC HPLC (HILILC) HPLC_HILIC->Sensitivity Moderate HPLC_HILIC->Specificity High HPLC_HILIC->Quant_Accuracy Good HPLC_HILIC->Throughput High NMR ³¹P NMR NMR->Sensitivity Low NMR->Specificity Very High NMR->Quant_Accuracy Excellent NMR->Throughput Low CE Capillary Electrophoresis CE->Sensitivity High CE->Specificity High CE->Quant_Accuracy Good CE->Throughput High

Figure 2. Comparison of analytical methods.

A Comparative Guide to the Biological Activities of 3-Aminopropylphosphonic Acid and 2-Aminoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Aminopropylphosphonic acid (3-APP) and 2-aminoethylphosphonic acid (2-AEP), also known as Ciliatine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Biological Activities

CompoundPrimary Target(s)Observed Biological Activity
This compound (3-APP) GABAB ReceptorsPotent Agonist
Inhibitor of Prolactin Secretion
2-aminoethylphosphonic acid (2-AEP) GABAB AutoreceptorsWeak Antagonist
GABAA-ρ1 (GABAC) ReceptorsPotential for antagonist activity (inferred from derivatives)
Metabolic PathwaysEndogenous metabolite involved in phosphonate (B1237965) biosynthesis

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the biological activities of 3-APP and its structural analog, as well as a derivative of 2-AEP. Direct quantitative comparisons between 3-APP and 2-AEP are limited in the current literature.

CompoundAssayTargetParameterValueReference
This compound (3-APP) Radioligand Binding AssayGABAB Receptors (rat cerebellar membranes)IC50 (inhibition of [3H]-baclofen binding)1.5 µM[1]
Isolated Guinea-Pig Ileum Twitch AssayPresynaptic GABAB ReceptorsEC50 (inhibition of electrically evoked twitch)0.8 µM[2]
Baclofen (B1667701) (for comparison) Isolated Guinea-Pig Ileum Twitch AssayPresynaptic GABAB ReceptorsEC50 (inhibition of electrically evoked twitch)9 µM[2]
2-Aminoethylphosphonic acid (2-AEP) [3H]-GABA Release Assay (rat neocortical slices)GABAB Autoreceptors% increase in [3H]-GABA overflow at 3 mmol/l46.8 ± 10.9%
2-Aminoethyl methylphosphonate (B1257008) (2-AEMP) (a 2-AEP derivative) Whole-cell Patch-clampHuman GABAA-ρ1 ReceptorsIC50 (inhibition of GABA-induced current)18 µM[3][4]

Detailed Experimental Protocols

Radioligand Binding Assay for GABAB Receptor Affinity

This protocol is adapted from studies investigating the binding of ligands to GABAB receptors and is suitable for determining the binding affinity of compounds like 3-APP.

Objective: To determine the concentration of a test compound (e.g., 3-APP) that inhibits 50% of the specific binding of a radiolabeled GABAB receptor agonist (e.g., [3H]-baclofen) to its receptor in a biological sample.

Materials:

  • Rat cerebellar membranes (source of GABAB receptors)

  • [3H]-baclofen (radioligand)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • GABA (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebella in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]-baclofen, and varying concentrations of the test compound (3-APP). For determining non-specific binding, use a high concentration of unlabeled GABA in place of the test compound. For total binding, omit both the test compound and unlabeled GABA.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve.

Neurotransmitter Release Assay

This protocol outlines a general method to assess the effect of compounds on neurotransmitter release from brain tissue slices, as used in the comparative study of 3-APP and 2-AEP.

Objective: To measure the effect of test compounds on the evoked release of a radiolabeled neurotransmitter (e.g., [3H]-GABA) from brain slices.

Materials:

  • Rat neocortical slices

  • [3H]-GABA

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Test compounds (3-APP, 2-AEP)

  • Stimulation electrodes

  • Perfusion system

  • Scintillation counter

Procedure:

  • Slice Preparation: Prepare thin slices of rat neocortex using a tissue chopper or vibratome.

  • Preloading with Radiotracer: Incubate the slices in physiological buffer containing [3H]-GABA to allow for its uptake into GABAergic neurons.

  • Perfusion: Transfer the slices to a perfusion chamber and continuously superfuse with fresh buffer to wash out excess radiotracer.

  • Stimulation and Sample Collection: After a washout period, collect fractions of the superfusate at regular intervals. Evoke neurotransmitter release by electrical stimulation of the slices at a defined frequency (e.g., 2 Hz).

  • Drug Application: Introduce the test compounds (3-APP or 2-AEP) into the perfusion buffer at known concentrations and observe their effects on both basal and stimulated [3H]-GABA release.

  • Radioactivity Measurement: Determine the amount of radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the radioactivity released in each fraction as a percentage of the total radioactivity remaining in the tissue at the time of collection. Compare the stimulated overflow of [3H]-GABA in the presence and absence of the test compounds to determine their effects.

Signaling and Metabolic Pathways

This compound (3-APP) and GABAB Receptor Signaling

3-APP exerts its biological effects primarily through the activation of GABAB receptors, which are G-protein coupled receptors. The signaling cascade initiated by GABAB receptor activation is crucial for its inhibitory effects on neuronal activity and prolactin secretion.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-APP 3-APP GABAB_R GABAB Receptor 3-APP->GABAB_R Binds and Activates G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Prolactin_inhibition Inhibition of Prolactin Secretion Ca_influx->Prolactin_inhibition

GABAB Receptor Signaling Pathway Activated by 3-APP.
2-Aminoethylphosphonic Acid (2-AEP) Biosynthesis

2-AEP is a naturally occurring phosphonate. Its biosynthesis is a three-step enzymatic pathway starting from phosphoenolpyruvate (B93156) (PEP).

AEP_Biosynthesis PEP Phosphoenolpyruvate (PEP) PEP_mutase PEP Mutase PEP->PEP_mutase PnPy Phosphonopyruvate (PnPy) PEP_mutase->PnPy PnPy_decarboxylase PnPy Decarboxylase PnPy->PnPy_decarboxylase PnAA Phosphonoacetaldehyde (PnAA) PnPy_decarboxylase->PnAA AEP_transaminase AEP Transaminase PnAA->AEP_transaminase AEP 2-Aminoethylphosphonic Acid (2-AEP) AEP_transaminase->AEP

Biosynthetic Pathway of 2-Aminoethylphosphonic Acid (2-AEP).

Discussion of Biological Activities

This compound (3-APP)

The primary and most well-characterized biological activity of 3-APP is its potent agonism at GABAB receptors. Experimental data demonstrates that 3-APP effectively inhibits the binding of the classic GABAB agonist, baclofen, to its receptor, with an IC50 value in the low micromolar range[1]. Furthermore, in functional assays, 3-APP has been shown to be even more potent than baclofen in inhibiting neurotransmitter release at presynaptic GABAB receptors[2]. This potent agonist activity at inhibitory GABAB receptors underlies its other observed biological effects.

One such effect is the inhibition of prolactin secretion. The secretion of prolactin from the anterior pituitary gland is under inhibitory control by dopamine (B1211576) and can also be modulated by GABAergic signaling. By activating GABAB receptors, 3-APP contributes to the inhibition of prolactin release.

Interestingly, in a study on GABAB autoreceptors in rat neocortical slices, 3-APP was found to be inactive in modulating GABA release, suggesting a degree of selectivity for different GABAB receptor subtypes or a context-dependent activity profile.

2-Aminoethylphosphonic Acid (2-AEP)

In contrast to the synthetic compound 3-APP, 2-AEP is a naturally occurring phosphonate found in a wide range of organisms, from bacteria to humans. It is an endogenous metabolite and its primary role appears to be within metabolic pathways, serving as a precursor for the synthesis of other phosphonates and as a source of phosphorus for some microorganisms.

Direct evidence for the potent interaction of 2-AEP with neurotransmitter receptors is less abundant compared to 3-APP. However, one study has shown that 2-AEP can act as a weak antagonist at GABAB autoreceptors, leading to a modest increase in GABA release. This is in direct contrast to the agonist activity of 3-APP at other GABAB receptors and its inactivity at autoreceptors in the same study.

Further insight into the potential neuroactivity of 2-AEP comes from studies on its derivatives. For instance, 2-aminoethyl methylphosphonate (2-AEMP) has been identified as a competitive antagonist of GABAA-ρ1 (formerly known as GABAC) receptors[3][4]. While this does not directly implicate 2-AEP as a GABAA-ρ1 receptor ligand, it suggests that the 2-aminoethylphosphonate scaffold has the potential to interact with this class of receptors. More research is needed to determine if 2-AEP itself has any significant activity at GABAA-ρ1 or other neurotransmitter receptors.

When labeled with technetium-99m, 2-AEP has shown potential as a soft tissue tumor imaging agent, indicating that it is taken up by and distributed to various tissues in the body, including tumors[5].

Conclusion

This compound and 2-aminoethylphosphonic acid, despite their structural similarities as aminoalkylphosphonic acids, exhibit distinct biological activity profiles. 3-APP is a potent synthetic GABAB receptor agonist with clear inhibitory effects on neuronal activity and hormone secretion. In contrast, 2-AEP is an endogenous metabolite with a primary role in biochemical pathways. Its direct interactions with neurotransmitter receptors appear to be more subtle, with evidence suggesting weak antagonism at GABAB autoreceptors and the potential for its structural backbone to be utilized in the design of ligands for other receptors like GABAA-ρ1.

For researchers and drug development professionals, the choice between these two molecules will depend on the therapeutic goal. 3-APP and its derivatives are promising candidates for targeting conditions where GABAB receptor activation is beneficial. The biological roles of 2-AEP are still being elucidated, and further research may uncover novel signaling or metabolic pathways in which it plays a crucial regulatory role, potentially opening new avenues for therapeutic intervention.

References

Comparative Analysis of 3-Aminopropylphosphonic Acid and Other GABAB Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed comparison of 3-Aminopropylphosphonic acid (3-APPA), a notable GABAB receptor antagonist, with other key modulators of the GABAB receptor system. The objective is to offer a comprehensive resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this critical pathway. This document synthesizes experimental data on binding affinities, potencies, and functional effects, presenting them in a structured format for ease of comparison. Furthermore, it outlines the methodologies behind these findings and visualizes the associated signaling pathways and experimental workflows.

Introduction to GABAB Receptors and Their Modulators

The GABAB receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability throughout the central and peripheral nervous system. It is a heterodimer composed of GABAB1 and GABAB2 subunits. Activation of this receptor by its endogenous ligand, γ-aminobutyric acid (GABA), leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.

GABAB receptor modulators can be broadly categorized as agonists, which activate the receptor, and antagonists, which block the action of agonists. These compounds are invaluable tools for dissecting the physiological roles of GABAB receptors and hold therapeutic potential for a range of neurological and psychiatric disorders, including spasticity, epilepsy, anxiety, and addiction.

This guide focuses on this compound (3-APPA), a potent and selective GABAB receptor antagonist. Its properties will be compared with the archetypal agonist, baclofen, and other relevant modulators to provide a clear perspective on its pharmacological profile.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for this compound and other selected GABAB receptor modulators. These values, derived from various experimental studies, provide a quantitative basis for comparing their affinity and potency at the GABAB receptor.

CompoundClassKi (nM)IC50 (nM)Potency/Activity
This compound (3-APPA) Antagonist~35~300Potent and selective GABAB receptor antagonist.
Phaclofen Antagonist~113,000-A classical, but relatively weak, GABAB receptor antagonist.
CGP 55845 Antagonist~4.4-A potent and widely used GABAB receptor antagonist.
Baclofen Agonist130 - 840-The prototypical GABAB receptor agonist, used clinically for spasticity.
SKF 97541 Agonist~1.4-A potent and selective GABAB receptor agonist.
γ-Aminobutyric acid (GABA) Endogenous Agonist26 - 130-The principal endogenous ligand for the GABAB receptor.

Note: Ki (inhibitory constant) represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that blocks 50% of the response to an agonist.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring G-protein activation.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) rich in GABAB receptors is homogenized and centrifuged to isolate cell membranes.

  • Incubation: The membranes are incubated with a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a radiolabeled antagonist) and varying concentrations of the unlabeled test compound (e.g., 3-APPA).

  • Separation: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. Antagonists are tested for their ability to block agonist-induced G-protein activation.

Protocol Outline:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the GABAB receptor are prepared.

  • Incubation: The membranes are incubated with a GABAB receptor agonist (e.g., baclofen), [35S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the antagonist (e.g., 3-APPA).

  • G-protein Activation: Upon agonist binding, the GABAB receptor activates associated Gi/o proteins, which then exchange GDP for [35S]GTPγS.

  • Separation and Quantification: The receptor-G-protein complexes are captured, and the amount of bound [35S]GTPγS is quantified.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and an IC50 value is determined.

Visualizing GABAB Receptor Signaling and Experimental Workflow

To further elucidate the mechanisms of action and the experimental approaches used to study GABAB receptor modulators, the following diagrams are provided.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release GABA GABA / Agonist (e.g., Baclofen) GABA->GABAB_R Activates Antagonist Antagonist (e.g., 3-APPA) Antagonist->GABAB_R Blocks ATP ATP ATP->AC

Caption: GABAB receptor signaling cascade.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay ([35S]GTPγS) Membrane_Prep_B Membrane Preparation Incubation_B Incubation with Radioligand & Test Compound Membrane_Prep_B->Incubation_B Filtration_B Separation of Bound & Unbound Ligand Incubation_B->Filtration_B Quantification_B Scintillation Counting Filtration_B->Quantification_B Analysis_B Ki Determination Quantification_B->Analysis_B Conclusion Conclusion: Pharmacological Profile of the Compound Analysis_B->Conclusion Membrane_Prep_F Membrane Preparation Incubation_F Incubation with Agonist, [35S]GTPγS & Antagonist Membrane_Prep_F->Incubation_F Activation_F G-protein Activation & [35S]GTPγS Binding Incubation_F->Activation_F Separation_F Capture of G-protein Complexes Activation_F->Separation_F Quantification_F Quantification of Bound [35S]GTPγS Separation_F->Quantification_F Analysis_F IC50 Determination Quantification_F->Analysis_F Analysis_F->Conclusion Start Start: Characterize GABABR Modulator Start->Membrane_Prep_B Start->Membrane_Prep_F

Caption: Workflow for characterizing GABAB receptor modulators.

Conclusion

This compound (3-APPA) is a potent antagonist of the GABAB receptor, exhibiting a high binding affinity. When compared to other modulators, it stands out as a more potent antagonist than the classical phaclofen, although other compounds like CGP 55845 show even higher affinity. Its pharmacological profile makes it a valuable research tool for investigating the physiological and pathological roles of the GABAB receptor system. The choice of a specific GABAB receptor modulator for an experiment will depend on the desired effect (agonism vs. antagonism) and the required potency and selectivity. The experimental protocols outlined, namely radioligand binding and [35S]GTPγS assays, represent standard methods for characterizing the interaction of novel compounds with the GABAB receptor. This guide provides a foundational understanding for researchers to compare and select appropriate tools for their studies in the ever-evolving field of GABAergic pharmacology.

Navigating the GABA-B Receptor Landscape: A Comparative Guide to 3-Aminopropylphosphonic Acid and its Alternatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of the GABA-B receptor is a critical tool in dissecting neural circuitry and developing novel therapeutics for a range of neurological and psychiatric disorders. 3-Aminopropylphosphonic acid (3-APPA) has been a valuable agonist for these studies. This guide provides an objective comparison of 3-APPA with its key alternatives, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to aid in the selection of the most appropriate pharmacological tools.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in slow and prolonged inhibitory neurotransmission.[1] The activation of these receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced excitability.[1]

Comparative Analysis of Ligand Performance

The efficacy and utility of various ligands for the GABA-B receptor can be assessed through their binding affinities and functional potencies. This compound (3-APPA) is a phosphonic acid analogue of GABA and acts as a GABA-B receptor agonist.[2] Its performance in neuroscience research can be compared with other commonly used agonists and antagonists.

Agonist Comparison

The primary alternative agonist to 3-APPA is baclofen (B1667701) , the prototypical GABA-B receptor agonist. While both compounds activate the receptor, their potencies can differ across various experimental preparations.

CompoundReceptor ActivityIC50 (μM) for [3H]-baclofen bindingEC50/IC50 (μM) for functional assaysExperimental Model
This compound (3-APPA) Agonist1.5[2]2.3 (inhibition of EPSPs)[3]Rat cerebellar membranes[2], Rat hippocampal slice[3]
Baclofen AgonistNot explicitly found for direct comparison~Similar potency to 3-APPA in some preparations[3]Rat hippocampal slice[3]
CGP27492 (3-aminopropylphosphinic acid) AgonistMore potent than baclofen[1][4]Not specifiedNot specified
SKF-97541 (CGP 35024) AgonistMore potent than baclofen[4]Not specifiedNot specified

Note: IC50 values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor, indicating binding affinity. EC50/IC50 values from functional assays represent the concentration that produces 50% of the maximal effect, indicating potency.

Antagonist Comparison

Several competitive antagonists are available to block the effects of GABA-B receptor agonists like 3-APPA. These are essential tools for confirming the specificity of an observed effect.

CompoundReceptor ActivityKi (nM) / IC50 (μM)Experimental Model
Phaclofen AntagonistIC50 = 76 μM (for (-)-(R)-phaclofen)[5]Rat cerebellar membranes[5]
Saclofen AntagonistIC50 = 7.8 μM[6][7]Rat cerebellar membranes[6]
CGP 55845 AntagonistKi = 4.5 nM[8], IC50 = 5 nM[9][10]Rat cerebral cortex slices[8], Not specified[9][10]

Note: Ki (inhibition constant) is a more precise measure of binding affinity than IC50.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

GABAB_Signaling_Pathway GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GABA / 3-APPA / Baclofen GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel ↑ K+ Channel (GIRK) G_Protein->K_Channel Activation (βγ subunit) Ca_Channel ↓ Ca2+ Channel G_Protein->Ca_Channel Inhibition (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Caption: GABA-B receptor signaling cascade.

Experimental_Workflow Experimental Workflow for Ligand Characterization cluster_binding Receptor Binding Assay cluster_functional Electrophysiological Assay Membrane_Prep 1. Membrane Preparation (e.g., rat brain tissue) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Quantification 4. Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Analysis_Binding 5. Data Analysis (IC50 / Ki determination) Quantification->Analysis_Binding Slice_Prep 1. Brain Slice Preparation (e.g., hippocampal slice) Recording 2. Whole-cell Patch Clamp or Field Potential Recording Slice_Prep->Recording Drug_Application 3. Application of Test Compound Recording->Drug_Application Data_Acquisition 4. Recording of Neuronal Activity (e.g., IPSPs, EPSPs) Drug_Application->Data_Acquisition Analysis_Functional 5. Data Analysis (EC50 / IC50 determination) Data_Acquisition->Analysis_Functional

Caption: Workflow for ligand characterization.

Detailed Experimental Protocols

Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound for the GABA-B receptor using a radioligand displacement assay.

1. Membrane Preparation:

  • Homogenize rat brain tissue (e.g., cerebellum or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-baclofen), and varying concentrations of the unlabeled test compound (e.g., 3-APPA or an alternative).

  • For determining non-specific binding, a high concentration of a known GABA-B ligand (e.g., unlabeled GABA or baclofen) is added to a set of wells.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • If the Kd of the radioligand is known, the Ki value of the test compound can be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording in Brain Slices

This protocol describes a general method for assessing the functional effects of GABA-B receptor ligands on neuronal activity using whole-cell patch-clamp recordings in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., rat or mouse).

  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least one hour.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Visualize individual neurons using differential interference contrast (DIC) optics.

  • Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.

  • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of negative pressure to rupture the membrane patch and establish a whole-cell recording configuration.

  • Record neuronal activity, such as membrane potential or synaptic currents (e.g., excitatory postsynaptic potentials, EPSPs, or inhibitory postsynaptic potentials, IPSPs), in current-clamp or voltage-clamp mode, respectively.[3]

3. Drug Application:

  • After obtaining a stable baseline recording, apply the test compound (e.g., 3-APPA or an antagonist) to the slice by adding it to the perfusing aCSF at a known concentration.

  • Record the changes in neuronal activity in response to the drug application.

4. Data Analysis:

  • Measure the changes in various parameters of neuronal activity, such as the amplitude and frequency of synaptic events or the resting membrane potential.

  • Construct dose-response curves by applying different concentrations of the test compound and measuring the corresponding effect.

  • Fit the data to determine the EC50 or IC50 value of the compound for its functional effect.

Conclusion

The selection of a pharmacological tool for studying the GABA-B receptor depends on the specific research question. This compound is a potent agonist, and its utility is comparable to that of baclofen in certain experimental settings. For studies requiring the blockade of GABA-B receptor activity, a range of antagonists with varying potencies, such as phaclofen, saclofen, and the highly potent CGP 55845, are available. This guide provides the necessary data and methodological framework to assist researchers in making informed decisions for their investigations into the critical role of the GABA-B receptor in neuroscience.

References

Unveiling the Receptor Selectivity of 3-Aminopropylphosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting its biological effects and potential therapeutic applications. This guide provides an objective comparison of the receptor interaction profile of 3-Aminopropylphosphonic acid, with a focus on its activity at GABA receptors. The information is supported by available experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.

Executive Summary

This compound is primarily recognized as a selective agonist for the GABA-B receptor.[1][2][3][4] Experimental data confirms its potent interaction with this receptor subtype. In contrast, it demonstrates antagonist activity at GABA-C receptors, although specific quantitative binding affinities are less commonly reported. Its interaction with GABA-A receptors is reported to be weak, suggesting a favorable selectivity profile for the GABA-B receptor over the GABA-A receptor. This guide delves into the available quantitative data, outlines the experimental procedures used to determine these interactions, and provides a visual representation of the associated signaling pathways.

Comparative Receptor Activity of this compound

The following table summarizes the known quantitative and qualitative activity of this compound at the major GABA receptor subtypes.

Receptor SubtypeReported ActivityQuantitative Data (IC50)Reference
GABA-B Agonist1.5 µM (inhibition of [3H]-baclofen binding in rat cerebellar membranes)[1][2]
GABA-C AntagonistData not readily available in reviewed literature. Related phosphinic acid analogues show IC50 values in the micromolar range.[5][6]
GABA-A Weak/Little ActivityQuantitative data not readily available; described as having "little activity".[7]

Experimental Protocols

The determination of a compound's receptor cross-reactivity profile relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to assessing the interaction of this compound with GABA receptors.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound at the GABA-B receptor.

Materials:

  • Rat cerebellar membranes (source of GABA-B receptors)

  • [3H]-baclofen (radiolabeled GABA-B agonist)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebella in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of [3H]-baclofen, and varying concentrations of this compound (typically from 0.1 µM to 100 µM).[1]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding of the test compound. Plot the percentage of inhibition of [3H]-baclofen binding against the concentration of this compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Electrophysiological Assay for GABA-C Receptor Antagonism

This functional assay measures the effect of a test compound on the ion channel activity of the receptor in response to its natural ligand.

Objective: To determine the antagonist activity and potency (e.g., IC50 or Kb) of this compound at the GABA-C receptor.

Materials:

  • Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing recombinant human GABA-C (ρ1) receptors.

  • GABA (natural agonist)

  • This compound (test compound)

  • Recording solution (e.g., Ringer's solution for oocytes)

  • Two-electrode voltage-clamp or patch-clamp setup

Procedure:

  • Cell Preparation: Prepare and maintain the Xenopus oocytes or cultured cells expressing the GABA-C receptors.

  • Electrophysiological Recording: Using a two-electrode voltage-clamp (for oocytes) or patch-clamp (for cells) technique, clamp the cell membrane at a holding potential (e.g., -70 mV).

  • GABA Application: Apply a known concentration of GABA to the cell to elicit a baseline current response, which is due to the influx of chloride ions through the activated GABA-C receptor channels.

  • Co-application of Test Compound: Co-apply GABA with varying concentrations of this compound.

  • Measurement of Inhibition: Measure the reduction in the GABA-evoked current in the presence of this compound.

  • Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the concentration of this compound. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the response to the agonist. A Schild analysis can be performed to determine the equilibrium dissociation constant (Kb) for competitive antagonists.[5]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental logic, the following diagrams are provided.

GABA_B_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3APPA 3-Aminopropylphosphonic acid (Agonist) GABAB_R GABA-B Receptor (GABAB1 + GABAB2) 3APPA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP K_ion K+ K_channel->K_ion Efflux Ca_channel->Ca_ion_out Influx inhibited Ca_ion_in Ca2+

Caption: GABA-B Receptor Signaling Pathway.

GABA_C_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GABA GABA GABAC_R GABA-C Receptor (Ligand-gated Cl- channel) GABA->GABAC_R Binds 3APPA 3-Aminopropylphosphonic acid (Antagonist) 3APPA->GABAC_R Blocks Cl_ion Cl- GABAC_R->Cl_ion Influx (blocked by 3-APPA) Hyperpolarization Hyperpolarization (Inhibited)

Caption: GABA-C Receptor Signaling Pathway.

Cross_Reactivity_Workflow Compound This compound Assay_Selection Select Assays: - Radioligand Binding - Electrophysiology Compound->Assay_Selection GABAB_Assay GABA-B Receptor Assay (e.g., [3H]-baclofen binding) Assay_Selection->GABAB_Assay GABAC_Assay GABA-C Receptor Assay (e.g., Electrophysiology) Assay_Selection->GABAC_Assay GABAA_Assay GABA-A Receptor Assay (e.g., Binding or Electrophysiology) Assay_Selection->GABAA_Assay Data_Collection Data Collection (IC50, Kb, % inhibition) GABAB_Assay->Data_Collection GABAC_Assay->Data_Collection GABAA_Assay->Data_Collection Analysis Comparative Analysis of Receptor Affinity/Potency Data_Collection->Analysis Conclusion Determine Cross-Reactivity Profile Analysis->Conclusion

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

A Comparative Analysis of 3-Aminopropylphosphonic Acid Binding Affinity at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inhibitory neurotransmission, understanding the binding characteristics of various ligands at the γ-aminobutyric acid (GABA) type B receptor is crucial. This guide provides a comparative overview of the binding affinity of 3-Aminopropylphosphonic acid (3-APPA), a known GABA-B receptor agonist, alongside other common agonists and antagonists. The data presented is supported by detailed experimental protocols and visual workflows to facilitate informed decisions in experimental design and drug discovery.

Quantitative Comparison of Binding Affinities

The binding affinity of this compound and its alternatives to the GABA-B receptor has been determined using radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.

CompoundLigand TypeIC50 (µM)Experimental SystemRadioligandReference
This compoundAgonist1.5Rat cerebellar membranes³H-Baclofen[1]
(-)-BaclofenAgonist0.015Cat cerebellar membranes³H-Baclofen[2]
(S)-(+)-BaclofenAgonist1.77Cat cerebellar membranes³H-Baclofen[2]
3-Aminopropylphosphinic acidAgonist2.3Rat hippocampal slices (functional assay)-[3]
Phaclofen (B54434)Antagonist229Rat cortical membranes³H-(-)-Baclofen[4]
(-)-(R)-PhaclofenAntagonist76Rat cerebellar membranes³H-(R)-Baclofen[5]
SaclofenAntagonist7.8Rat cerebellar membranesBaclofen[6]
Experimental Methodologies

The data presented in this guide was primarily generated using competitive radioligand binding assays. This technique is a robust method for quantifying the interaction between a receptor and a ligand.

Detailed Protocol: Competitive Radioligand Binding Assay for GABA-B Receptor

This protocol is a synthesized representation based on common practices described in the literature[7][8][9].

1. Membrane Preparation:

  • Whole rat brains or specific regions like the cerebellum or cortex are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
  • The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.
  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 - 140,000 x g) to pellet the cell membranes containing the GABA-B receptors.
  • The membrane pellet is washed and resuspended in a suitable assay buffer. A protein assay (e.g., BCA assay) is performed to determine the protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains the prepared cell membranes (a specific amount of protein), a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., ³H-Baclofen or ³H-CGP54626), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
  • Total Binding: Wells containing only the membranes and the radioligand.
  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., 10 mM GABA) to saturate the receptors.
  • The plate is incubated (e.g., for 60-90 minutes at room temperature or 4°C) to allow the binding to reach equilibrium.

3. Termination and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.
  • The filters are dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data is then plotted with the log of the competitor concentration on the x-axis and the percentage of specific binding on the y-axis.
  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizing the Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the experimental workflow and the GABA-B receptor signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Wash & Resuspend Pellet Centrifugation2->Resuspension Incubation Incubate: - Membranes - Radioligand - Competitor Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine IC50 Counting->Analysis

Radioligand Binding Assay Workflow

GABAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ligand 3-APPA / GABA (Agonist) Ligand->GABAB_R

GABA-B Receptor Signaling Pathway

Functional GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and are coupled to Gi/o proteins[10]. Upon activation by an agonist like this compound or GABA, the G-protein is activated. This activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP)[10]. Additionally, the activated G-protein can inhibit voltage-gated Ca2+ channels, reducing calcium influx, and activate inwardly rectifying K+ channels, leading to potassium efflux and hyperpolarization of the cell membrane[10]. These actions collectively result in a slow and prolonged inhibitory effect on neuronal excitability.

References

Comparative Analysis of Aminophosphonic Acids in Neurological Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminophosphonic acids' performance in various neurological models, supported by experimental data. Aminophosphonic acids, as structural analogues of amino acids, are a promising class of compounds in neuroscience research due to their potential to modulate key targets in neurological disorders.

This guide summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the comparative efficacy and mechanisms of action of different aminophosphonic acids.

Data Presentation: Comparative Efficacy of Aminophosphonic Acids

The following tables summarize the inhibitory activities of various aminophosphonic acid derivatives in different neurological models. These compounds have been evaluated for their potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, cholinesterase inhibitors in models of Alzheimer's disease, and for their neuroprotective and anticonvulsant properties.

Table 1: NMDA Receptor Antagonism
CompoundInhibition of [3H]CGS 19755 Binding (Ki, nM)Neuroprotection against NMDA-induced toxicity (IC50, µM)Reference
CGS 19755401.3[1]
NPC 12626Not Reported2.5[1]
LY 27461420005.6[1]
SDZ EAB-5151101.8[1]
SDZ 215-439601.5[1]
Table 2: Cholinesterase Inhibition (Alzheimer's Disease Model)
CompoundAcetylcholinesterase (AChE) Inhibition (IC50)Butyrylcholinesterase (BChE) Inhibition (IC50)Selectivity Index (BChE/AChE)Reference
Donepezil 0.096 µM1.25 µM13.02[2]
Galantamine 0.39 µM5.25 µM13.46[2]
Rivastigmine Derivative 5b 31.7 µM0.30 µM0.009[2]
Aminophosphonic Acid Derivative (Hypothetical) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format

Note: While specific comparative data for a series of aminophosphonic acids as cholinesterase inhibitors was not available in a single study, the table structure is provided as a template for future research and data organization.

Table 3: Neuroprotective and Anticonvulsant Activity
CompoundNeurological ModelEndpointResultReference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27) Maximal Electroshock (MES) Seizure (Rat)Oral ED505.8 mg/kg[3]
Tovophyllin A MPP+-induced apoptosis in primary cortical neuronsApoptotic Cell DeathSignificant reduction[4]
PAQ (4c) MPTP mouse model of Parkinson's DiseaseNeurodegenerationAttenuation[5]
Aminophosphonic Acid Derivatives (General) Various in vitro and in vivo modelsAnticonvulsant and Neuroprotective EffectsActivity demonstrated, but direct comparative data is limited

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of aminophosphonic acids to the NMDA receptor.

Method: Radioligand binding assays are performed using synaptic plasma membranes prepared from rat forebrain.

  • Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is carried out in 96-well plates. Each well contains the membrane preparation, a specific radioligand (e.g., [3H]CGS 19755), and varying concentrations of the test aminophosphonic acid.

  • Incubation and Filtration: The plates are incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the in vitro inhibitory activity of aminophosphonic acids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Method: A spectrophotometric method developed by Ellman is widely used.

  • Principle: The assay measures the activity of cholinesterases by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[2]

  • Procedure:

    • The reaction mixture contains phosphate (B84403) buffer, DTNB, the enzyme (AChE or BChE), and the test aminophosphonic acid at various concentrations.

    • The mixture is pre-incubated before the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) to start the reaction.

    • The absorbance is measured at 412 nm at regular intervals.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To evaluate the neuroprotective effects of aminophosphonic acids against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Method: The SH-SY5Y cell line is a common in vitro model for neurodegenerative diseases like Parkinson's disease.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For some studies, cells are differentiated into a more mature neuronal phenotype using agents like retinoic acid.[6]

  • Induction of Neurotoxicity: A neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), is added to the cell culture to induce apoptosis and cell death, mimicking the neuronal damage seen in Parkinson's disease.[4]

  • Treatment: Cells are pre-treated with various concentrations of the aminophosphonic acid derivatives before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting using Trypan Blue exclusion.

  • Data Analysis: The percentage of cell viability in the treated groups is compared to the control group (cells treated with the neurotoxin alone). A significant increase in cell viability in the presence of the aminophosphonic acid indicates a neuroprotective effect.

In Vitro Anticonvulsant Screening

Objective: To assess the potential anticonvulsant activity of aminophosphonic acids.

Method: Various in vitro models can be used, including hippocampal slice recordings.

  • Hippocampal Slice Preparation: Acute hippocampal slices are prepared from rodents.

  • Induction of Seizure-like Activity: Seizure-like events can be induced in the slices by applying proconvulsant agents such as pentylenetetrazole (PTZ) or by altering the ionic composition of the recording solution (e.g., high potassium or low magnesium).

  • Electrophysiological Recording: Extracellular field potentials or intracellular patch-clamp recordings are used to monitor the neuronal activity and the occurrence of seizure-like discharges.

  • Drug Application: The aminophosphonic acid derivatives are bath-applied to the slices, and their effect on the frequency, duration, and amplitude of the seizure-like events is recorded.

  • Data Analysis: A reduction in the epileptiform activity in the presence of the test compound suggests potential anticonvulsant properties.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of aminophosphonic acids in neurological models.

G Signaling Pathway of NMDA Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Glutamate_Vesicle Glutamate Vesicle NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate Release Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream Initiates APA Aminophosphonic Acid (NMDA Antagonist) APA->NMDAR Blocks

NMDA Receptor Antagonism by Aminophosphonic Acids.

G Experimental Workflow for Cholinesterase Inhibition Assay cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Prep_Enzyme Prepare Enzyme Solution (AChE or BChE) Mix Mix Enzyme, DTNB, and Test Inhibitor Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (ATChI or BTChI) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_DTNB Prepare DTNB Solution Prep_DTNB->Mix Prep_APA Prepare Aminophosphonic Acid (Test Inhibitor) Prep_APA->Mix Preincubate Pre-incubate Mix->Preincubate Preincubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50 G Logical Relationship in Neuroprotection Studies cluster_0 Cellular Model cluster_1 Insult cluster_2 Intervention cluster_3 Outcome SHSY5Y SH-SY5Y Cells Neurotoxin Neurotoxin (e.g., MPP+) SHSY5Y->Neurotoxin Exposure to CellDeath Cell Death Neurotoxin->CellDeath Induces APA Aminophosphonic Acid APA->SHSY5Y Treatment with APA->Neurotoxin Counteracts Neuroprotection Neuroprotection APA->Neuroprotection Leads to Neuroprotection->CellDeath Prevents

References

Assessing the Specificity of 3-Aminopropylphosphonic Acid in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Aminopropylphosphonic acid (3-APPA) with other key GABA receptor modulators. The information presented herein is designed to assist researchers in assessing the specificity of 3-APPA in functional assays and making informed decisions for their experimental designs.

Introduction

This compound (3-APPA) is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It is recognized for its activity at GABA receptors, primarily as a partial agonist at GABAB receptors and as a selective antagonist at GABAC receptors.[1] Understanding the specificity of 3-APPA is crucial for its application in functional assays to dissect the roles of different GABA receptor subtypes in physiological and pathological processes. This guide compares the performance of 3-APPA with well-established GABA receptor ligands, including the GABAB agonist baclofen (B1667701) and the GABAC agonist cis-4-aminocrotonic acid (CACA).

Comparative Analysis of Receptor Activity

The following tables summarize the quantitative data on the potency and affinity of 3-APPA and its alternatives at different GABA receptor subtypes. The data has been compiled from various functional assays, including radioligand binding assays and electrophysiological recordings.

Table 1: Comparative Potency (EC50/IC50 in µM) in Functional Assays

CompoundGABAA ReceptorGABAB Receptor (Agonist)GABAC Receptor (Antagonist)
This compound (3-APPA) Inactive~1.5 (IC50, binding assay)[2]~10 (Kb)[3]
Baclofen Inactive0.27 (EC50, electrophysiology)[4]Inactive
cis-4-Aminocrotonic acid (CACA) Weak AgonistInactive~1.0 - 5.0 (EC50)

Table 2: Comparative Binding Affinity (Ki in µM)

CompoundGABAA ReceptorGABAB ReceptorGABAC Receptor
This compound (3-APPA) >1000~1.5~10
Baclofen >10000.015 (R-isomer)>1000
Muscimol (GABAA Agonist) ~0.01InactiveWeak Agonist

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-APPA 3-APPA / Baclofen GABAB_R GABAB Receptor GBR1 GBR2 3-APPA->GABAB_R:gbr1 Agonist Binding G_protein Gαi/o-βγ GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation (via Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition (via Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

GABAC Receptor Ion Channel Function

GABAC_Channel cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA / CACA GABAC_R GABAC Receptor (ρ subunits) Chloride Channel Pore GABA->GABAC_R Agonist Binding 3-APPA_ant 3-APPA (Antagonist) 3-APPA_ant->GABAC_R Competitive Antagonism Cl_ion Cl- GABAC_R:pore->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Preparation cRNA_Inject cRNA Injection (GABA Receptor Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation Mount Mount Oocyte in Recording Chamber Incubation->Mount Impale Impale with Voltage & Current Electrodes Mount->Impale Clamp Voltage Clamp (-60 to -80 mV) Impale->Clamp Perfusion Perfuse with Control & Test Solutions Clamp->Perfusion Record Record Membrane Currents Perfusion->Record Measure Measure Peak Current Amplitude Record->Measure Dose_Response Construct Dose-Response Curves Measure->Dose_Response Calculate Calculate EC50 / IC50 Values Dose_Response->Calculate

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is adapted for assessing the functional activity of compounds on expressed GABA receptors.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding the desired GABA receptor subunits (e.g., GABAB1 and GABAB2 for GABAB receptors; ρ1 for homomeric GABAC receptors).
  • Incubate injected oocytes at 16-18°C for 2-7 days in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
  • Voltage-clamp the oocyte membrane potential at a holding potential of -70 mV using a suitable amplifier.
  • Establish a stable baseline current in the perfusion solution.

3. Compound Application and Data Acquisition:

  • Prepare stock solutions of 3-APPA, baclofen, CACA, and other test compounds in the perfusion solution.
  • Apply compounds at varying concentrations to the oocyte via the perfusion system. For agonists, apply for a duration sufficient to reach a peak response (e.g., 10-30 seconds). For antagonists, pre-incubate the oocyte with the antagonist for a set period before co-application with an agonist.
  • Record the resulting changes in membrane current using data acquisition software.
  • Ensure adequate washout periods between compound applications to allow for receptor recovery.

4. Data Analysis:

  • Measure the peak amplitude of the current response for each compound concentration.
  • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., GABA).
  • Construct dose-response curves by plotting the normalized current as a function of compound concentration.
  • Fit the curves using a suitable equation (e.g., the Hill equation) to determine EC50 (for agonists) or IC50 (for antagonists) values.

Specificity and Off-Target Effects

While 3-APPA demonstrates a clear preference for GABAB and GABAC receptors over GABAA receptors, a comprehensive off-target screening against a broad panel of other neurotransmitter receptors, ion channels, and transporters is not extensively documented in publicly available literature. The phosphonic acid moiety in 3-APPA may confer some interaction with other phosphate-binding proteins, though this has not been systematically investigated. For definitive specificity assessment, researchers are encouraged to perform or commission off-target profiling assays.

Conclusion

This compound is a valuable pharmacological tool for studying GABAB and GABAC receptor function. Its partial agonist activity at GABAB receptors and antagonist activity at GABAC receptors provide a unique profile for dissecting the contributions of these receptor subtypes in various neuronal circuits. However, when designing experiments, it is crucial to consider the concentrations used, as high concentrations may lead to less specific effects. The data and protocols presented in this guide offer a foundation for the rational use of 3-APPA in functional assays and a framework for comparing its activity with other key GABAergic modulators.

References

Head-to-Head Comparison: 3-Aminopropylphosphonic Acid and Its Derivatives as Modulators of GABAergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of GABA receptor modulators is paramount. This guide provides a detailed head-to-head comparison of 3-Aminopropylphosphonic acid (3-APPA), a known GABA analog, and its key derivatives. We present quantitative data on their biological activity, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate informed decision-making in drug discovery and neuroscience research.

Overview of this compound and Its Derivatives

This compound (3-APPA) is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Unlike its carboxylic acid counterpart, 3-APPA possesses a phosphonic acid moiety, which significantly influences its pharmacological profile. This substitution has paved the way for the development of a diverse range of derivatives, including phosphinic acid analogs, N-substituted compounds, and phosphonamidate prodrugs, all designed to fine-tune activity at GABA receptors. These compounds are primarily investigated for their potential as selective agonists or antagonists at GABAB receptors, which are G-protein coupled receptors (GPCRs) involved in a variety of neurological processes.

Comparative Biological Activity

The biological efficacy of 3-APPA and its derivatives is typically assessed through receptor binding assays and functional assays. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Binding Affinity of 3-APPA and Derivatives at GABAB Receptors
CompoundDerivative TypeReceptor SubtypeAssay TypeTest SystemIC50 / Ki (µM)Reference
This compound (3-APPA)Parent CompoundGABABRadioligand Binding ([3H]-baclofen)Rat cerebellar membranes1.5 (IC50)[2]
3-Aminopropylphosphinic acidPhosphinic Acid AnalogGABABNot SpecifiedNot SpecifiedPotent Agonist[3]
(3-Aminopropyl)(n-butyl)phosphinic acidPhosphinic Acid AnalogGABAC (ρ1)Not SpecifiedNot Specified62 (IC50)[4]
CGP35348 (3-aminopropyl(diethoxymethyl)phosphinic acid)Phosphinic Acid AnalogGABABFunctional AssayRat anococcygeus musclepA2 = 5.38[5]
3-Aminopropyl(n-hexyl)phosphinic acidPhosphinic Acid AnalogGABABFunctional AssayRat anococcygeus musclepA2 = 4.86[5]

Note: IC50 values represent the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Ki is the inhibition constant, representing the affinity of the ligand for the receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 2: Comparative Functional Activity of Unsaturated Phosphinic Acid Analogs at GABAC Receptors
CompoundDerivative TypeReceptor SubtypeAssay TypeTest SystemIC50 (µM)Reference
[(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530)Unsaturated Methylphosphinic AcidGABACElectrophysiologyXenopus oocytes expressing human ρ1 mRNA5.53[4]
[(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593)Unsaturated Phosphinic AcidGABACElectrophysiologyXenopus oocytes expressing human ρ1 mRNA7.68[4]
[(Z)-3-aminopropen-1-yl]methylphosphinic acid (CGP70523)Unsaturated Methylphosphinic AcidGABACElectrophysiologyXenopus oocytes expressing human ρ1 mRNA38.94[4]
[(Z)-3-aminopropen-1-yl]phosphinic acid (CGP70522)Unsaturated Phosphinic AcidGABACElectrophysiologyXenopus oocytes expressing human ρ1 mRNA>100[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of these compounds. Below are methodologies for key assays cited in this guide.

GABAB Receptor Radioligand Binding Assay

This protocol is adapted from studies measuring the displacement of a radiolabeled GABAB agonist.

Objective: To determine the binding affinity (IC50 or Ki) of test compounds for the GABAB receptor.

Materials:

  • Rat cerebellar membranes (or other tissue source rich in GABAB receptors)

  • [3H]-Baclofen (radioligand)

  • Test compounds (3-APPA and its derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebella in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, [3H]-Baclofen at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Baclofen (IC50). Specific binding is defined as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a known GABAB agonist like unlabeled baclofen). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

GABAB Receptor Functional Assay: [35S]GTPγS Binding

This assay measures the activation of G-proteins coupled to GABAB receptors, providing a measure of agonist efficacy.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the GABAB receptor.

Materials:

  • Cell membranes expressing GABAB receptors

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • Test compounds (potential agonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method)

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing GABAB receptors as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of GDP, and varying concentrations of the test compound.

  • Incubation (Pre-incubation): Incubate the mixture for a short period to allow the test compound to bind to the receptors.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the G-protein activation and binding of the radiolabel.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.

    • SPA Method: Add SPA beads that bind the membranes. The proximity of the bound [35S]GTPγS to the scintillant in the beads will generate a signal that can be read on a suitable plate reader.

  • Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can aid in understanding the complex interactions of these compounds.

GABAB Receptor Signaling Pathway

Activation of GABAB receptors by agonists like 3-APPA initiates a signaling cascade that leads to neuronal inhibition.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3-APPA or Derivative GABAB_R GABAB Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Inhibition_NT Inhibition of Neurotransmitter Release Ca_channel->Inhibition_NT Leads to

Caption: GABAB receptor activation by an agonist.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50/Ki) count->analyze end End analyze->end Prodrug_Activation Prodrug Phosphonamidate Prodrug (Inactive) Enzyme Esterases / Phosphatases Prodrug->Enzyme Enzymatic Cleavage Active_Drug Active 3-APPA Derivative Enzyme->Active_Drug Releases Target GABAB Receptor Active_Drug->Target Binds to

References

Safety Operating Guide

Personal protective equipment for handling 3-Aminopropylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Aminopropylphosphonic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

I. Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of PPE is utilized. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification and Use
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times in the laboratory to protect against dust particles and splashes.
Skin Protection Nitrile or Neoprene glovesProvides resistance to a range of chemicals. Ensure gloves are inspected for integrity before each use and disposed of after handling the compound.
Lab coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher particulate respiratorRequired when handling the powdered form of the acid, especially when there is a risk of dust generation. Use in a well-ventilated area or a fume hood.

II. Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is placed inside a fume hood or a ventilated balance enclosure to minimize dust exposure during weighing.

  • Verify that the fume hood has a current certification and is functioning correctly.

  • Prepare all necessary glassware and equipment before handling the chemical.

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.

2. Weighing and Solution Preparation (Solid Form):

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean, designated spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the receiving vessel.

  • Minimize the creation of dust by handling the powder gently and avoiding rapid movements.

  • Close the container tightly immediately after use.

  • To dissolve the solid, slowly add the solvent to the vessel containing the acid, stirring gently to avoid splashing.

3. Handling of Solutions:

  • Always handle solutions of this compound within a fume hood.

  • Use appropriate glassware and ensure it is free from cracks or defects.

  • When transferring solutions, use a pipette with a proper bulb or a pump; never pipette by mouth.

4. Spill Response:

  • In case of a small spill of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Aqueous waste solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the concentration and a list of any other components in the waste mixture.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • One recommended disposal method is to offer the surplus and non-recyclable solutions to a licensed disposal company.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always adhere to federal, state, and local regulations for chemical waste disposal.[2]

IV. Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Response cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Chemical C->D E Prepare Solution D->E F Handle Solution E->F G Clean Work Area F->G H Respond to Spills I Segregate Waste H->I J Label Waste Container I->J K Store Waste Securely J->K L Dispose via EHS K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropylphosphonic acid
Reactant of Route 2
3-Aminopropylphosphonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.